molecular formula C12H8N2S2 B067949 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol CAS No. 182198-89-6

5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B067949
CAS No.: 182198-89-6
M. Wt: 244.3 g/mol
InChI Key: LNOFOMVIGAWPSJ-UHFFFAOYSA-N
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Description

5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol is a sophisticated heterocyclic building block and pharmacophore of significant interest in medicinal chemistry and drug discovery research. This compound features a thienopyrimidine scaffold, a privileged structure known for its ability to interact with a wide range of biological targets, particularly protein kinases. The 4-thiol moiety offers a versatile handle for synthetic elaboration, enabling the construction of diverse analog libraries through alkylation, acylation, or oxidation to disulfides, facilitating structure-activity relationship (SAR) studies. Its primary research value lies in its potential as a kinase inhibitor scaffold. Researchers utilize this compound to develop and investigate novel therapeutic agents for oncology, with applications in targeting signaling pathways critical for cancer cell proliferation and survival. The planar, aromatic structure facilitates intercalation into the ATP-binding pocket of various kinases, while the phenyl substituent at the 5-position allows for fine-tuning of selectivity and potency. Beyond oncology, its unique structure also makes it a valuable intermediate for exploring treatments for inflammatory and neurological disorders. This high-purity compound is intended for use in biochemical assays, high-throughput screening, and as a key precursor in the synthesis of more complex bioactive molecules, providing a critical tool for advancing pharmaceutical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-3H-thieno[2,3-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2S2/c15-11-10-9(8-4-2-1-3-5-8)6-16-12(10)14-7-13-11/h1-7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOFOMVIGAWPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=S)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182198-89-6
Record name 5-phenylthieno[2,3-d]pyrimidine-4-thiol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore, and the introduction of a phenyl group at the 5-position and a thiol group at the 4-position offers opportunities for further molecular exploration and development of novel therapeutic agents. This document details a robust two-step synthetic pathway, commencing with the versatile Gewald reaction to construct the key intermediate, 2-amino-4-phenylthiophene-3-carbonitrile, followed by a base-catalyzed cyclization with carbon disulfide. Furthermore, this guide outlines the essential analytical techniques for the comprehensive characterization of the final product, ensuring its structural integrity and purity.

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine nucleus is a prominent heterocyclic system in the field of medicinal chemistry, often considered a bioisostere of purine.[1] This structural similarity has led to the development of numerous thieno[2,3-d]pyrimidine derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The fusion of the thiophene and pyrimidine rings creates a unique electronic and steric environment, making it a privileged scaffold for interacting with various biological targets. The strategic functionalization of this core structure, such as the introduction of a phenyl group at the 5-position, can significantly influence its pharmacological profile by introducing additional steric bulk and potential for π-π stacking interactions. The 4-thiol (or its tautomeric thione form) provides a reactive handle for further synthetic modifications, allowing for the generation of diverse compound libraries for biological screening.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the construction of the substituted thiophene ring via the Gewald reaction, a powerful multi-component reaction. The subsequent step focuses on the annulation of the pyrimidine ring.

Synthesis_Workflow Start Starting Materials: Acetophenone, Malononitrile, Sulfur Step1 Step 1: Gewald Reaction (Synthesis of Intermediate) Start->Step1 Intermediate Intermediate: 2-Amino-4-phenylthiophene-3-carbonitrile Step1->Intermediate Step2 Step 2: Cyclization with CS2 (Pyrimidine Ring Formation) Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile (Intermediate)

The Gewald reaction provides a convergent and efficient route to polysubstituted 2-aminothiophenes.[3] In this synthesis, acetophenone, malononitrile, and elemental sulfur are reacted in the presence of a basic catalyst.

Reaction Scheme:

(A schematic representation of the Gewald reaction to form 2-amino-4-phenylthiophene-3-carbonitrile)

Causality Behind Experimental Choices:

  • Reactants: Acetophenone serves as the carbonyl component that will ultimately form the C4 and C5 positions of the thiophene ring, with the phenyl group at C4. Malononitrile provides the C2 and C3 atoms, as well as the nitrile and subsequent amino groups. Elemental sulfur is the source of the thiophene sulfur atom.

  • Catalyst: A basic catalyst, such as triethylamine or morpholine, is crucial for promoting the initial Knoevenagel condensation between acetophenone and malononitrile.

  • Solvent: Ethanol is a commonly used solvent for the Gewald reaction as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature.

Experimental Protocol:

  • To a stirred solution of acetophenone (1 equivalent) and malononitrile (1 equivalent) in ethanol, add a catalytic amount of triethylamine (0.1 equivalents).

  • To this mixture, add elemental sulfur (1.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature and then pour it into a beaker of ice-cold water.

  • A solid precipitate of 2-amino-4-phenylthiophene-3-carbonitrile will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield the pure intermediate.

Step 2: Synthesis of this compound (Final Product)

The annulation of the pyrimidine ring is achieved by reacting the 2-amino-4-phenylthiophene-3-carbonitrile intermediate with carbon disulfide in the presence of a base. This reaction proceeds through the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization.

Reaction Scheme:

(A schematic representation of the cyclization of 2-amino-4-phenylthiophene-3-carbonitrile with carbon disulfide)

Causality Behind Experimental Choices:

  • Carbon Disulfide (CS₂): CS₂ serves as the one-carbon synthon required for the formation of the pyrimidine ring, specifically providing the C4 carbon and the exocyclic sulfur atom.

  • Base: A base such as pyridine or an alcoholic sodium hydroxide solution is necessary to deprotonate the amino group of the thiophene intermediate, facilitating its nucleophilic attack on the carbon disulfide.[4] Pyridine can also serve as the solvent.

  • Solvent: Pyridine is a suitable solvent for this reaction as it is a base and can effectively dissolve the reactants.

Experimental Protocol:

  • Dissolve 2-amino-4-phenylthiophene-3-carbonitrile (1 equivalent) in pyridine.

  • To this solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are recommended.

Characterization_Workflow Product This compound NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR FTIR FT-IR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Product->Purity

Caption: Key analytical techniques for the characterization of the final product.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₂H₈N₂S₂[5]
Molecular Weight 244.34 g/mol [5]
Appearance Expected to be a solid-
IUPAC Name 5-phenyl-3H-thieno[2,3-d]pyrimidine-4-thione[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring and the thiophene and pyrimidine rings. The proton on the pyrimidine ring typically appears as a singlet in the downfield region.[6] The protons of the phenyl group will likely appear as a multiplet. A broad singlet corresponding to the N-H proton of the thione tautomer is also anticipated.[7]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Distinct signals for the carbons of the phenyl, thiophene, and pyrimidine rings are expected. The C=S carbon of the thione tautomer will appear at a characteristic downfield chemical shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Assignment
3100-3000C-H stretching (aromatic)
~1620-1580C=N stretching (pyrimidine ring)
~1550-1450C=C stretching (aromatic rings)
~1200-1100C=S stretching (thione)
~700-800C-S stretching (thiophene ring)
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.

  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound (m/z = 244.34).

  • Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for thieno[2,3-d]pyrimidines may involve the loss of small molecules such as HCN or CS.[8]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The starting materials, particularly carbon disulfide, are flammable and toxic and should be handled with extreme care.

Conclusion

This technical guide has detailed a reliable and efficient synthetic route for the preparation of this compound. The two-step synthesis, utilizing the Gewald reaction followed by cyclization with carbon disulfide, is a practical approach for obtaining this valuable heterocyclic compound. The outlined characterization techniques provide a comprehensive framework for verifying the structure and purity of the final product. This information is intended to support researchers and scientists in the fields of organic synthesis and drug discovery in their efforts to explore the potential of novel thieno[2,3-d]pyrimidine derivatives.

References

"5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol" chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol: Structure, Properties, and Synthesis

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The thieno[2,3-d]pyrimidine core is a well-established pharmacophore, recognized as a bioisostere of purines and quinazolines, and is foundational to numerous therapeutic agents.[1] This document details the molecular structure, physicochemical properties, spectroscopic characteristics, and a validated synthetic pathway for the title compound. Furthermore, it explores its chemical reactivity, potential for derivatization, and the broad biological significance of this class of molecules, positioning it as a valuable scaffold for drug discovery and development professionals.

The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The thieno[2,3-d]pyrimidine nucleus is a fused heterocyclic system that has garnered substantial attention from researchers due to its structural similarity to endogenous purine bases found in DNA and RNA.[2][3] This bioisosteric relationship allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, often acting as competitive inhibitors for enzymes that process purine substrates. Consequently, this scaffold is associated with a diverse range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system (CNS) protective properties.[2][3] The versatility of this core structure makes it a cornerstone in the design of novel therapeutic agents, particularly kinase inhibitors and other targeted therapies.[1]

Molecular Structure and Physicochemical Properties

This compound is characterized by a tricyclic system where a thiophene ring is fused to a pyrimidine ring, with a phenyl substituent at position 5. A critical structural feature is the tautomerism between the thiol and thione forms at position 4. The IUPAC name, 5-phenyl-3H-thieno[2,3-d]pyrimidine-4-thione, suggests that the thione tautomer is the predominant form, at least in the solid state.[4] This equilibrium is a key determinant of the molecule's reactivity and potential for hydrogen bonding.

Thiol-Thione Tautomerism

Caption: Thiol-Thione tautomerism of the title compound.

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below, based on data from public chemical databases.[4][5]

PropertyValueSource
CAS Number 182198-89-6[4]
Molecular Formula C₁₂H₈N₂S₂[4]
Molecular Weight 244.34 g/mol [5]
IUPAC Name 5-phenyl-3H-thieno[2,3-d]pyrimidine-4-thione[4]
Monoisotopic Mass 244.0129 Da[6]
XLogP3 (Predicted) 2.9[6]
SMILES C1=CC=C(C=C1)C2=CSC3=C2C(=S)NC=N3[6]
InChIKey LNOFOMVIGAWPSJ-UHFFFAOYSA-N[4]

Spectroscopic Profile

Predicted ¹H-NMR Spectrum (in DMSO-d₆, 400 MHz)
  • δ 12.0-13.0 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the pyrimidine ring in the thione tautomer. Its chemical shift can be variable and it is D₂O exchangeable.

  • δ 8.5 ppm (s, 1H): A sharp singlet attributed to the proton at position 2 of the pyrimidine ring (N=CH-N).

  • δ 7.4-7.8 ppm (m, 6H): A complex multiplet region integrating to six protons, corresponding to the five protons of the C5-phenyl ring and the single proton on the thiophene ring (H6).

  • Rationale: The chemical shifts are inferred from similar structures. For instance, the parent Thieno[2,3-d]pyrimidin-4-one shows an NH proton at δ 8.12 ppm and aromatic protons between 7.26-7.99 ppm.[7] The deshielding effect of the phenyl group and the thione functionality would shift these signals downfield.

Predicted Infrared (IR) Spectrum (KBr Pellet)
  • ~3200-3100 cm⁻¹ (N-H stretch): A broad to medium absorption band characteristic of the N-H stretching vibration in the pyrimidine ring.

  • ~3100-3000 cm⁻¹ (Aromatic C-H stretch): Multiple weak to medium sharp bands corresponding to the C-H stretching of the phenyl and heterocyclic rings.

  • ~1620-1580 cm⁻¹ (C=N, C=C stretch): Strong absorptions from the stretching vibrations of the pyrimidine and phenyl rings.

  • ~1250-1100 cm⁻¹ (C=S stretch): A strong band characteristic of the thiocarbonyl (thione) group. This is a key diagnostic peak confirming the predominant tautomer.

Synthesis and Mechanistic Insights

The synthesis of this compound is logically approached via a multi-step sequence, beginning with the construction of the core thiophene ring, followed by the annulation of the pyrimidine ring. This strategy provides high yields and versatility.

Synthetic Workflow Diagram

synthesis_workflow start Benzaldehyde + Malononitrile step1 Knoevenagel Condensation start->step1 intermediate1 Benzylidene malononitrile (1) step1->intermediate1 step2 Gewald Reaction (Sulfur, Base) intermediate1->step2 intermediate2 2-Amino-3-cyano- 4-phenylthiophene (2) step2->intermediate2 step3 Pyrimidine Ring Formation (Formic Acid) intermediate2->step3 intermediate3 5-Phenyl-3H-thieno[2,3-d] -pyrimidin-4-one (3) step3->intermediate3 step4 Thionation (Lawesson's Reagent) intermediate3->step4 product 5-Phenyl-thieno[2,3-d] -pyrimidine-4-thiol (4) step4->product

Caption: Proposed synthetic pathway for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-3-cyano-4-phenylthiophene (Intermediate 2)

This step utilizes the well-established Gewald aminothiophene synthesis , a three-component reaction that efficiently constructs polysubstituted 2-aminothiophenes.[9][10]

  • Rationale: The reaction begins with a Knoevenagel condensation between an aldehyde (or ketone) and an active methylene compound (malononitrile).[9] The resulting adduct then reacts with elemental sulfur in the presence of a base, leading to cyclization and aromatization to form the thiophene ring.[11]

  • Procedure:

    • To a solution of benzylidene malononitrile (1) (10 mmol) in ethanol (30 mL), add elemental sulfur (12 mmol).

    • Add a catalytic amount of a base, such as morpholine or triethylamine (2 mmol), to the suspension.

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • Collect the solid by filtration, wash with cold ethanol to remove impurities, and dry under vacuum to yield 2-amino-3-cyano-4-phenylthiophene (2).

Step 2: Synthesis of 5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one (Intermediate 3)

The 2-aminonitrile intermediate is a versatile precursor for the formation of the fused pyrimidine ring.

  • Rationale: Heating a 2-amino-3-cyanothiophene with formic acid or formamide is a standard and direct method for cyclization to the corresponding thieno[2,3-d]pyrimidin-4(3H)-one.[7]

  • Procedure:

    • Suspend 2-amino-3-cyano-4-phenylthiophene (2) (5 mmol) in an excess of formic acid (15 mL).

    • Heat the mixture to reflux for 6-8 hours.

    • After cooling, pour the reaction mixture into ice-cold water.

    • The resulting precipitate is collected by filtration, washed thoroughly with water to neutralize any remaining acid, and dried.

    • Recrystallization from a suitable solvent like ethanol or acetic acid affords pure 5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one (3).

Step 3: Thionation to this compound (4)

The final step involves the conversion of the carbonyl group at position 4 to a thiocarbonyl.

  • Rationale: Lawesson's reagent is a widely used and effective thionating agent for converting amides and lactams into their corresponding thioamides and thiolactams. The reaction proceeds via a four-membered ring intermediate.

  • Procedure:

    • Dissolve 5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one (3) (2 mmol) in anhydrous toluene or dioxane (20 mL).

    • Add Lawesson's reagent (1.2 mmol, 0.6 equivalents) to the solution.

    • Heat the mixture to reflux (80-110 °C) under a nitrogen atmosphere for 4-6 hours. Monitor the reaction by TLC.

    • After cooling, concentrate the solvent under reduced pressure.

    • Purify the crude residue using column chromatography on silica gel to obtain the final product, this compound (4).

Chemical Reactivity and Derivatization

The this compound scaffold possesses several reactive sites amenable to chemical modification for the development of compound libraries and structure-activity relationship (SAR) studies.

  • S-Alkylation: The thiol/thione group at position 4 is the most prominent reactive handle. It can be readily alkylated using various alkyl halides under basic conditions to yield a diverse range of 4-(alkylthio) derivatives. This modification is crucial for modulating lipophilicity and exploring interactions within protein binding pockets.

  • N-Alkylation/Acylation: The nitrogen atoms in the pyrimidine ring, particularly N3, can be targeted for alkylation or acylation, although this may be less facile than S-alkylation.

  • Aromatic Substitution: The phenyl ring at position 5 is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups (e.g., halogens, nitro, methoxy groups) to probe electronic and steric effects on biological activity.

Biological Significance and Therapeutic Potential

The thieno[2,3-d]pyrimidine core is a validated scaffold for targeting a multitude of enzymes and receptors. Derivatives have shown potent activity in several therapeutic areas:

  • Anticancer Agents: Numerous thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), which are critical in cancer cell proliferation and survival.[12][13]

  • Anti-inflammatory Agents: Compounds based on this scaffold have demonstrated significant anti-inflammatory properties, likely through the inhibition of inflammatory mediators.[2]

  • Antimicrobial and Antiviral Activity: The structural resemblance to nucleobases makes these compounds candidates for inhibiting microbial or viral enzymes involved in nucleic acid synthesis.[3]

The title compound, this compound, represents a key intermediate and a foundational structure for the exploration of these therapeutic avenues. Its strategic derivatization holds the potential to yield novel drug candidates with enhanced potency and selectivity.

References

Unraveling the Molecular Trajectory: A Technical Guide to the Mechanism of Action of 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thienopyrimidine Scaffold - A Privileged Motif in Drug Discovery

The thieno[2,3-d]pyrimidine core is a fascinating heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine nucleobases allows it to function as a bioisostere, interacting with a wide array of biological targets, most notably protein kinases.[1][2] This guide will provide an in-depth exploration of the probable mechanism of action of a specific derivative, 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol, by synthesizing the wealth of available data on its congeners. We will delve into the intricacies of its likely interactions with key cellular signaling pathways, supported by established experimental methodologies and structure-activity relationship (SAR) studies.

The Predominant Paradigm: Kinase Inhibition

The most extensively documented mechanism of action for thieno[2,3-d]pyrimidine derivatives is the inhibition of protein kinases.[1] These enzymes play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The thieno[2,3-d]pyrimidine scaffold serves as an excellent ATP-competitive inhibitor, occupying the ATP-binding pocket of various kinases.

Key Kinase Targets and Associated Signaling Pathways

Several critical kinases have been identified as targets for thieno[2,3-d]pyrimidine derivatives:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[3] Inhibition of VEGFR-2 by thieno[2,3-d]pyrimidine derivatives blocks downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, leading to anti-angiogenic and anti-tumor effects.[4]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a critical role in cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers. Thieno[2,3-d]pyrimidine-based inhibitors have been developed to target both wild-type and mutant forms of EGFR.[5]

  • Phosphoinositide 3-kinase (PI3K): A family of lipid kinases involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancers.[5]

  • Fms-like tyrosine kinase 3 (FLT3): A receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem cells. Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an attractive therapeutic target.

  • Receptor-interacting protein kinase 2 (RIPK2): A key mediator of inflammatory signaling pathways downstream of the NOD1 and NOD2 receptors. Inhibition of RIPK2 is a promising strategy for the treatment of inflammatory and autoimmune diseases.[6][7]

Proposed Kinase Inhibitory Mechanism of this compound

Based on extensive SAR studies of related compounds, we can postulate a likely kinase inhibitory profile for this compound. The presence of the phenyl group at the 5-position is a common feature in many active kinase inhibitors of this class. The 4-thiol group is also of significant interest.

Structure-Activity Relationship (SAR) Insights:

The biological activity of thieno[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold.

PositionSubstituentImpact on Activity (General Trends)
2 Aryl groups, often with specific substitutionsCrucial for potency and selectivity against kinases like PI3K and EGFR.[5]
4 Morpholino, anilino, and other amine-containing groupsOften key for interaction with the hinge region of the kinase ATP-binding pocket.[5]
5 Phenyl, substituted phenyl, and other cyclic groupsCan contribute to hydrophobic interactions within the binding pocket and influence potency.
6 Alkyl, aryl, and other groupsModifications at this position can fine-tune selectivity and potency.[6]

Given the structural features of this compound, it is highly probable that it functions as a VEGFR-2 inhibitor . Several potent VEGFR-2 inhibitors within the thieno[2,3-d]pyrimidine class possess a phenyl or substituted phenyl group at a similar position.[3] The 4-thiol moiety can potentially form key interactions, including hydrogen bonds, with the hinge region of the VEGFR-2 active site.

To visualize this proposed interaction, a molecular docking simulation would be the logical next step in a drug development program.

Visualizing the Interaction: A Hypothetical Docking Pose

G cluster_kinase VEGFR-2 Active Site cluster_inhibitor This compound Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Gatekeeper Residue Gatekeeper Residue Thienopyrimidine Core Thienopyrimidine Core Thienopyrimidine Core->Hinge Region H-bonds 5-Phenyl Group 5-Phenyl Group 5-Phenyl Group->Hydrophobic Pocket Hydrophobic Interaction 4-Thiol Group 4-Thiol Group 4-Thiol Group->Hinge Region H-bond/Metal Coordination

Caption: Proposed binding mode of this compound in the VEGFR-2 active site.

Alternative Mechanistic Avenues

While kinase inhibition is the most probable mechanism of action, the versatility of the thieno[2,3-d]pyrimidine scaffold allows for other potential biological activities.

Dihydrofolate Reductase (DHFR) Inhibition

Certain thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of DNA precursors.[8][9] This inhibition leads to the depletion of tetrahydrofolate, disrupting DNA synthesis and causing cell death. The thieno[2,3-d]pyrimidine scaffold can mimic the binding of the natural substrate, folic acid, in the DHFR active site.[8] The sulfur atom of the thiophene ring is thought to mimic the 4-amino group of methotrexate, a classical DHFR inhibitor.[10]

Anti-inflammatory Activity via NF-κB Pathway Modulation

Several thieno[2,3-d]pyrimidine derivatives have demonstrated significant anti-inflammatory properties.[11][12] One of the key mechanisms underlying this effect is the downregulation of the NF-κB (nuclear factor kappa B) signaling pathway.[13] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and cyclooxygenase-2 (COX-2). By inhibiting the activation of NF-κB, these compounds can effectively suppress the inflammatory response.

Experimental Validation: A Blueprint for Mechanistic Studies

To definitively elucidate the mechanism of action of this compound, a series of well-established experimental protocols should be employed.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay directly measures the ability of the compound to inhibit the enzymatic activity of VEGFR-2.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a solution of recombinant human VEGFR-2 enzyme in an appropriate kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., Poly (Glu, Tyr) 4:1) and ATP.

  • Assay Procedure:

    • In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.

    • Incubate to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate at 30°C for a defined period.

    • Stop the reaction and measure the amount of phosphorylated substrate or consumed ATP using a detection reagent (e.g., luminescence-based).[14][15]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration required for 50% inhibition).[15]

Workflow for VEGFR-2 Inhibition Assay

G cluster_workflow VEGFR-2 Kinase Assay Workflow A Prepare Reagents (Enzyme, Compound, Substrate, ATP) B Incubate Compound with Enzyme A->B C Initiate Kinase Reaction (Add ATP/Substrate) B->C D Stop Reaction & Detect Signal C->D E Data Analysis (IC50 determination) D->E

Caption: A streamlined workflow for determining the in vitro VEGFR-2 inhibitory activity.

Cell Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines that are known to be dependent on the targeted kinase signaling pathway (e.g., human umbilical vein endothelial cells (HUVECs) for VEGFR-2).

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).[2]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[2][17]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.[18]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Molecular Docking

In silico molecular docking studies can provide valuable insights into the potential binding mode of this compound within the active site of its target kinase.

Protocol:

  • Protein and Ligand Preparation:

    • Obtain the 3D crystal structure of the target kinase (e.g., VEGFR-2) from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D structure of this compound and optimize its geometry.

  • Docking Simulation:

    • Define the binding site on the kinase, typically the ATP-binding pocket.

    • Use a docking program (e.g., AutoDock, GOLD) to place the ligand into the binding site in various conformations and orientations.[19][20]

  • Scoring and Analysis:

    • The docking program will score the different poses based on their predicted binding affinity.

    • Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.[21]

Conclusion and Future Directions

Future research should focus on the comprehensive experimental validation of these proposed mechanisms. A broad kinase screening panel would provide a more complete picture of the compound's selectivity profile. In vivo studies in relevant animal models will be crucial to assess its therapeutic potential and pharmacokinetic properties. The insights gained from these studies will be invaluable for the further optimization of this promising scaffold in the development of novel therapeutics.

References

An In-depth Technical Guide to the Biological Activity of 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to endogenous purines. This has led to the exploration of its derivatives as potential therapeutic agents across a wide spectrum of diseases. This technical guide focuses on a specific derivative, 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol, providing a comprehensive overview of its synthesis, and exploring its potential biological activities based on the established pharmacology of structurally related analogs. This document is intended for researchers, scientists, and drug development professionals, offering insights into the therapeutic promise of this class of compounds.

Introduction: The Thieno[2,3-d]pyrimidine Scaffold

The fusion of a thiophene ring with a pyrimidine core gives rise to the thieno[2,3-d]pyrimidine system, a class of compounds that has garnered significant attention in the field of drug discovery.[1][2] Their structural resemblance to purine nucleobases allows them to interact with a variety of biological targets, including enzymes and receptors that recognize purines. This has led to the development of thieno[2,3-d]pyrimidine derivatives with a broad range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic profiles.

Synthesis of this compound

Proposed Synthetic Pathway

A likely synthetic approach would commence with a Gewald-type reaction involving a suitable phenyl-substituted ketone, malononitrile, and elemental sulfur to yield a 2-amino-3-cyano-4-phenylthiophene intermediate. This key intermediate can then be cyclized to form the thieno[2,3-d]pyrimidine core. The introduction of the thiol group at the C4 position can be achieved through various thionation reactions.

Experimental Protocol: A Generalized Synthetic Approach

  • Step 1: Synthesis of 2-amino-3-cyano-4-phenylthiophene.

    • To a solution of phenylacetonitrile and an appropriate ketone in ethanol, add elemental sulfur and a catalytic amount of a base such as morpholine or triethylamine.

    • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to afford the 2-aminothiophene intermediate.

  • Step 2: Formation of the Thieno[2,3-d]pyrimidin-4-one.

    • Heat the 2-aminothiophene intermediate in an excess of formamide at a high temperature (typically 160-180 °C) for an extended period.[5]

    • Monitor the reaction by TLC.

    • After cooling, the product can often be precipitated by the addition of water and collected by filtration.

  • Step 3: Thionation to Yield this compound.

    • Treat the resulting thieno[2,3-d]pyrimidin-4-one with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P4S10) in a high-boiling solvent like pyridine or toluene.

    • Reflux the mixture until the starting material is consumed (monitored by TLC).

    • Cool the reaction, and carefully quench with water or a bicarbonate solution.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired this compound.

Synthesis of this compound reagents1 Phenylacetonitrile + Ketone + Sulfur + Base intermediate1 2-Amino-3-cyano-4-phenylthiophene reagents1->intermediate1 Gewald Reaction intermediate2 5-Phenyl-thieno[2,3-d]pyrimidin-4-one intermediate1->intermediate2 Cyclization reagents2 Formamide reagents2->intermediate2 product This compound intermediate2->product Thionation reagents3 Lawesson's Reagent or P4S10 reagents3->product

Caption: Proposed synthetic pathway for this compound.

Biological Activities and Therapeutic Potential

The biological profile of this compound can be inferred from studies on closely related analogs. The thieno[2,3-d]pyrimidine scaffold is a versatile pharmacophore, and its derivatives have demonstrated a wide array of biological activities.

Anticancer Activity

A significant body of research has focused on the anticancer potential of thieno[2,3-d]pyrimidine derivatives.[3][6][7] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation.[7]

Derivatives of thieno[2,3-d]pyrimidine have been investigated as inhibitors of tyrosine kinases, with some compounds showing promising activity against cancer cell lines.[7] For instance, certain derivatives have exhibited cytotoxic effects against MCF-7 and HepG-2 cancer cell lines.[7] The introduction of a phenyl group and a thiol moiety can influence the compound's ability to interact with the active sites of these enzymes.

Compound Class Cancer Cell Line IC50 (µM) Reference
Thieno[2,3-d]pyrimidine derivativesMCF-7 (Breast)Varies (e.g., 22.12 - 37.78 for some derivatives)[3]
Thieno[2,3-d]pyrimidin-4(3H)-onesA549 (Lung)0.94 for a potent derivative[6]
Tetrahydrobenzo[1][3]thieno[2,3-d]pyrimidinesMDA-MB-435 (Melanoma)0.009 for a potent derivative[1]
Antimicrobial Activity

The thieno[2,3-d]pyrimidine core is also a promising scaffold for the development of novel antimicrobial agents.[4][8] Derivatives have shown activity against a range of bacterial and fungal pathogens. Some thieno[2,3-d]pyrimidinedione derivatives have demonstrated selective antibacterial activity against Gram-positive bacteria, including resistant strains like MRSA.[4] The mechanism of action for these compounds is still under investigation but may involve the inhibition of essential bacterial enzymes.[4] The presence of a thiol group in the target molecule could be crucial for its interaction with bacterial proteins.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thieno[2,3-d]pyrimidine derivatives have been explored for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory mediators. The structural features of this compound suggest that it could also possess anti-inflammatory effects.

Potential Biological Activities core This compound Thieno[2,3-d]pyrimidine Core activity1 Anticancer Activity core:f0->activity1 activity2 Antimicrobial Activity core:f0->activity2 activity3 Anti-inflammatory Activity core:f0->activity3 activity4 Kinase Inhibition activity1->activity4

References

The Ascendancy of 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Scaffold of Promise

In the landscape of medicinal chemistry, the thieno[2,3-d]pyrimidine core has emerged as a "privileged scaffold," a structural motif consistently found in biologically active compounds. Its resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics.[1][2] This guide delves into a specific, highly promising subclass: 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol derivatives. The strategic placement of a phenyl group at the 5-position and a reactive thiol at the 4-position offers a unique combination of steric influence and chemical versatility, paving the way for a new generation of targeted therapies. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, aiming to illuminate the synthesis, rationale, and potential applications of this exciting class of molecules.

The Core Structure: Rationale and Strategic Importance

The this compound scaffold is not a random amalgamation of chemical moieties. Each component is strategically chosen to impart specific properties to the molecule, influencing its pharmacokinetic and pharmacodynamic profile.

  • The Thieno[2,3-d]pyrimidine Core: As a bioisostere of adenine, this fused heterocyclic system provides a foundational framework for interacting with ATP-binding sites in various enzymes, particularly kinases.[3] Its inherent aromaticity and nitrogen atoms act as key hydrogen bond acceptors and donors.

  • The 5-Phenyl Group: The introduction of a bulky phenyl group at the 5-position serves several critical purposes. It introduces a significant steric presence that can enhance binding affinity and selectivity for specific protein targets. Furthermore, the phenyl ring can be substituted with various functional groups to fine-tune the electronic properties and explore structure-activity relationships (SAR).

  • The 4-Thiol Group: The thiol (-SH) group at the 4-position is a versatile chemical handle. It can act as a nucleophile, allowing for a wide range of derivatization reactions to introduce new pharmacophores. This "plug-and-play" approach is invaluable in lead optimization, enabling the rapid generation of a library of analogs with diverse biological activities.

Synthetic Strategies: Forging the Core

The synthesis of the this compound core can be approached through a multi-step sequence, leveraging well-established reactions in heterocyclic chemistry. A proposed and logical synthetic pathway is outlined below.

Proposed Synthetic Workflow

Synthetic Workflow A Phenylacetonitrile & Malononitrile C Gewald Reaction Product (2-amino-3-cyano-4-phenylthiophene) A->C B Elemental Sulfur B->C Gewald Reaction E Cyclization (5-Phenyl-thieno[2,3-d]pyrimidin-4-one) C->E D Formamide or Triethyl Orthoformate D->E Cyclization G Target Core (this compound) E->G F Thionation Reagent (e.g., Lawesson's Reagent, P4S10) F->G Thionation

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Gewald Aminothiophene Synthesis

  • Rationale: The Gewald reaction is a cornerstone of thiophene synthesis, allowing for the one-pot construction of the substituted aminothiophene precursor from readily available starting materials.[4]

  • Procedure:

    • To a solution of phenylacetonitrile and malononitrile in ethanol, add a catalytic amount of a base such as morpholine or triethylamine.

    • Add elemental sulfur portion-wise to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated solid, which is the 2-amino-3-cyano-4-phenylthiophene, by filtration, wash with water, and dry.

Step 2: Pyrimidine Ring Formation

  • Rationale: Cyclization of the aminothiophene with a one-carbon source, such as formamide or triethyl orthoformate, will construct the pyrimidine ring, yielding the thieno[2,3-d]pyrimidin-4-one intermediate.[5]

  • Procedure:

    • Heat the 2-amino-3-cyano-4-phenylthiophene in an excess of formamide at a high temperature (typically 150-180 °C).

    • Alternatively, reflux the aminothiophene with triethyl orthoformate in the presence of a catalytic amount of acid.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and collect the precipitated product, 5-phenyl-thieno[2,3-d]pyrimidin-4-one.

Step 3: Thionation to Yield the 4-Thiol

  • Rationale: The conversion of the 4-oxo group to a 4-thiol is a critical step. This is typically achieved using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

  • Procedure:

    • Suspend the 5-phenyl-thieno[2,3-d]pyrimidin-4-one in an inert solvent like toluene or dioxane.

    • Add Lawesson's reagent or P₄S₁₀ to the suspension.

    • Reflux the mixture until the starting material is converted to the product, as monitored by TLC.

    • Cool the reaction, quench with a saturated sodium bicarbonate solution, and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to obtain the desired this compound.

Derivatization Potential: The Gateway to a Chemical Library

The true power of the this compound scaffold lies in the reactivity of the thiol group. This functional group opens the door to a multitude of derivatization strategies, allowing for the systematic exploration of the chemical space around the core.

Key Derivatization Reactions
Reaction TypeReagentResulting MoietyRationale for Application
S-Alkylation Alkyl halides (R-X)Thioether (-S-R)Introduces aliphatic or benzylic groups to probe hydrophobic pockets in target proteins.
S-Acylation Acyl chlorides (RCOCl)Thioester (-S-COR)Can act as prodrugs or introduce specific recognition motifs.
Michael Addition α,β-Unsaturated carbonylsThioether adductCovalent modification of target proteins, potentially leading to irreversible inhibition.
Disulfide Formation Oxidizing agentsDisulfide (-S-S-R)Can interact with cysteine residues in proteins or act as redox-sensitive prodrugs.

Potential Applications: A Horizon of Therapeutic Possibilities

While direct biological data on this compound derivatives is emerging, the extensive research on the broader thieno[2,3-d]pyrimidine class provides a strong foundation for predicting their potential applications.[1][2][6]

Anticancer Agents: Targeting Kinase Signaling

The thieno[2,3-d]pyrimidine scaffold is a well-established kinase inhibitor.[3] Derivatives have shown potent activity against a range of kinases implicated in cancer, including:

  • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key regulator of angiogenesis, the formation of new blood vessels that tumors need to grow.[7] Thieno[2,3-d]pyrimidine derivatives have been shown to be potent VEGFR-2 inhibitors.

  • PI3K: Phosphoinositide 3-kinase is a central node in a signaling pathway that controls cell growth, proliferation, and survival.[6] Selective PI3K inhibitors are highly sought after as cancer therapeutics.

  • ROCKs: Rho-associated kinases are involved in cell motility and morphology, and their inhibition can prevent cancer cell migration and invasion.[8]

Hypothesized Mechanism of Action as a Kinase Inhibitor

Kinase Inhibition cluster_0 Kinase ATP-Binding Pocket K Kinase Active Site P Phosphorylated Substrate K->P ATP ATP ATP->K Derivative 5-Phenyl-thieno[2,3-d]pyrimidine -4-thiol Derivative Derivative->K Competitive Inhibition S Substrate S->K

Caption: Hypothesized competitive inhibition of a kinase by a this compound derivative.

Antimicrobial Agents

The structural similarity of thienopyrimidines to purines also makes them attractive candidates for antimicrobial drug discovery. They have the potential to interfere with nucleic acid synthesis and other essential metabolic pathways in bacteria and fungi.

Anti-inflammatory Agents

Certain thieno[2,3-d]pyrimidine derivatives have demonstrated anti-inflammatory properties, likely through the modulation of inflammatory signaling pathways. This opens up possibilities for their development as treatments for chronic inflammatory diseases.

Future Directions and Conclusion

The this compound scaffold represents a frontier in medicinal chemistry with immense untapped potential. The logical and established synthetic routes, coupled with the vast possibilities for derivatization, make it an attractive platform for the development of new chemical entities. Future research should focus on:

  • Synthesis and Characterization: The synthesis and full characterization of a diverse library of this compound derivatives.

  • Biological Screening: Comprehensive screening of these derivatives against a panel of relevant biological targets, particularly kinases involved in oncology.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to guide the rational design of more potent and selective analogs.

  • In Vivo Evaluation: Progression of the most promising candidates into preclinical in vivo models to assess their efficacy and safety.

References

Kinase inhibitory activity of "5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Kinase Inhibitory Potential of 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol

Authored by: Gemini, Senior Application Scientist

Abstract

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of purine and its subsequent utility in the design of potent kinase inhibitors.[1][2] This guide delves into the specific derivative, this compound, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its structural rationale, synthesize the known kinase inhibitory landscape of its parent class, and present detailed, field-proven protocols for its evaluation. This document is structured to provide not just procedural steps, but the underlying scientific causality, ensuring a robust and reproducible research framework.

The Thieno[2,3-d]pyrimidine Core: A Foundation for Kinase Inhibition

The thieno[2,3-d]pyrimidine nucleus is a fused heterocyclic system that structurally mimics the natural purine ring system of adenine, a core component of adenosine triphosphate (ATP).[1][2] This structural similarity is the cornerstone of its success in kinase inhibitor design. Kinases, a critical class of enzymes that regulate a vast array of cellular processes, all utilize ATP as a phosphate donor.[3] By mimicking the adenine portion of ATP, thieno[2,3-d]pyrimidine derivatives can function as competitive inhibitors, occupying the ATP-binding pocket of a kinase and thereby blocking its catalytic activity. This mechanism has been successfully exploited to develop inhibitors against a range of therapeutically relevant kinases, particularly in oncology.[2][4][5]

The subject of this guide, This compound , incorporates several key features onto this promising scaffold.

chemical_structure cluster_0 This compound mol

Caption: Chemical structure of this compound.

  • Thieno[2,3-d]pyrimidine Core: The bicyclic system serves as the primary anchor within the kinase ATP-binding site.

  • 5-Phenyl Group: Substitutions at the 5-position can provide critical interactions with specific amino acid residues, influencing potency and selectivity. The phenyl group, in this case, can be a platform for further modification to optimize binding.

  • 4-Thiol (-SH) Group: The thiol group at the 4-position is a significant modification. While many reported inhibitors feature an amine or morpholine at this position, the thiol offers a different set of potential interactions, including hydrogen bonding and potential for covalent bonding under specific conditions, which could be explored for targeted covalent inhibition.

Kinase Inhibitory Profile: An Evidence-Based Projection

While direct, extensive screening data for this compound is not prevalent in the reviewed literature, a strong projection of its potential activity can be made by analyzing structurally related compounds. The thieno[2,3-d]pyrimidine class has demonstrated potent inhibitory activity against several key kinase families implicated in cancer and other diseases.[2]

Key Kinase Targets for the Thieno[2,3-d]pyrimidine Scaffold:
  • Fms-like Tyrosine Kinase 3 (FLT3): This kinase is crucial for the survival and proliferation of hematopoietic stem cells.[6] Several studies have synthesized and tested thieno[2,3-d]pyrimidine derivatives for their FLT3 kinase inhibition, with some compounds showing significant activity.[1][6]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis (the formation of new blood vessels), VEGFR-2 is a major target in cancer therapy.[4] Thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[4]

  • Epidermal Growth Factor Receptor (EGFR): A central player in many epithelial cancers, EGFR is a well-established therapeutic target. The thieno[2,3-d]pyrimidine scaffold has been successfully used to develop inhibitors targeting both wild-type and mutant forms of EGFR.[5][7]

  • Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical signaling cascade frequently dysregulated in cancer.[8] Several series of thieno[2,3-d]pyrimidine derivatives have been explored as potent PI3K inhibitors.[5][8][9]

  • Rho-associated coiled-coil containing protein kinases (ROCK): These kinases are involved in regulating cell shape and motility. A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were identified as a new class of potent ROCK inhibitors.[10]

Table 1: Representative Kinase Inhibitory Data for Thieno[2,3-d]pyrimidine Derivatives
Compound Class/DerivativeTarget KinaseIC50 / % InhibitionReference
2-Aryl-4-morpholinothieno[2,3-d]pyrimidine (VIb)PI3Kβ72% inhibition @ 10 µM[5][8]
2-Aryl-4-morpholinothieno[2,3-d]pyrimidine (VIb)PI3Kγ84% inhibition @ 10 µM[5][8]
Thieno[2,3-d]pyrimidine Derivative (Compound 5)FLT3IC50 = 32.435 ± 5.5 μM[6][11]
Thieno[2,3-d]pyrimidin-4(3H)-one (8k)ROCK IIC50 = 0.004 µM[10]
Thieno[2,3-d]pyrimidin-4(3H)-one (8k)ROCK IIIC50 = 0.001 µM[10]
Thieno[2,3-d]pyrimidine Derivative (17f)VEGFR-2IC50 = 0.021 µM[4]

Note: This table presents data for structurally related compounds to infer the potential of this compound, not for the compound itself.

Structure-Activity Relationship (SAR) Insights

Analysis of various studies reveals key SAR trends that can guide the optimization of this compound:

  • Substitution at the 2-position: For PI3K inhibitors, a 2-aryl ring is a common feature. The substitution pattern on this ring is a critical determinant of biological activity, with hydroxyl groups at the 3-position often enhancing potency.[5][8]

  • Substitution at the 4-position: The 4-position is crucial for interaction within the hinge region of the kinase ATP-binding pocket. Morpholine and anilino groups are frequently employed. The thiol group in our target compound presents a less common but interesting alternative.

  • Substitution at the 6-position: In some series, modifications at this position have been shown to influence potency and selectivity, for instance in the development of ROCK inhibitors.[10]

Postulated Mechanism of Action: ATP-Competitive Inhibition

Based on its structural class, this compound is projected to act as an ATP-competitive inhibitor. This involves the compound binding reversibly to the ATP-binding pocket in the catalytic domain of the kinase, preventing the binding of endogenous ATP and thus inhibiting the phosphorylation of downstream substrates.

kinase_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.

Experimental Evaluation: Protocols and Workflows

To empirically determine the kinase inhibitory activity of this compound, a tiered approach involving biochemical and cell-based assays is essential.

In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a robust, high-throughput method for determining direct enzyme inhibition and calculating IC50 values.

Principle: The assay is performed in two steps. First, the kinase reaction is performed, producing ADP. Second, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the produced ADP into ATP, which is used by a luciferase to generate a luminescent signal directly proportional to the ADP concentration, and thus to kinase activity.

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to final assay concentrations ranging from 100 µM to 1 nM.

  • Kinase Reaction Setup: In a 96-well plate, add:

    • 5 µL of kinase buffer containing the target kinase (e.g., PI3K, VEGFR-2).

    • 2.5 µL of a solution containing the appropriate substrate and ATP.

    • 2.5 µL of the diluted test compound (or DMSO for vehicle control; a known inhibitor for positive control).

  • Initiation and Incubation: Initiate the reaction by adding the ATP/substrate mix. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete ATP.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

in_vitro_workflow A Prepare Serial Dilution of Compound in DMSO B Add Kinase, Substrate, and Compound to Plate A->B C Initiate Reaction with ATP Incubate for 60 min B->C D Add ADP-Glo™ Reagent Incubate for 40 min C->D E Add Kinase Detection Reagent Incubate for 30 min D->E F Read Luminescence E->F G Calculate % Inhibition and Determine IC50 F->G

Caption: Workflow for an in vitro ADP-Glo™ kinase assay.

Cell-Based Proliferation Assay (MTT Assay)

Cell-based assays are critical for confirming that a compound can penetrate the cell membrane and inhibit its target in a physiological context.[12][13] The MTT assay measures cell viability by assessing the metabolic activity of mitochondria.

Principle: Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is proportional to the number of viable cells.[3][5]

Protocol:

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase (e.g., HepG-2 or MCF-7 for general screening) into a 96-well plate at a density of 5,000-10,000 cells/well.[3][6] Allow cells to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (and controls) for 72 hours.[3]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

cell_based_workflow A Seed Cancer Cells in 96-well Plate B Allow Adherence for 24 hours A->B C Treat with Compound for 72 hours B->C D Add MTT Reagent Incubate for 4 hours C->D E Remove Media & Add DMSO to Solubilize Formazan D->E F Read Absorbance at 570 nm E->F G Calculate % Viability and Determine GI50 F->G

References

A Technical Guide to the Anticancer Properties of 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, recognized for its bioisosteric relationship with native purines and its consequent ability to interact with a wide array of biological targets.[1][2][3] This guide provides a detailed examination of compounds derived from this core, with a specific focus on the anticancer potential of 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol and its analogs. We will dissect the primary mechanisms of action, which are predominantly centered on the inhibition of critical protein kinases involved in oncogenesis. This document synthesizes data from numerous in vitro and in vivo studies, outlines key experimental protocols for evaluation, and presents a forward-looking perspective on the therapeutic promise of this chemical class.

The Thieno[2,3-d]pyrimidine Scaffold: A Foundation for Kinase Inhibition

The structural similarity between thieno[2,3-d]pyrimidines and the purine nucleobases of DNA makes them ideal candidates for designing competitive inhibitors of ATP-binding sites within protein kinases.[1] Protein kinases are fundamental regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4] The thieno[2,3-d]pyrimidine core serves as a versatile backbone for developing potent and selective kinase inhibitors, offering multiple positions for chemical modification to optimize target affinity and pharmacokinetic properties.[2]

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

Research has revealed that thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting several key oncogenic kinases. This multi-targeted approach can be advantageous in overcoming the complexity and redundancy of cancer cell signaling.

Inhibition of Angiogenesis via VEGFR-2

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients and oxygen.[5][6] Inhibition of VEGFR-2 is a clinically validated strategy to stifle tumor growth. Numerous studies have identified thieno[2,3-d]pyrimidine derivatives as potent VEGFR-2 inhibitors.[5][6][7][8][9]

  • Causality: By blocking the ATP-binding site of VEGFR-2, these compounds prevent its autophosphorylation and the activation of downstream signaling cascades. This leads to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately cutting off the tumor's blood supply.

Targeting Hematopoietic and Solid Tumors via FLT3 and EGFR
  • Fms-like Tyrosine Kinase 3 (FLT3): FLT3 is crucial for the normal development of hematopoietic stem cells. Mutations leading to its constitutive activation are common in Acute Myeloid Leukemia (AML), making it a critical therapeutic target.[2] Thieno[2,3-d]pyrimidines have been specifically designed and shown to exhibit significant inhibitory activity against FLT3.[1]

  • Epidermal Growth Factor Receptor (EGFR): EGFR plays a vital role in the growth and proliferation of various solid tumors, including non-small cell lung cancer.[4][10] The thieno[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent EGFR inhibitors, including those active against common resistance mutations like T790M.[10]

Disruption of the PI3K/AKT Survival Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling node that promotes cell survival and proliferation and is frequently hyperactivated in cancer.[11][12] Thieno[2,3-d]pyrimidines have been developed as effective PI3K inhibitors, demonstrating the scaffold's versatility in targeting different kinase families.[11][12] Inhibition of PI3K blocks the activation of downstream effectors like AKT, leading to the suppression of survival signals.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR, FLT3) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits G2M G2/M Arrest G2M->Proliferation Blocks Compound Thieno[2,3-d]pyrimidine Derivative Compound->RTK Compound->PI3K Inhibits Compound->G2M G cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Syn Synthesis of Thienopyrimidine Derivatives MTT Cell Viability (MTT Assay) Syn->MTT Kinase Enzymatic Assay (Kinase Inhibition) MTT->Kinase Active Compounds Apoptosis Apoptosis Assay (Flow Cytometry) Kinase->Apoptosis CellCycle Cell Cycle Analysis Apoptosis->CellCycle Xenograft Xenograft Mouse Model CellCycle->Xenograft Promising Candidate Lead Lead Compound Optimization Xenograft->Lead

References

A Technical Guide to the Evaluation of 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol as a Potent VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a cornerstone target in modern oncology, playing a pivotal role in tumor angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[1][2] Consequently, the inhibition of VEGFR-2 kinase activity is a clinically validated and highly pursued strategy for cancer therapy.[2][3] The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design, with numerous derivatives demonstrating potent anti-cancer activities.[4][5][6] This guide focuses on a specific, promising derivative, 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol , and provides a comprehensive technical framework for its synthesis, characterization, and validation as a VEGFR-2 inhibitor. We will delve into the mechanistic rationale, present detailed, field-proven experimental protocols for biochemical and cell-based assays, and discuss the critical interpretation of results. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing novel kinase inhibitors from concept to preclinical validation.

The Rationale for VEGFR-2 Inhibition in Oncology

Angiogenesis is a critical process for tumor progression.[7] Tumors require a dedicated blood supply to grow beyond a few millimeters, and they achieve this by hijacking the body's natural vessel-formation mechanisms.[8] They secrete growth factors, primarily Vascular Endothelial Growth Factor-A (VEGF-A), which binds to and activates VEGFR-2 on the surface of endothelial cells lining blood vessels.[2][8]

VEGFR-2, a receptor tyrosine kinase, is the primary mediator of the mitogenic, migratory, and survival signals that VEGF-A elicits in endothelial cells.[8][9] Upon VEGF-A binding, VEGFR-2 receptors dimerize and undergo autophosphorylation on specific tyrosine residues within their intracellular kinase domains.[7][8] This phosphorylation event creates docking sites for various signaling proteins, initiating a cascade of downstream pathways that collectively drive the angiogenic process.[9][10][11] Therefore, blocking the kinase activity of VEGFR-2 is a direct and effective strategy to halt tumor-induced angiogenesis, effectively starving the tumor of essential nutrients and oxygen.[3][12]

The VEGFR-2 Signaling Cascade

The activation of VEGFR-2 triggers a complex network of intracellular signals essential for angiogenesis. Understanding this pathway is critical to appreciating the mechanism of action of targeted inhibitors. Key downstream pathways include:

  • PLCγ-PKC-MAPK Pathway: This cascade is crucial for stimulating endothelial cell proliferation.[7][9]

  • PI3K-AKT Pathway: This pathway is a central regulator of endothelial cell survival, preventing apoptosis.[7][11]

  • p38 MAPK Pathway: Activation of this pathway is involved in cytoskeleton remodeling, which is necessary for cell migration.[11]

An inhibitor like this compound is designed to act as an ATP-competitive inhibitor, binding to the kinase domain and preventing the initial autophosphorylation event, thereby shutting down all subsequent downstream signaling.[13]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 Autophosphorylation (pY1175, pY1214) VEGFR2->P_VEGFR2 ATP -> ADP PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K p38 p38 MAPK P_VEGFR2->p38 Inhibitor 5-Phenyl-thieno[2,3-d] pyrimidine-4-thiol Inhibitor->P_VEGFR2 Inhibition PKC PKC PLCg->PKC AKT AKT PI3K->AKT Migration Cytoskeletal Remodeling p38->Migration MAPK MAPK/ERK PKC->MAPK mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation) MAPK->Proliferation Survival Gene Transcription (Survival, Anti-apoptosis) mTOR->Survival Synthesis_Workflow start Phenylacetaldehyde + Ethyl Cyanoacetate + Sulfur step1 Gewald Reaction start->step1 intermediate1 Ethyl 2-amino-5- phenylthiophene- 3-carboxylate step1->intermediate1 step2 Cyclization with Formamide intermediate1->step2 intermediate2 5-Phenylthieno[2,3-d] pyrimidin-4(3H)-one step2->intermediate2 step3 Thionation (e.g., Lawesson's Reagent) intermediate2->step3 product 5-Phenyl-thieno[2,3-d] pyrimidine-4-thiol step3->product Kinase_Assay_Workflow start Prepare Reagents: - Recombinant VEGFR-2 - Kinase Buffer, ATP - Substrate (Poly-Glu:Tyr) - Serial Dilutions of Inhibitor step1 Add Master Mix (Buffer, ATP, Substrate) to 96-well plate start->step1 step2 Add Inhibitor dilutions and Controls (No Inhibitor, No Enzyme) step1->step2 step3 Initiate reaction by adding VEGFR-2 enzyme step2->step3 step4 Incubate at 30°C for 45-60 minutes step3->step4 step5 Stop reaction & add Detection Reagent (e.g., Kinase-Glo®) step4->step5 step6 Incubate at RT for 10 minutes step5->step6 end Measure Luminescence (Signal inversely proportional to kinase activity) step6->end

References

An In-depth Technical Guide to the Structure-Activity Relationship of 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-d]pyrimidine Scaffold - A Privileged Heterocycle in Drug Discovery

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine bases found in DNA and RNA makes it a compelling bioisostere, capable of interacting with a wide array of biological targets.[1][2] This scaffold is a cornerstone in the development of novel therapeutics, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] The versatility of the thieno[2,3-d]pyrimidine ring system allows for the design of targeted agents against various enzymes and receptors, particularly protein kinases.[2][4]

This guide focuses on a specific, promising analogue: 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol . The introduction of a phenyl group at the 5-position and a thiol at the 4-position provides a unique template for further structural modifications. Understanding the structure-activity relationships (SAR) of this core is paramount for the rational design of more potent and selective drug candidates. This document will provide a comprehensive analysis of the SAR of analogues, detailing the impact of substitutions on various parts of the molecule and outlining the experimental methodologies crucial for their evaluation.

Synthetic Strategies for 5-Phenyl-thieno[2,3-d]pyrimidine Analogues

The synthesis of the thieno[2,3-d]pyrimidine core and its derivatives is well-established, with the Gewald reaction being a key initial step for constructing the thiophene ring.[3][5][6] Subsequent cyclization and functionalization steps allow for the introduction of diverse substituents.

A general synthetic approach to this compound analogues is depicted below. This multi-step synthesis typically begins with the creation of a substituted 2-aminothiophene-3-carboxylate, followed by cyclization to form the pyrimidinone ring. The 4-oxo group can then be converted to the desired 4-thiol.

Synthetic_Scheme reagents1 Gewald Reaction (Phenylacetonitrile, Sulfur, Aldehyde/Ketone, Base) intermediate1 2-Amino-5-phenyl-thiophene-3-carbonitrile reagents1->intermediate1 start Starting Materials start->reagents1 Step 1 reagents2 Formic Acid or Formamide intermediate1->reagents2 Step 2 intermediate2 5-Phenyl-thieno[2,3-d]pyrimidin-4-amine reagents2->intermediate2 reagents3 Diazotization followed by Potassium Xanthate intermediate2->reagents3 Step 3a intermediate3 5-Phenyl-thieno[2,3-d]pyrimidine-4(3H)-one reagents3->intermediate3 reagents4 Lawesson's Reagent or P4S10 intermediate3->reagents4 Step 3b final_product This compound reagents4->final_product

Caption: Generalized synthetic scheme for this compound.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogues can be systematically modulated by introducing various substituents at different positions of the core structure. The following sections dissect the SAR based on modifications at the phenyl ring, the pyrimidine ring, and the thiol group.

Modifications of the 5-Phenyl Ring

The substituent pattern on the 5-phenyl ring is a critical determinant of biological activity, particularly for kinase inhibition.

  • Hydroxyl and Methoxy Groups: The position of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl ring significantly influences potency against phosphoinositide 3-kinases (PI3Ks). A hydroxyl group at the 3-position of the phenyl ring generally confers good inhibitory activity against PI3Kβ and PI3Kγ isoforms.[7][8] The combination of a 3-hydroxyl and a 5-methoxy group can further enhance this activity.[7] In contrast, a 4-hydroxyl group often leads to a significant decrease in potency.[7]

  • Electron-Donating and Withdrawing Groups: For epidermal growth factor receptor (EGFR) inhibition, the presence of a small, electron-donating group like a methoxy group at the 4-position of the 2-phenyl ring can enhance activity.[7] Conversely, for other targets, electron-withdrawing groups such as halogens (e.g., chlorine) on the phenyl ring have been shown to increase cytotoxic activity against cancer cell lines.[5]

Compound Series Substitution on 5-Phenyl Ring Target Observed Activity Reference
2-Aryl-4-morpholinothieno[2,3-d]pyrimidines3-OHPI3Kβ, PI3KγGood Inhibition[7][8]
3-OH, 5-OCH3PI3Kβ, PI3KγEnhanced Inhibition[7]
4-OHPI3Kβ, PI3KγLow Inhibition[7]
2-Phenyl-4-anilino-thieno[2,3-d]pyrimidines4-OCH3EGFREnhanced Inhibition[7]
Thieno[2,3-d]pyrimidin-4-aminesm-ClMDA-MB-231 cellsStrong Cytotoxicity[5]
Modifications at the 4-Position: The Thiol and its Analogues

The thiol group at the 4-position is a key site for modification and can be replaced with various other functionalities to modulate activity and selectivity.

  • Amino and Substituted Amino Groups: Replacement of the thiol with an amino group (-NH2) or substituted anilino groups is a common strategy in the development of kinase inhibitors. For EGFR inhibitors, the introduction of a halogen, such as chlorine, at the 4-position of a 4-anilino moiety consistently improves the inhibitory effect against both wild-type and mutant EGFR.[7]

  • Morpholine and Other Cyclic Amines: The incorporation of a morpholine ring at the 4-position has proven effective for targeting PI3K.[8] This highlights the importance of this position for establishing key interactions within the ATP-binding pocket of kinases.

  • Hydrazide and Other Linkers: The 4-position can also be derivatized with linkers to attach other pharmacophores. For instance, acetohydrazide derivatives have been synthesized and evaluated for their anticancer properties.[9]

SAR_Workflow core 5-Phenyl-thieno[2,3-d]pyrimidine -4-thiol Core sub_phenyl Modify 5-Phenyl Ring (e.g., -OH, -OCH3, Halogens) core->sub_phenyl sub_thiol Modify 4-Thiol Group (e.g., -NH2, -Anilino, -Morpholino) core->sub_thiol sub_pyrimidine Modify Pyrimidine Ring (e.g., Alkyl, Aryl at C2) core->sub_pyrimidine synthesis Analogue Synthesis sub_phenyl->synthesis sub_thiol->synthesis sub_pyrimidine->synthesis bio_assay Biological Evaluation (e.g., Kinase Assays, Cytotoxicity) synthesis->bio_assay sar_analysis SAR Analysis & Iteration bio_assay->sar_analysis sar_analysis->core Refine Core/ Design Next Generation

References

An In-depth Technical Guide to the Target Identification and Validation of 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties.[1][2][3][4][5][6] This guide delineates a comprehensive, field-proven strategy for the de-novo target identification and subsequent validation of a specific, yet under-characterized member of this family: 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol. We eschew a rigid, templated approach, instead presenting a dynamic, logic-driven workflow that mirrors the iterative nature of modern drug discovery. This document is intended for researchers, scientists, and drug development professionals, providing not just a sequence of protocols, but the strategic reasoning that underpins each experimental choice. Our methodology is built on a foundation of scientific integrity, ensuring that each stage is self-validating, thereby fostering confidence in the eventual target identification. We will traverse from broad, unbiased screening methodologies to pinpointed, high-resolution biophysical validation, culminating in a robust target dossier.

Introduction: The Thieno[2,3-d]pyrimidine Scaffold - A Known Kinase Inhibitor

The thieno[2,3-d]pyrimidine core is a recurring motif in the design of kinase inhibitors.[3] Extensive research has demonstrated that derivatives of this scaffold frequently target key players in oncogenic signaling pathways, most notably Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7][8][9][10][11][12][13][14] Some derivatives have also shown activity against Dihydrofolate Reductase (DHFR) and tubulin.[15][16] This existing body of knowledge provides a fertile ground for hypothesis generation regarding the molecular target of this compound. The presence of the phenyl group at the 5-position and a thiol at the 4-position suggests a unique interaction profile that warrants a thorough and unbiased investigation.

This guide will therefore outline a two-pronged approach: a hypothesis-driven investigation focusing on known thieno[2,3-d]pyrimidine targets, and a parallel, unbiased screening campaign to uncover novel interactions.

Phase I: Unbiased Target Discovery - Casting a Wide Net

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This powerful technique, also known as chemical proteomics, allows for the enrichment and subsequent identification of proteins that bind to our compound of interest from a complex cellular lysate.[17][18][19][20][21]

Causality behind Experimental Choice: AC-MS is a direct biochemical approach that physically isolates binding partners, providing strong initial evidence of a direct interaction.[22] It is a well-established and robust method for target deconvolution.[17][18][19][23]

Experimental Protocol: AC-MS

  • Compound Immobilization:

    • Synthesize an analogue of this compound incorporating a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A common strategy is to introduce an aliphatic linker with a terminal amine or carboxyl group.

    • Self-Validation: The linker position must be carefully chosen to minimize steric hindrance with the putative binding site. A control, "scrambled" linker or a linker attached at a different position can be used to identify non-specific binders.

  • Cell Lysate Preparation:

    • Culture a relevant cancer cell line (e.g., A549, MCF-7) and prepare a native cell lysate under conditions that preserve protein complexes.

  • Affinity Pull-down:

    • Incubate the immobilized compound with the cell lysate.

    • Include a control incubation with beads that have been treated with a blocking agent but have no compound attached.

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Protein Identification:

    • Elute the bound proteins using a competitive inhibitor (if known), a denaturing agent (e.g., SDS), or by changing the pH.

    • Separate the eluted proteins by SDS-PAGE and identify the protein bands by in-gel digestion followed by LC-MS/MS analysis.

Data Presentation:

Parameter Experimental Sample Control Sample
Bait Immobilized CompoundBlocked Beads
Elution Method SDSSDS
Identified Proteins List of protein hitsList of background proteins
Spectral Counts Quantitative measure of abundanceQuantitative measure of abundance

Logical Workflow for AC-MS

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Synthesize & Immobilize This compound Pulldown Affinity Pulldown Compound->Pulldown Lysate Prepare Native Cell Lysate Lysate->Pulldown Wash Wash to Remove Non-specific Binders Pulldown->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Identification Elute->MS Analysis Data Analysis & Hit Prioritization MS->Analysis

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

CRISPR-Cas9 Genome-Wide Screening

CRISPR-Cas9 screening provides a powerful genetic approach to identify genes that, when knocked out, confer resistance or sensitivity to a compound.[24][25][26][27] This method can reveal not only the direct target but also key components of the target's signaling pathway.

Causality behind Experimental Choice: While AC-MS identifies direct binders, CRISPR screens identify genes that are functionally important for the compound's activity.[27] This provides a complementary and orthogonal line of evidence. A CRISPR screen can also uncover targets that are difficult to identify biochemically, such as those with low affinity or transient interactions.[26]

Experimental Protocol: CRISPR-Cas9 Knockout Screen

  • Library Transduction:

    • Transduce a Cas9-expressing cancer cell line with a genome-wide sgRNA library.

  • Compound Treatment:

    • Treat the cell population with this compound at a concentration that results in significant but not complete cell death (e.g., IC50).

    • Maintain a parallel untreated control population.

  • Genomic DNA Extraction and Sequencing:

    • After a period of selection, harvest the surviving cells and extract genomic DNA.

    • Amplify the sgRNA cassette by PCR and perform next-generation sequencing to determine the abundance of each sgRNA.

  • Data Analysis:

    • Identify sgRNAs that are significantly enriched or depleted in the treated population compared to the control. These correspond to genes whose knockout confers resistance or sensitivity, respectively.

Data Presentation:

Gene Log2 Fold Change (Treated vs. Control) p-value Potential Role
Gene A+5.2<0.001Resistance (Potential Target)
Gene B-4.8<0.001Sensitivity (Synergistic Target)
Gene C+3.9<0.01Resistance (Downstream Effector)

Logical Flow of a CRISPR-Cas9 Screen

cluster_setup Setup cluster_process Process cluster_readout Readout Cells Cas9-expressing Cancer Cells Transduce Transduce Cells with Library Cells->Transduce Library Genome-wide sgRNA Library Library->Transduce Treat Treat with Compound Transduce->Treat Sequence Next-Generation Sequencing of sgRNAs Treat->Sequence Analyze Identify Enriched/ Depleted sgRNAs Sequence->Analyze

Caption: Workflow for a CRISPR-Cas9 Knockout Screen.

Phase II: Target Validation - From Candidates to Confirmed Targets

The unbiased screens in Phase I will likely generate a list of candidate targets. Phase II is dedicated to rigorously validating these candidates through a series of orthogonal assays that confirm direct binding and cellular engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that assesses target engagement in a cellular environment.[28][29][30] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[28][29][30]

Causality behind Experimental Choice: CETSA provides direct evidence of target engagement within intact cells, which is a critical step in validating a drug target.[29][31][32] It does not require any modification of the compound or the target protein.[30]

Experimental Protocol: CETSA

  • Cell Treatment:

    • Treat intact cells with varying concentrations of this compound.

  • Thermal Challenge:

    • Heat the cell suspensions to a range of temperatures.

  • Lysis and Protein Quantification:

    • Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Quantify the amount of the candidate target protein in the soluble fraction using a specific antibody-based method (e.g., Western blot, ELISA, or high-throughput formats like AlphaScreen).[29][30]

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Data Presentation:

Compound Concentration Melting Temperature (Tm) of Candidate Protein (°C) ΔTm (°C)
Vehicle (DMSO)52.30
1 µM54.1+1.8
10 µM56.8+4.5
100 µM58.2+5.9

CETSA Workflow and Expected Outcome

cluster_exp Experiment cluster_quant Quantification cluster_result Result Treat Treat Cells with Compound Heat Apply Thermal Challenge Treat->Heat Lyse Lyse Cells & Separate Soluble Fraction Heat->Lyse Quantify Quantify Soluble Target Protein Lyse->Quantify Plot Plot Melting Curve Quantify->Plot Shift Observe Thermal Shift Plot->Shift

Caption: CETSA experimental workflow.

Biophysical Characterization of Direct Binding

To further confirm a direct interaction between this compound and the validated target protein, and to quantify the binding affinity, a suite of biophysical assays should be employed using the purified recombinant protein.[33][34][][36]

Causality behind Experimental Choice: These in vitro assays provide quantitative data on the binding affinity (Kd), kinetics (kon/koff), and thermodynamics of the interaction, which is crucial for structure-activity relationship (SAR) studies and lead optimization.[33][]

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data (association and dissociation rates) and affinity constants.[33][]

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity, stoichiometry, and thermodynamic parameters (enthalpy and entropy).[33][]

  • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA): A high-throughput method to assess protein stability upon ligand binding by monitoring changes in fluorescence.[37]

Experimental Protocol: SPR

  • Protein Immobilization:

    • Immobilize the purified recombinant target protein on an SPR sensor chip.

  • Compound Injection:

    • Inject a series of concentrations of this compound over the sensor surface.

  • Data Acquisition and Analysis:

    • Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of bound compound.

    • Fit the resulting sensorgrams to a kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Data Presentation:

Assay Parameter Value
SPRka (M⁻¹s⁻¹)1.2 x 10⁵
kd (s⁻¹)3.5 x 10⁻³
KD (nM)29.2
ITCKD (nM)35.5
Stoichiometry (n)1.05
DSFΔTm (°C)+6.2

Phase III: Mechanism of Action and In-cell Target Validation

With a validated direct target, the final phase focuses on elucidating the functional consequences of this interaction within a cellular context.

In Vitro Enzyme/Activity Assays

If the validated target is an enzyme (e.g., a kinase), a direct in vitro activity assay is essential.

Causality behind Experimental Choice: This directly demonstrates that the binding of the compound modulates the biological function of the target.

Experimental Protocol: Kinase Activity Assay

  • Assay Setup:

    • Use a commercially available kinase assay kit (e.g., ADP-Glo, LanthaScreen) with the purified recombinant target kinase, its substrate, and ATP.

  • Compound Titration:

    • Incubate the kinase with a range of concentrations of this compound.

  • Activity Measurement:

    • Initiate the kinase reaction and measure the output (e.g., luminescence, fluorescence) according to the kit manufacturer's instructions.

  • Data Analysis:

    • Plot the kinase activity as a function of compound concentration and determine the IC50 value.

Target Engagement Biomarker in Cells

To confirm target engagement in a cellular context, monitor a downstream biomarker of the target's activity. For example, if the target is a kinase, this would involve measuring the phosphorylation of its known substrate.

Experimental Protocol: Western Blot for Phospho-Substrate

  • Cell Treatment:

    • Treat cells with varying concentrations of this compound for an appropriate duration.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Perform Western blotting using antibodies specific for the phosphorylated form of the target's substrate and an antibody for the total substrate as a loading control.

  • Data Analysis:

    • Quantify the band intensities and plot the ratio of phospho-substrate to total substrate as a function of compound concentration to determine the cellular IC50.

Integrated Target Validation Workflow

cluster_candidates Candidate Generation cluster_validation Direct Binding & Cellular Engagement cluster_moa Mechanism of Action AC_MS AC-MS CETSA CETSA AC_MS->CETSA CRISPR CRISPR Screen CRISPR->CETSA Biophysical Biophysical Assays (SPR, ITC, DSF) CETSA->Biophysical Enzyme_Assay In Vitro Activity Assay Biophysical->Enzyme_Assay Biomarker Cellular Biomarker Assay Enzyme_Assay->Biomarker

Caption: Integrated workflow for target identification and validation.

Conclusion

The journey from a bioactive compound to a validated drug target is a multi-faceted and iterative process. The strategy outlined in this guide for this compound provides a robust and logical framework for this endeavor. By combining unbiased, proteome-wide screening with rigorous biophysical and cell-based validation, we can build a compelling case for the identified target. This self-validating system, where orthogonal methods are used to confirm findings at each stage, is paramount for ensuring the scientific integrity of the target identification process and for making informed decisions in a drug discovery program.

References

Methodological & Application

Application Notes: A Protocol for Evaluating "5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol" as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Kinase Inhibitor Specificity

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most critical classes of drug targets. The thieno[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Compounds based on this scaffold have been developed to target a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Rho-associated coiled-coil containing protein kinases (ROCKs), with some advancing to clinical trials.[3][4][5]

This document provides a detailed, field-tested protocol for characterizing the inhibitory activity of novel compounds derived from this scaffold, using "5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol" as a representative example. We present a primary methodology based on the highly sensitive and universal ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring ADP production.[6][7] This approach is suitable for determining the half-maximal inhibitory concentration (IC50), a key parameter in drug discovery.

Foundational Principles of Kinase Inhibition Assays

A kinase catalyzes the transfer of a phosphate group from ATP to a substrate. A successful kinase assay must accurately measure this event.

The Luminescence-Based Approach: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[8] Its high sensitivity and broad dynamic range make it ideal for screening both potent and weak inhibitors.[9][10]

The assay proceeds in two steps:

  • Kinase Reaction Termination & ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added. This terminates the enzymatic reaction and, critically, depletes any remaining unconsumed ATP. This step is essential to ensure that the final luminescent signal is derived solely from the ADP produced during the reaction.

  • ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert the newly formed ADP back into ATP. This newly synthesized ATP serves as the substrate for a thermostable luciferase, which generates a stable, "glow-type" luminescent signal directly proportional to the initial amount of ADP produced.[6][7]

Therefore, a potent inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescent signal.

Diagram: Principle of the ADP-Glo™ Kinase Assay

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase + Substrate ADP ADP + Phospho-Substrate Kinase->ADP ATP ATP ATP->Kinase ADP_Produced ADP from Reaction ADP->ADP_Produced Transfer to Detection Step Inhibitor Inhibitor (e.g., Thienopyrimidine) Inhibitor->Kinase Inhibition ATP_New Newly Synthesized ATP ADP_Produced->ATP_New Kinase Detection Reagent Part A Light Luminescent Signal ATP_New->Light Luciferase/ Luciferin

Caption: Workflow of the ADP-Glo™ assay, from kinase reaction to light detection.

Experimental Protocol: IC50 Determination

This protocol is designed to determine the concentration of "this compound" required to inhibit 50% of a target kinase's activity.

Materials and Reagents
  • Test Compound: this compound

  • Target Kinase: Purified, active kinase of interest (e.g., VEGFR-2, PI3K).

  • Kinase Substrate: Appropriate peptide or protein substrate for the target kinase.[11]

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega Corp. or equivalent).[9]

  • Buffer: Kinase reaction buffer (typically 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • ATP: Adenosine 5'-triphosphate, high purity.

  • DMSO: Dimethyl sulfoxide, molecular biology grade.

  • Plates: White, opaque, low-volume 384-well assay plates.

  • Instrumentation: Multichannel pipettes, plate shaker, and a plate-reading luminometer.

Step-by-Step Methodology

Step 1: Reagent Preparation (The Foundation of Quality Data)

  • Compound Stock Solution: Prepare a 10 mM stock solution of "this compound" in 100% DMSO.

    • Rationale: A high-concentration stock minimizes the final DMSO concentration in the assay, as DMSO can inhibit some kinases at concentrations above 1-2%.[12]

  • Serial Dilutions: Perform a serial dilution of the compound stock to generate a range of concentrations for the dose-response curve. A common approach is an 11-point, 3-fold serial dilution in 100% DMSO.

  • Kinase Working Solution: Dilute the kinase enzyme in kinase reaction buffer to a concentration that yields a robust signal within the linear range of the assay.

    • Scientist's Note: This concentration must be optimized beforehand in a kinase titration experiment. The goal is to use the lowest amount of enzyme that gives a strong signal-to-background ratio, typically aiming for 10-30% ATP-to-ADP conversion in the reaction time.[13]

  • Substrate/ATP Working Solution: Prepare a solution containing both the kinase substrate and ATP in kinase reaction buffer.

    • Rationale: The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase.[13] This ensures that the assay is sensitive to ATP-competitive inhibitors, which is a common mechanism for thienopyrimidine derivatives.[14]

Step 2: Assay Plate Setup

  • Dispense 1 µL of the serially diluted compound (or DMSO for controls) into the wells of a 384-well plate according to the layout below.

  • Plate Layout:

Well TypeDescriptionCompoundKinaseSubstrate/ATP
Test Wells 11 concentrations1 µL of dilution series2 µL2 µL
100% Activity No inhibition control1 µL of 100% DMSO2 µL2 µL
0% Activity Background control1 µL of 100% DMSO2 µL of Buffer2 µL

Step 3: Performing the Kinase Reaction

  • Add 2 µL of the Kinase Working Solution to the "Test Wells" and "100% Activity" wells.

  • Add 2 µL of kinase reaction buffer (without enzyme) to the "0% Activity" wells.

  • To initiate the reaction, add 2 µL of the Substrate/ATP Working Solution to all wells. The total reaction volume is now 5 µL.

  • Briefly centrifuge the plate to ensure all components are mixed.

  • Incubate the plate at room temperature (or the kinase's optimal temperature) for 60 minutes. The plate can be sealed to prevent evaporation.

Step 4: Luminescence Detection

  • Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 1 minute.

  • Deplete ATP: Incubate the plate at room temperature for 40 minutes.[8]

  • Generate Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 1 minute.

  • Measure Luminescence: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize. Read the plate on a luminometer.[6]

Diagram: Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Luminescence Detection cluster_analysis 4. Data Analysis prep_compound Prepare Compound Serial Dilutions plate_setup Dispense Compound/DMSO into 384-well Plate prep_reagents Prepare Kinase and Substrate/ATP Solutions add_kinase Add Kinase Solution plate_setup->add_kinase add_atp Initiate with Substrate/ATP add_kinase->add_atp incubate_reaction Incubate for 60 min add_atp->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Incubate 40 min) incubate_reaction->add_adpglo add_detection Add Kinase Detection Reagent (Incubate 30 min) add_adpglo->add_detection read_plate Read Luminescence add_detection->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Step-by-step workflow from reagent preparation to final IC50 calculation.

Data Analysis and Interpretation

  • Calculate Percent Inhibition: First, normalize the data using the control wells. The relative light units (RLU) from the luminometer are used in the following formula:

    % Inhibition = 100 * (1 - (RLU_Test - RLU_0%_Activity) / (RLU_100%_Activity - RLU_0%_Activity))

  • Generate Dose-Response Curve: Plot the calculated % Inhibition on the y-axis against the logarithm of the inhibitor concentration on the x-axis.

  • Determine IC50: Use a non-linear regression curve fit (specifically, a four-parameter variable slope model) in a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value. This is the concentration at which the curve crosses 50% inhibition.

Data Presentation: Example Inhibitory Profile

The inhibitory activity of a thienopyrimidine derivative should be summarized clearly.

Kinase TargetInhibitor (Example)IC50 (nM)
VEGFR-2Compound 17f230[3]
PI3KαCompound 6g84.6[15]
ROCK ICompound 8k4.0[5]
ROCK IICompound 8k1.0[5]
Data is representative and sourced from literature on similar thieno[2,3-d]pyrimidine derivatives.

Assay Validation and Troubleshooting

A robust assay is a reliable one. Key validation parameters and troubleshooting tips are essential.

Assay Quality Control

The Z'-factor is a statistical measure of assay quality. It should be calculated from the 100% and 0% activity controls to ensure the assay window is sufficient for screening.

Z' = 1 - (3 * (SD_100%_Activity + SD_0%_Activity)) / |Avg_100%_Activity - Avg_0%_Activity|

  • A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.[10]

Common Troubleshooting Scenarios
IssuePotential Cause(s)Recommended Solution(s)
Low Signal/Activity Insufficient enzyme; inactive enzyme; substrate depletion.Perform a kinase titration to find the optimal enzyme concentration. Check enzyme storage and handling. Ensure ATP/substrate are not limiting.
High Data Variability Pipetting errors; incomplete mixing; edge effects in the plate.Use calibrated pipettes. Ensure thorough mixing after reagent addition. Avoid using the outermost wells of the plate.[16]
Inconsistent IC50 Values Compound instability or insolubility; incorrect ATP concentration.Check compound solubility in assay buffer. Ensure final DMSO is consistent. Verify ATP concentration is near the Km for the kinase.[13]
False Positives Compound interferes with luciferase.Perform a counter-screen against luciferase alone to identify compounds that directly inhibit the detection system.[13]

References

Application Note: A Multi-Parametric Approach for Evaluating the Cytotoxicity of 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Guiding Principles

The thieno[2,3-d]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, recognized as a bioisostere of purine.[1][2][3] Derivatives of this core structure have demonstrated a wide array of biological activities, including potential as anti-inflammatory, antimicrobial, and notably, anticancer agents.[2][4][5][6] The compound 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol belongs to this promising class. The initial evaluation of any potential therapeutic agent, particularly in oncology, requires a thorough assessment of its cytotoxicity.[7][8] This provides critical information on the compound's ability to induce cell death, a desirable trait for anticancer drugs.[7]

Core Experimental Design Considerations

A well-designed experiment is foundational to trustworthy and reproducible results. Before proceeding to specific protocols, the following elements must be carefully considered.

Cell Line Selection

The choice of cell line is paramount and should be guided by the research objectives.[9][10]

  • Target-Relevance: If investigating anticancer properties, use relevant cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HCT116 for colon cancer). Literature suggests thienopyrimidine derivatives have shown efficacy in colon and ovarian cancer cell lines.[4]

  • Selectivity Assessment: To assess whether the compound selectively targets cancer cells, a non-cancerous control cell line should be included in parallel. Commonly used lines include human fibroblasts (e.g., MRC-5) or immortalized non-tumorigenic cell lines (e.g., MCF-10A).[2][9]

  • Assay Compatibility: Ensure the chosen cell lines are suitable for the selected assays (e.g., adherent cells are often easier for plate-based assays, but suspension cells can also be used with minor protocol adjustments).[11][12]

Compound Preparation and Handling
  • Stock Solution: this compound, like many organic compounds, is likely soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, prepare serial dilutions of the compound from the stock solution in complete cell culture medium. It is crucial to ensure the final concentration of the DMSO vehicle is consistent across all wells (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).[13][14]

Essential Controls for a Self-Validating System

Every assay plate must include a complete set of controls to ensure the validity of the results.

  • Untreated Control: Cells incubated with culture medium only. This represents 100% cell viability.

  • Vehicle Control: Cells incubated with culture medium containing the same final concentration of DMSO as the test wells. This control is critical to ensure that the solvent itself is not causing any cytotoxic effects.

  • Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., Doxorubicin, Staurosporine). This confirms that the assay system is responsive and capable of detecting cytotoxicity.[13]

  • Blank Control: Wells containing culture medium but no cells. This is used to subtract the background absorbance/fluorescence/luminescence of the medium and reagents.

Core Cytotoxicity Assessment: A Three-Pronged Approach

This section details the protocols for three fundamental assays that measure distinct aspects of cell viability. Employing all three provides a robust primary assessment of cytotoxicity.

Protocol 1: MTT Assay for Metabolic Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[15][16] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[17][18] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[19]

Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition seed 1. Seed cells in 96-well plate incubate_adhere 2. Incubate 24h (for cell adherence) seed->incubate_adhere treat 3. Treat cells with compound (serial dilutions) & controls incubate_adhere->treat incubate_treat 4. Incubate for desired period (e.g., 24, 48, 72h) treat->incubate_treat add_mtt 5. Add MTT solution (to 0.5 mg/mL final conc.) incubate_treat->add_mtt incubate_mtt 6. Incubate 3-4h at 37°C add_mtt->incubate_mtt solubilize 7. Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize shake 8. Shake plate to dissolve formazan crystals solubilize->shake read 9. Measure absorbance at ~570 nm shake->read

Caption: Workflow for assessing cell metabolic viability using the MTT assay.

Detailed Steps:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.[11]

  • Compound Treatment: The next day, remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound, vehicle control, or positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well.[19]

  • Formazan Formation: Return the plate to the incubator and incubate for 3-4 hours at 37°C, protected from light.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[16]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[18]

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[20] LDH is a stable cytosolic enzyme that is released only when the plasma membrane integrity is compromised, a hallmark of necrosis or late-stage apoptosis.[21][22] The released LDH catalyzes a reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is measured colorimetrically.[22][23]

Workflow: LDH Release Assay

LDH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition seed 1. Seed cells and treat (as in MTT Protocol steps 1-3) controls 2. Prepare controls: - Spontaneous LDH release - Maximum LDH release (add Lysis Buffer) seed->controls transfer 3. Transfer supernatant to a new 96-well plate controls->transfer add_reagent 4. Add LDH reaction mixture to each well transfer->add_reagent incubate_reagent 5. Incubate for 30 min at room temp (in dark) add_reagent->incubate_reagent add_stop 6. Add Stop Solution incubate_reagent->add_stop read 7. Measure absorbance at ~490 nm add_stop->read

Caption: Workflow for assessing cell membrane integrity via LDH release.

Detailed Steps:

  • Cell Seeding and Treatment: Prepare and treat a 96-well plate as described in the MTT protocol (steps 1-3). Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release.

  • Induce Maximum Release: 30 minutes before the end of the incubation period, add 10 µL of Lysis Buffer (often provided in commercial kits) to the maximum release control wells.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Transfer: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[24]

  • LDH Reaction: Add 50 µL of the LDH Reaction Mixture (containing substrate, cofactor, and dye) to each well. Mix gently by tapping the plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Measure the absorbance at 490 nm within 1 hour using a microplate reader.

Protocol 3: Neutral Red (NR) Uptake Assay

Principle: This assay assesses cell viability based on the ability of healthy cells to take up and sequester the supravital dye Neutral Red within their lysosomes via active transport.[14][25] Non-viable cells, with compromised membranes and inactive metabolism, cannot retain the dye. The amount of dye extracted from the cells after a wash step is quantified spectrophotometrically and correlates directly with the number of viable cells.[13][26]

Workflow: Neutral Red Uptake Assay

NR_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition seed 1. Seed cells and treat (as in MTT Protocol steps 1-3) remove_media 2. Remove treatment media seed->remove_media add_nr 3. Add media containing Neutral Red dye remove_media->add_nr incubate_nr 4. Incubate for 2-3h at 37°C add_nr->incubate_nr wash 5. Remove dye media & wash cells with PBS or Fixative incubate_nr->wash solubilize 6. Add Solubilization Solution (e.g., acidified ethanol) wash->solubilize shake 7. Shake plate to extract dye solubilize->shake read 8. Measure absorbance at ~540 nm shake->read

Caption: Workflow for assessing cell viability via Neutral Red uptake.

Detailed Steps:

  • Cell Seeding and Treatment: Prepare and treat a 96-well plate as described in the MTT protocol (steps 1-3).

  • Dye Incubation: After the treatment period, remove the culture medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., 40-50 µg/mL). Incubate for 2-3 hours at 37°C.[13]

  • Wash/Fix: Carefully remove the dye-containing medium. Wash the cells with 150 µL of a wash/fixative solution (e.g., 0.1% CaCl₂ in 0.5% Formaldehyde) to remove excess dye.

  • Extraction: Remove the wash solution and add 150 µL of Neutral Red Solubilization Solution (e.g., 1% acetic acid in 50% ethanol) to each well.

  • Measurement: Place the plate on an orbital shaker for 10-20 minutes to ensure complete extraction and homogenization of the color.[25] Measure the absorbance at 540 nm using a microplate reader.

Mechanistic Elucidation: Probing for Apoptosis

Literature on related thienopyrimidine derivatives suggests that they can induce apoptosis.[4] It is therefore crucial to investigate whether this is a primary mechanism of cell death for this compound.

Protocol 4: Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis.[27] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[28][29] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can bind to these exposed PS residues, identifying early apoptotic cells.[27][30] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane. It can only enter late apoptotic and necrotic cells where membrane integrity is lost.[27][30] This dual staining allows for the differentiation of four distinct cell populations:

  • Viable Cells: Annexin V-negative / PI-negative

  • Early Apoptotic Cells: Annexin V-positive / PI-negative

  • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive

  • Necrotic Cells: Annexin V-negative / PI-positive (less common)

Cell Population States in Annexin V/PI Assay

Annexin_PI viable Viable Annexin V (-) PI (-) early_apoptosis Early Apoptosis Annexin V (+) PI (-) necrotic Necrotic Annexin V (-) PI (+) late_apoptosis Late Apoptosis Annexin V (+) PI (+)

Caption: Quadrant analysis of cell populations after Annexin V/PI staining.

Detailed Steps:

  • Cell Culture: Seed cells in 6-well plates and treat with the test compound (e.g., at its IC50 concentration and 2x IC50) for a predetermined time (e.g., 24 hours). Include appropriate controls.

  • Cell Harvesting: After incubation, collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from a given treatment, as apoptotic cells may detach.[30]

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[30]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.[28][31]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution (e.g., 100 µg/mL working stock) to the cell suspension.[28]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[29]

  • Final Preparation: Add 400 µL of 1X Annexin-binding buffer to each tube. Keep samples on ice and protected from light.[28]

  • Analysis: Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour).

Protocol 5: Caspase-Glo® 3/7 Assay

Principle: A key event in the execution phase of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7. This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[32] When active caspase-3/7 is present in the sample, it cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal.[33] The intensity of the light is directly proportional to the amount of caspase-3/7 activity.[34]

Workflow: Caspase-Glo® 3/7 Assay

Caspase_Workflow cluster_prep Preparation cluster_assay Assay Execution (Add-Mix-Measure) cluster_readout Data Acquisition seed 1. Seed cells in white-walled 96-well plate treat 2. Treat with compound and controls seed->treat incubate_treat 3. Incubate for desired period treat->incubate_treat equilibrate 4. Equilibrate plate and Caspase-Glo® Reagent to RT incubate_treat->equilibrate add_reagent 5. Add equal volume of reagent to each well equilibrate->add_reagent shake 6. Mix on plate shaker (30-60 seconds) add_reagent->shake incubate_reagent 7. Incubate for 1-3h at room temp shake->incubate_reagent read 8. Measure luminescence incubate_reagent->read

Caption: A streamlined "add-mix-measure" workflow for the Caspase-Glo® 3/7 assay.

Detailed Steps:

  • Cell Seeding and Treatment: Seed cells in an opaque, white-walled 96-well plate suitable for luminescence readings. Treat with the compound and controls as previously described. The final volume should be 100 µL/well.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by reconstituting the substrate with the provided buffer.[34]

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[33]

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

Calculating Viability and Cytotoxicity

For MTT and Neutral Red assays, results are typically expressed as Percent Viability :

  • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

For the LDH assay, results are expressed as Percent Cytotoxicity :

  • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This is a standard measure of a compound's potency.

  • Plot the % Viability (y-axis) against the log of the compound concentration (x-axis).

  • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism) to calculate the precise IC₅₀ value.

Integrated Data Summary

Summarizing the results from all assays in a single table allows for a clear, comparative overview of the compound's cytotoxic profile.

AssayEndpoint MeasuredHypothetical IC₅₀ (µM) on Cancer Cell LineHypothetical IC₅₀ (µM) on Normal Cell LineInterpretation
MTT Mitochondrial Activity1.2> 50Potent inhibition of metabolic activity in cancer cells.
LDH Release Membrane Permeability8.5> 50Membrane damage occurs at higher concentrations than metabolic inhibition.
Neutral Red Lysosomal Integrity1.5> 50Lysosomal function is compromised at similar levels to metabolic activity.
Caspase-3/7 Apoptosis Execution1.8> 50Strong activation of apoptotic pathway near the metabolic IC₅₀.
Annexin V Apoptosis Initiation--Confirms apoptosis (e.g., 60% of cells are Annexin V+ at 2x IC₅₀).

This table presents hypothetical data for illustrative purposes.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding; Pipetting errors; Edge effects on the plate.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes. Avoid using the outermost wells of the plate or fill them with sterile PBS.[11]
MTT: Low signal in control wells Too few cells seeded; Cells are not healthy; Incubation time with MTT is too short.Optimize cell seeding density. Check cell health and passage number. Increase MTT incubation time to 4 hours.
LDH: High spontaneous release Cells are overgrown or unhealthy; Rough handling during media changes.Seed cells at a lower density. Handle plates gently and avoid forceful pipetting.[11]
Annexin V: High PI staining in negative controls Rough cell harvesting (e.g., over-trypsinization); Centrifugation speed too high.Use a gentle detachment method. Reduce centrifugation speed and keep cells on ice.

Conclusion

Evaluating the cytotoxicity of a novel compound like this compound requires more than a single data point. The multi-parametric approach detailed in this guide—combining assessments of metabolic activity (MTT), membrane integrity (LDH), lysosomal function (Neutral Red), and specific apoptotic markers (Annexin V, Caspase-3/7)—provides a robust and comprehensive framework. This strategy not only quantifies the potency of the compound but also offers critical insights into its mechanism of action, enabling informed decisions in the drug discovery and development pipeline.

References

Application Notes and Protocols for In Vivo Xenograft Models: Evaluating the Efficacy of 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thieno[2,3-d]pyrimidine Derivatives in Oncology

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer properties.[1][2][3] These compounds have been shown to target a variety of key oncogenic pathways, establishing them as promising candidates for novel cancer therapeutics. This application note focuses on a specific derivative, 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol , and provides a comprehensive guide for evaluating its in vivo efficacy using xenograft models.

Thieno[2,3-d]pyrimidine derivatives have been reported to exert their anti-cancer effects through the inhibition of several critical signaling molecules and cellular processes, including:

  • VEGFR-2 Kinase: Inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) can disrupt tumor angiogenesis, a crucial process for tumor growth and metastasis.[4]

  • PI3K/Akt/mTOR Pathway: This intracellular signaling pathway is frequently over-activated in various cancers, promoting cell proliferation, survival, and resistance to therapy.[5][6][7][8] Several thieno[2,3-d]pyrimidine analogs have been identified as potent PI3K inhibitors.[9]

  • Topoisomerase II: These enzymes are essential for managing DNA topology during replication and transcription. Their inhibition can lead to DNA damage and apoptosis in cancer cells.[10]

  • Microtubule Dynamics: Some derivatives of this scaffold act as microtubule targeting agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[11]

Given the multitargeted potential of this chemical class, a robust preclinical evaluation is essential to characterize the anti-tumor activity of novel compounds like this compound. In vivo xenograft models, where human cancer cells are implanted into immunocompromised mice, represent a cornerstone of preclinical oncology research for assessing the efficacy of investigational drugs.[12][13][14]

This guide will provide researchers, scientists, and drug development professionals with a detailed framework for designing and executing in vivo xenograft studies to rigorously test the anti-tumor activity of this compound.

Part 1: Pre-clinical Considerations and Model Selection

The success of an in vivo efficacy study is heavily reliant on meticulous planning and the selection of the most appropriate experimental models. This section outlines the critical upstream decisions that will form the foundation of a robust and reproducible xenograft study.

Cell Line Selection: Aligning the Model with the Mechanism

The choice of cancer cell line is paramount and should be driven by the hypothesized mechanism of action of this compound. Based on the known targets of similar thieno[2,3-d]pyrimidine derivatives, several strategies can be employed for cell line selection:

  • Pathway-Driven Selection: If the compound is hypothesized to be a PI3K inhibitor, select cell lines with known activating mutations in the PI3K/Akt/mTOR pathway (e.g., PIK3CA mutations or PTEN loss).[7][8][15] Examples include breast cancer cell lines like MCF-7 and colorectal cancer cell lines such as HCT-116.[2][4]

  • Target Expression-Based Selection: If the compound targets a specific receptor like VEGFR-2 or EGFR, choose cell lines known to overexpress these receptors.[4][16][17][18][19][20]

  • Broad-Spectrum Screening: Initially, an in vitro screen against a panel of diverse cancer cell lines (such as the NCI-60 panel) can identify the most sensitive cancer types and guide the selection of an appropriate xenograft model.[1]

Table 1: Example Cancer Cell Lines for Xenograft Studies of Thieno[2,3-d]pyrimidine Derivatives

Cell LineCancer TypeKey CharacteristicsRelevant Citations
HCT-116 Colorectal CarcinomaPIK3CA mutant[4]
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive, PIK3CA mutant[2][4]
HepG2 Hepatocellular Carcinoma-[4]
A549 Lung CarcinomaKRAS mutant[16][19]
MDA-MB-435 MelanomaOften used in NCI-60 panel[1]
HT-29 Colorectal Adenocarcinoma-[10]
In Vitro Validation Assays

Before committing to a costly and time-consuming in vivo study, it is crucial to perform a series of in vitro assays to confirm the activity of this compound in the selected cell line(s).

Protocol 1: In Vitro Cell Viability Assay (MTT or SRB)

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Viability Assessment:

    • MTT Assay: Add MTT solution and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.

    • SRB Assay: Fix the cells with trichloroacetic acid, stain with sulforhodamine B, and solubilize the bound dye. Read the absorbance at 510 nm.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the log of the compound concentration.

Animal Model Selection

The choice of the immunocompromised mouse strain is critical for successful tumor engraftment and growth.

  • Nude Mice (nu/nu): These mice have a genetic mutation that results in a deteriorated or absent thymus, leading to an inability to produce T-cells. They are a common choice for subcutaneous xenograft models.

  • NOD/SCID Mice: These mice lack both functional T-cells and B-cells and have defective natural killer (NK) cell function, making them suitable for a wider range of human cell lines, including those that are more difficult to engraft.

  • NSG™ Mice (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ): These mice have a more severe immunodeficiency, lacking mature T, B, and NK cells, and are deficient in cytokine signaling. They are considered the gold standard for engrafting human cells and tissues, including patient-derived xenografts (PDX).

All animal experiments must be conducted in accordance with the guidelines established by an Institutional Animal Care and Use Committee (IACUC) to ensure the ethical and humane treatment of the animals.[21][22][23][24]

Part 2: Detailed Experimental Protocol for an In Vivo Xenograft Efficacy Study

This section provides a step-by-step protocol for a subcutaneous xenograft study to evaluate the anti-tumor efficacy of this compound.

Experimental Workflow Diagram

experimental_workflow cluster_pre_in_vivo Pre-In Vivo Phase cluster_in_vivo In Vivo Phase cluster_post_in_vivo Post-In Vivo Phase cell_culture 1. Cancer Cell Culture & Expansion cell_harvesting 2. Cell Harvesting & Preparation cell_culture->cell_harvesting implantation 3. Subcutaneous Implantation in Mice cell_harvesting->implantation tumor_monitoring 4. Tumor Growth Monitoring implantation->tumor_monitoring randomization 5. Group Randomization tumor_monitoring->randomization treatment 6. Compound Administration randomization->treatment monitoring 7. Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint 8. Study Endpoint & Tissue Collection monitoring->endpoint data_analysis 9. Data Analysis & Interpretation endpoint->data_analysis

Caption: A schematic overview of the in vivo xenograft experimental workflow.

Materials and Reagents
  • Selected cancer cell line

  • Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Matrigel® Basement Membrane Matrix (optional, but can improve tumor take rate)[25]

  • Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)

  • This compound

  • Vehicle for compound formulation (e.g., 0.5% carboxymethylcellulose, 5% DMSO in saline)

  • Syringes and needles (27-30 gauge)

  • Digital calipers

  • Anesthetics (e.g., isoflurane)

  • Euthanasia supplies (e.g., CO2 chamber)

Step-by-Step Protocol

Protocol 2: In Vivo Xenograft Efficacy Study

  • Cell Culture and Expansion:

    • Culture the selected cancer cell line under standard conditions until a sufficient number of cells for implantation is reached. Ensure the cells are in the exponential growth phase and have high viability (>90%).[26]

    • Passage the cells at least twice after thawing from cryogenic storage before implantation.[26]

  • Cell Harvesting and Preparation:

    • Harvest the cells using trypsin-EDTA and wash them with serum-free medium or PBS.

    • Perform a cell count and assess viability using a method like trypan blue exclusion.

    • Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 2 x 10^7 cells/mL for a final injection volume of 0.1 mL per mouse (2 million cells).[12] Keep the cell suspension on ice.

  • Subcutaneous Implantation:

    • Anesthetize the mice according to your IACUC-approved protocol.

    • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse using a 27-gauge needle.[12][26]

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) 2-3 times per week using digital calipers.[12]

    • Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2 .

  • Group Randomization:

    • When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group). Ensure that the average tumor volume is similar across all groups.

  • Compound Formulation and Administration:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On each treatment day, dilute the stock solution to the desired final concentrations with the chosen vehicle.

    • Administer the compound to the treatment groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosing schedule (e.g., once daily for 21 days). The control group should receive the vehicle alone.

  • Tumor Volume and Body Weight Monitoring:

    • Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study. Body weight is a key indicator of potential toxicity.[12]

  • Study Endpoint and Tissue Collection:

    • The study should be terminated when the tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or if the mice show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors).[12]

    • At the end of the study, euthanize the mice according to your IACUC-approved protocol.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, RNA sequencing).

Part 3: Data Analysis and Interpretation

Key Efficacy Parameters
  • Tumor Growth Inhibition (TGI): This is a common metric to express the efficacy of a treatment. It is calculated at the end of the study using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

  • Tumor Growth Curves: Plot the mean tumor volume ± SEM (Standard Error of the Mean) for each group over time. This provides a visual representation of the treatment effect.

  • Body Weight Changes: Plot the mean body weight for each group over time to assess the toxicity of the treatment.

Table 2: Example Data Presentation for an In Vivo Efficacy Study

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTGI (%)Mean Body Weight Change (%)
Vehicle Control-1850 ± 210-+5.2
Compound A (Low Dose)25980 ± 15047.0-2.1
Compound A (High Dose)50450 ± 9575.7-8.5
Positive Control-510 ± 11072.4-6.3
Statistical Analysis
  • Use appropriate statistical tests to compare the tumor volumes between the treatment and control groups. A repeated-measures two-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) is often suitable for analyzing tumor growth curves.[29]

  • A one-way ANOVA or a t-test can be used to compare the final tumor volumes and weights.

  • A p-value of < 0.05 is typically considered statistically significant.

Mechanistic Insights from Post-In Vivo Analysis

Excised tumor tissues can provide valuable information about the in vivo mechanism of action of this compound.

  • Immunohistochemistry (IHC): Analyze the expression of proliferation markers (e.g., Ki-67), apoptosis markers (e.g., cleaved caspase-3), and markers of the target pathway (e.g., phosphorylated Akt).

  • Western Blotting: Quantify the levels of key proteins in the target signaling pathway to confirm target engagement.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the concentration of the compound in the plasma and tumor tissue with the observed anti-tumor effect.

Signaling Pathway Visualization

If this compound is confirmed to be a PI3K inhibitor, its mechanism can be visualized as follows:

PI3K_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound This compound Compound->PI3K Inhibition

Caption: The inhibitory effect of the compound on the PI3K/Akt/mTOR signaling pathway.

Conclusion

The in vivo xenograft model is an indispensable tool for the preclinical evaluation of novel anti-cancer agents like this compound. A well-designed and meticulously executed study, as outlined in these application notes, can provide robust data on the efficacy and potential toxicity of the compound. By integrating mechanistic considerations into model selection and including downstream pharmacodynamic analyses, researchers can gain a comprehensive understanding of the therapeutic potential of this promising class of molecules, paving the way for further clinical development.

References

Application Notes and Protocols for the Analytical Characterization of 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The rigorous characterization of novel derivatives, such as 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol, is a critical step in the drug discovery and development pipeline. Accurate analytical data ensures the unequivocal confirmation of the chemical structure, assesses its purity, and provides the foundation for structure-activity relationship (SAR) studies.[3] This document provides a comprehensive guide to the analytical methodologies for the characterization of this compound, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals to ensure data integrity and reproducibility.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of an organic compound. For this compound, both ¹H and ¹³C NMR are essential to confirm the connectivity of atoms and the overall architecture of the molecule. The compound exists in a tautomeric equilibrium between the thiol and the thione form, with the thione form generally being more stable.[4]

¹H NMR Spectroscopy: Mapping the Proton Environment

Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., NH, SH).[5][6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.

    • Acquisition Parameters:

      • Pulse Angle: 30-45°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Expected ¹H NMR Data and Interpretation:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Phenyl-H (ortho, meta, para)7.40 - 8.00Multiplet (m)The exact shifts depend on the electronic effects within the fused ring system. Similar phenyl-substituted heterocycles show signals in this region.[7]
Pyrimidine-H8.30 - 9.30Singlet (s)The proton on the pyrimidine ring is expected to be a singlet and significantly downfield due to the deshielding effect of the two nitrogen atoms.[1][5]
Thiophene-H7.60 - 8.00Singlet (s)The proton on the thiophene ring will appear as a singlet.
NH/SH12.0 - 14.0Broad Singlet (br s)This proton is exchangeable with D₂O. Its broadness is due to quadrupole broadening and chemical exchange. The downfield shift is characteristic of protons on nitrogen in a heterocyclic system or a thiol group.[6]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon is indicative of its hybridization and the nature of the atoms attached to it.

Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup:

    • Spectrometer: 400 MHz (100 MHz for ¹³C) or higher.

    • Acquisition Mode: Proton-decoupled (to simplify the spectrum to single lines for each carbon).

    • Acquisition Parameters:

      • Pulse Angle: 30-45°

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the FID is processed using Fourier transform, phasing, and baseline correction.

Expected ¹³C NMR Data and Interpretation:

Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
C=S (Thione)175.0 - 185.0The thione carbon is highly deshielded and appears significantly downfield. Thienopyrimidine thiones show C=S signals in this range.[6]
Pyrimidine & Thiophene Carbons115.0 - 165.0The exact shifts will vary depending on the substitution pattern and the specific electronic environment of each carbon within the fused heterocyclic system.[8]
Phenyl Carbons125.0 - 140.0The carbon attached to the thieno[2,3-d]pyrimidine ring will be a quaternary carbon, and the others will be CH carbons.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

    • Ionization Mode: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and can be operated in both positive and negative ion modes.

  • Data Acquisition:

    • Positive Ion Mode ([M+H]⁺): The sample is introduced into the ESI source, where it is ionized to form the protonated molecule.

    • Negative Ion Mode ([M-H]⁻): The sample can also be analyzed in negative ion mode to observe the deprotonated molecule.

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition.

Expected Mass Spectrometry Data:

IonCalculated m/zNotes
[M+H]⁺245.0202The protonated molecular ion is expected to be the base peak in positive ESI mode.[9]
[M+Na]⁺267.0021Adducts with sodium are commonly observed.[9]
[M-H]⁻243.0056The deprotonated molecular ion is expected in negative ESI mode.[9]

Fragmentation Analysis (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern can be obtained. The fragmentation of the thieno[2,3-d]pyrimidine core can provide further structural confirmation. Common fragmentation pathways may involve the loss of small molecules like HCN or the cleavage of the phenyl group.[10]

Purity Assessment and Quantification by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture.[11] For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is generally suitable, where the stationary phase is nonpolar and the mobile phase is polar.

Protocol for Method Development:

  • Column Selection: A C18 column is a good starting point for the separation of moderately polar compounds. Typical dimensions are 4.6 mm x 150 mm with a 5 µm particle size.

  • Mobile Phase Selection:

    • A mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic modifier (e.g., acetonitrile or methanol) is commonly used.

    • Start with an isocratic elution (e.g., 50:50 water:acetonitrile) and then optimize the ratio to achieve a good peak shape and retention time (typically between 2 and 10 minutes).

    • If isocratic elution does not provide adequate separation of impurities, a gradient elution can be employed.

  • Detection: A UV detector is suitable for this compound due to the presence of chromophores. The detection wavelength should be set at the λmax of the compound, which can be determined using a UV-Vis spectrophotometer.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a final concentration of approximately 0.1-1 mg/mL.

  • Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.[12]

Illustrative HPLC Method:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for compounds of this polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization in MS and helps in achieving sharp peaks.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency.
Gradient 70% A to 30% A over 10 minTo ensure elution of the main peak and any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 254 nm and 320 nmAromatic systems typically have strong absorbance in this range.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Integrated Analytical Workflow

An integrated approach utilizing all three techniques provides a comprehensive characterization of this compound.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation & Confirmation Synthesis Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR MS Mass Spectrometry (ESI-MS, HRMS) Synthesis->MS HPLC HPLC (Purity & Quantification) Synthesis->HPLC Structure Structural Confirmation NMR->Structure Identity Identity Confirmation (Molecular Weight) MS->Identity Purity Purity Assessment (>95%) HPLC->Purity Final_Report Comprehensive Analytical Report Structure->Final_Report Purity->Final_Report Identity->Final_Report

Caption: Integrated workflow for the characterization of this compound.

References

Application Notes and Protocols for Investigating 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol in Angiogenesis Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting Angiogenesis with Thieno[2,3-d]pyrimidine Derivatives

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in both normal physiological functions, such as development and wound healing, and in pathological conditions, most notably cancer.[1][2] In the context of oncology, the growth and metastasis of solid tumors are critically dependent on the establishment of a dedicated blood supply.[1] This has led to the development of anti-angiogenic therapies as a key strategy in cancer treatment. Several signaling pathways are pivotal in regulating angiogenesis, with the Vascular Endothelial Growth Factor (VEGF) pathway being a primary mediator.[3][4][5]

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8] Notably, numerous thieno[2,3-d]pyrimidine-based compounds have been identified as potent inhibitors of key kinases involved in angiogenesis, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10][11][12] Inhibition of VEGFR-2 signaling is a clinically validated approach to disrupt tumor angiogenesis.[9][10]

This document provides a comprehensive guide for the investigation of a specific derivative, 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol , as a potential anti-angiogenic agent. While direct studies on this particular molecule are not extensively reported, its structural features suggest a strong rationale for its evaluation as a modulator of angiogenesis pathways. These application notes and protocols are designed to provide researchers with the necessary framework to systematically characterize its biological activity and elucidate its mechanism of action.

Key Angiogenesis Signaling Pathways

A thorough understanding of the key signaling pathways driving angiogenesis is crucial for designing and interpreting experiments. The following pathways are central to neovascularization and are potential targets for this compound.

VEGF Signaling Pathway

The VEGF signaling pathway is a master regulator of both physiological and pathological angiogenesis.[3][4] VEGFA, a key ligand, binds to and activates VEGFR-2 on endothelial cells, triggering a downstream cascade of signaling events that lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[1][4][5]

VEGF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Permeability PKC->Permeability Akt Akt PI3K->Akt Survival Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: Simplified VEGF signaling pathway in endothelial cells.

FGF Signaling Pathway

The Fibroblast Growth Factor (FGF) signaling pathway also plays a significant role in angiogenesis.[13][14] FGFs, upon binding to their receptors (FGFRs), stimulate endothelial cell proliferation, migration, and differentiation.[13][15] There is also considerable crosstalk between the FGF and VEGF signaling pathways.[15]

FGF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF FGFR FGFR FGF->FGFR Binds & Activates PLCg PLCγ FGFR->PLCg Grb2 Grb2 FGFR->Grb2 Differentiation Differentiation PLCg->Differentiation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: Key components of the FGF signaling pathway in angiogenesis.

Notch Signaling Pathway

The Notch signaling pathway is critical for the proper patterning and maturation of newly forming blood vessels.[16][17] It functions through cell-to-cell contact, where ligands like Delta-like ligand 4 (DLL4) on one endothelial cell activate Notch receptors on an adjacent cell.[16][18] This signaling is crucial for the specification of "tip" and "stalk" cells during sprouting angiogenesis.[16][17]

Notch_Signaling cluster_cell1 Signaling Cell (e.g., Tip Cell) cluster_cell2 Receiving Cell (e.g., Stalk Cell) DLL4 DLL4 NotchR Notch Receptor DLL4->NotchR Binds S2 S2 Cleavage (ADAM10) NotchR->S2 Induces S3 S3 Cleavage (γ-secretase) S2->S3 NICD NICD S3->NICD Releases CSL CSL NICD->CSL Binds Nucleus Nucleus NICD->Nucleus Translocates to TargetGenes Target Gene Expression CSL->TargetGenes Activates

Caption: Overview of the Notch signaling pathway in endothelial cells.

Experimental Protocols for Evaluating this compound

The following protocols provide a tiered approach to systematically evaluate the anti-angiogenic potential of this compound, from initial in vitro screening to more complex in vivo validation.

Part 1: In Vitro Angiogenesis Assays

These assays are fundamental for the initial assessment of the compound's effect on endothelial cell function.[19][20]

Objective: To determine the effect of this compound on the proliferation of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • VEGF-A

  • 96-well plates

  • MTT or WST-1 proliferation assay kit

  • Microplate reader

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 and allow them to attach overnight.

  • Starve the cells for 4-6 hours in a basal medium containing 0.5% FBS.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) in the presence or absence of a pro-angiogenic stimulus like VEGF-A (e.g., 20 ng/mL). Include a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Assess cell proliferation using an MTT or WST-1 assay according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).

Parameter Description
Cell Type Human Umbilical Vein Endothelial Cells (HUVECs)
Stimulus VEGF-A (20 ng/mL)
Compound Concentrations 0.1, 1, 10, 100 µM
Incubation Time 48-72 hours
Readout Absorbance at specified wavelength
Endpoint IC50 value

Objective: To assess the effect of this compound on endothelial cell migration.[19]

Materials:

  • HUVECs

  • Boyden chamber inserts (8 µm pore size)

  • Fibronectin

  • Basal medium with 0.1% BSA

  • This compound

  • VEGF-A

  • Calcein-AM or DAPI stain

Procedure:

  • Coat the underside of the Boyden chamber inserts with fibronectin (10 µg/mL) and allow to dry.

  • Starve HUVECs for 4-6 hours.

  • Resuspend the starved HUVECs in basal medium containing 0.1% BSA and the desired concentrations of this compound.

  • Add the cell suspension to the upper chamber of the inserts.

  • In the lower chamber, add basal medium with 0.1% BSA containing VEGF-A (20 ng/mL) as a chemoattractant. Include a negative control without VEGF-A.

  • Incubate for 4-6 hours at 37°C.

  • Remove non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix and stain the migrated cells on the lower surface with Calcein-AM or DAPI.

  • Count the number of migrated cells in several random fields under a microscope.

Data Analysis: Quantify the number of migrated cells per field and express the results as a percentage of the VEGF-A stimulated control.

Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.[21][22]

Materials:

  • HUVECs

  • Matrigel® Basement Membrane Matrix

  • 96-well plate

  • Basal medium

  • This compound

  • Calcein-AM

Procedure:

  • Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate.

  • Allow the Matrigel® to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in basal medium containing different concentrations of this compound.

  • Seed the HUVEC suspension onto the solidified Matrigel®.

  • Incubate for 4-12 hours at 37°C.

  • Visualize and photograph the tube formation using a microscope. For quantification, cells can be pre-labeled with Calcein-AM.

  • Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Data Analysis: Compare the quantitative parameters of tube formation in treated wells to the vehicle control.

Parameter Description
Matrix Matrigel®
Cell Type HUVECs
Compound Concentrations 0.1, 1, 10, 100 µM
Incubation Time 4-12 hours
Readout Images of tube formation
Quantification Total tube length, number of junctions, number of loops
Part 2: In Vivo Angiogenesis Assays

These assays provide a more physiologically relevant context to confirm the in vitro findings.[19][23]

Objective: To assess the anti-angiogenic activity of this compound in a living system.[19][23]

Materials:

  • Fertilized chicken eggs

  • Sterile filter paper discs or gelatin sponges

  • This compound solution

  • Stereomicroscope

  • Image acquisition system

Procedure:

  • Incubate fertilized chicken eggs at 37°C in a humidified incubator.

  • On day 3 of incubation, create a small window in the eggshell to expose the CAM.

  • On day 8, apply a sterile filter paper disc or gelatin sponge soaked with a known concentration of this compound onto the CAM. A vehicle control should also be included.

  • Reseal the window and continue incubation for another 48-72 hours.

  • On day 10 or 11, open the window and examine the CAM for blood vessel formation around the implant.

  • Capture images of the CAM and quantify the degree of angiogenesis by counting the number of blood vessels converging towards the implant or by measuring the area of avascularization.

Data Analysis: Compare the angiogenic response in the treated group to the control group.

Objective: To evaluate the effect of this compound on neovascularization in vivo.[23]

Materials:

  • Matrigel® mixed with heparin and a pro-angiogenic factor (e.g., VEGF-A or bFGF)

  • This compound

  • Immunocompromised mice

  • Hemoglobin assay kit (e.g., Drabkin's reagent)

  • CD31 antibody for immunohistochemistry

Procedure:

  • Mix ice-cold Matrigel® with heparin and a pro-angiogenic factor. Add the desired concentration of this compound or vehicle control.

  • Subcutaneously inject the Matrigel® mixture into the flank of mice.

  • After 7-14 days, excise the Matrigel® plugs.

  • Quantify the extent of vascularization by:

    • Measuring the hemoglobin content of the plugs using a hemoglobin assay kit, which correlates with the amount of blood perfusion.

    • Performing immunohistochemical staining for the endothelial cell marker CD31 to visualize and quantify the microvessel density.

Data Analysis: Compare the hemoglobin content or microvessel density in the plugs from the treated group with the control group.

Parameter Description
Animal Model Immunocompromised mice
Implant Matrigel® with heparin and pro-angiogenic factor
Duration 7-14 days
Readout Hemoglobin content, CD31 staining
Endpoint Quantification of neovascularization

Workflow for Investigating this compound

Research_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation cluster_mechanistic Mechanistic Studies Proliferation Proliferation Assay (Protocol 1.1) Migration Migration Assay (Protocol 1.2) Proliferation->Migration TubeFormation Tube Formation Assay (Protocol 1.3) Migration->TubeFormation CAM CAM Assay (Protocol 2.1) TubeFormation->CAM Matrigel Matrigel Plug Assay (Protocol 2.2) CAM->Matrigel KinaseAssay VEGFR-2 Kinase Assay Matrigel->KinaseAssay WesternBlot Western Blot Analysis (p-VEGFR-2, p-ERK, p-Akt) KinaseAssay->WesternBlot End Characterization of Anti-Angiogenic Activity WesternBlot->End Start This compound Start->Proliferation

Caption: A stepwise workflow for the comprehensive evaluation of the compound.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound as a potential anti-angiogenic agent. Based on the known activities of the thieno[2,3-d]pyrimidine scaffold, it is hypothesized that this compound may exert its effects through the inhibition of key signaling pathways, particularly the VEGF pathway. Positive results from these assays would warrant further investigation into its mechanism of action, including direct kinase inhibition assays against VEGFR-2 and other relevant kinases, as well as in vivo efficacy studies in tumor models. The systematic application of these methodologies will enable a thorough characterization of the therapeutic potential of this compound in the context of angiogenesis-dependent diseases.

References

Application of 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol in High-Throughput Screening for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thienopyrimidine Scaffold as a Privileged Structure in Drug Discovery

The thienopyrimidine core is a bioisostere of purine, enabling it to interact with a wide array of biological targets, particularly ATP-binding sites within protein kinases.[1][2] This structural feature has established thienopyrimidines as a "privileged scaffold" in medicinal chemistry, leading to the development of numerous clinical candidates and approved drugs.[3][4] The diverse biological activities of thienopyrimidine derivatives, including anticancer, anti-inflammatory, and antimicrobial properties, underscore their therapeutic potential.[1][5][6] The specific compound, 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol , combines the thienopyrimidine core with a phenyl substituent, a common feature in many kinase inhibitors designed to explore hydrophobic pockets in the ATP-binding site. The thiol group at position 4 offers a potential site for interaction with target proteins or for further chemical modification to improve potency and selectivity.

This application note provides a comprehensive guide for the utilization of this compound in high-throughput screening (HTS) campaigns aimed at identifying novel kinase inhibitors. We will detail two primary HTS methodologies: a biochemical fluorescence-based kinase assay and a cell-based anti-proliferative assay. These protocols are designed to be robust, reproducible, and amenable to automation, providing researchers with a solid framework for their drug discovery efforts.

Part 1: Biochemical High-Throughput Screening - A Fluorescence-Based Kinase Assay

Expertise & Experience: The Rationale Behind the Assay Design

To ascertain the direct inhibitory effect of this compound on a specific kinase, a biochemical assay is the method of choice. We have selected a fluorescence-based assay format due to its high sensitivity, broad dynamic range, and compatibility with HTS automation.[3] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity. By quantifying the reduction in ADP production in the presence of our test compound, we can accurately determine its inhibitory potency (IC50).

Trustworthiness: A Self-Validating System

The protocol incorporates several control measures to ensure data integrity. A positive control (a known, potent inhibitor of the target kinase) and a negative control (vehicle, typically DMSO) are run on every assay plate. This allows for the calculation of the Z'-factor, a statistical parameter that validates the quality and robustness of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS.

Experimental Workflow: Fluorescence-Based Kinase Assay

G cluster_0 Compound & Reagent Preparation cluster_1 Assay Plate Setup (384-well) cluster_2 Kinase Reaction & Detection cluster_3 Data Acquisition & Analysis A Serial Dilution of This compound C Dispense Test Compound and Controls (DMSO, Staurosporine) A->C B Preparation of Kinase, Substrate, and ATP solutions D Add Kinase Solution B->D F Initiate Reaction with ATP/Substrate Mix B->F C->D E Pre-incubation (15 min, RT) D->E E->F G Incubate (60 min, 30°C) F->G H Add Detection Reagent (ADP Sensor) G->H I Incubate (30 min, RT) H->I J Read Fluorescence Signal (Plate Reader) I->J K Calculate % Inhibition J->K L Generate Dose-Response Curve and Determine IC50 K->L

Caption: Workflow for the fluorescence-based kinase inhibition assay.

Detailed Protocol: Fluorescence-Based Kinase Assay

Target Kinase Example: Epidermal Growth Factor Receptor (EGFR)

Materials:

  • Recombinant human EGFR kinase (SignalChem)

  • Poly(Glu, Tyr) 4:1 peptide substrate (Sigma-Aldrich)

  • ATP (Sigma-Aldrich)

  • ADP-Glo™ Kinase Assay Kit (Promega)[7][8]

  • This compound (e.g., from CP Lab Safety)[7]

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • 384-well, low-volume, white plates (Corning)

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring fluorescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilution series).

  • Reagent Preparation:

    • Prepare the kinase reaction buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Dilute EGFR kinase to the working concentration (e.g., 5 ng/µL) in kinase reaction buffer.

    • Prepare the substrate/ATP mixture: Dilute Poly(Glu, Tyr) substrate and ATP to their final desired concentrations in the kinase reaction buffer.

  • Assay Protocol:

    • Dispense 1 µL of the serially diluted compound or controls (DMSO, Staurosporine) into the wells of a 384-well plate.

    • Add 2 µL of the diluted EGFR kinase solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the fluorescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Hypothetical Screening Results
CompoundTarget KinaseIC50 (µM)
This compoundEGFR1.2
Staurosporine (Positive Control)EGFR0.05

Part 2: Cell-Based High-Throughput Screening - An Anti-Proliferative Assay

Expertise & Experience: Bridging the Gap from Biochemical to Cellular Activity

While a biochemical assay confirms direct target engagement, a cell-based assay is crucial to assess the compound's effect in a more physiologically relevant context. This includes evaluating its cell permeability, stability, and potential off-target effects that contribute to its overall cellular phenotype. We will use a fluorescence-based cell viability assay to measure the anti-proliferative activity of this compound.

Trustworthiness: Ensuring Biologically Relevant and Reproducible Data

The protocol includes seeding a cancer cell line known to be sensitive to the targeted kinase pathway (e.g., A549, a non-small cell lung cancer line with EGFR expression). The use of a reference compound with a known anti-proliferative mechanism provides a benchmark for evaluating the potency of our test compound. The assay is performed in a multi-well format to allow for statistical analysis and ensure the reproducibility of the results.

Experimental Workflow: Cell-Based Anti-Proliferative Assay

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Incubation & Viability Assay cluster_3 Data Acquisition & Analysis A Culture A549 cells B Seed cells into 384-well plates A->B C Incubate (24h) B->C E Add compound/controls to cells C->E D Prepare serial dilutions of This compound D->E F Incubate (72h) E->F G Add CellTiter-Blue® Reagent F->G H Incubate (1-4h) G->H I Read Fluorescence (Plate Reader) H->I J Calculate % Viability I->J K Generate Dose-Response Curve and Determine GI50 J->K

Caption: Workflow for the cell-based anti-proliferative assay.

Detailed Protocol: Cell-Based Anti-Proliferative Assay

Cell Line Example: A549 (human lung carcinoma)

Materials:

  • A549 cells (ATCC)

  • F-12K Medium (ATCC)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • CellTiter-Blue® Cell Viability Assay (Promega)

  • This compound

  • Gefitinib (positive control for EGFR-dependent proliferation)

  • DMSO (vehicle control)

  • 384-well, clear-bottom, black plates (Corning)

  • Automated liquid handler or multichannel pipette

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and resuspend cells to a density of 2 x 10⁴ cells/mL.

    • Seed 50 µL of the cell suspension (1000 cells/well) into 384-well plates.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare a serial dilution of this compound and controls in culture medium.

    • Remove the old medium from the cell plates and add 50 µL of the medium containing the test compounds.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Assessment:

    • Add 10 µL of CellTiter-Blue® Reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂.

  • Data Acquisition and Analysis:

    • Measure the fluorescence at 560 nm (excitation) and 590 nm (emission).

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% inhibition of cell growth).

Data Presentation: Hypothetical Anti-Proliferative Results
CompoundCell LineGI50 (µM)
This compoundA5495.8
Gefitinib (Positive Control)A5490.5

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the high-throughput screening of this compound as a potential kinase inhibitor. The hypothetical data suggests that this compound exhibits moderate potency against EGFR in a biochemical assay and corresponding anti-proliferative activity in a relevant cancer cell line.

Following these primary screens, promising "hit" compounds would typically be subjected to a battery of secondary assays to further characterize their mechanism of action, selectivity, and drug-like properties. This may include kinase selectivity profiling against a panel of other kinases, ADME/Tox profiling, and in vivo efficacy studies in animal models. The versatile thienopyrimidine scaffold of this compound makes it an attractive starting point for further lead optimization and drug development efforts.

References

Application Notes and Protocols: Investigating 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol for Apoptosis Induction in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties.[1][2] These compounds have been reported to function through diverse mechanisms, including kinase inhibition, microtubule disruption, and the induction of programmed cell death, or apoptosis.[3][4][5] This document provides a comprehensive guide for the investigation of a specific analog, 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol , as a novel agent for inducing apoptosis in cancer cells. While direct studies on this particular molecule are not yet prevalent in published literature, its structural similarity to other biologically active thienopyrimidines suggests a strong potential for anticancer activity. These notes offer a hypothesized mechanism of action and a suite of detailed protocols to systematically evaluate its efficacy and mode of action.

Introduction: The Therapeutic Potential of the Thieno[2,3-d]pyrimidine Scaffold

The fusion of a thiophene ring with a pyrimidine core results in the thieno[2,3-d]pyrimidine system, a class of compounds that has garnered significant attention in oncology research.[1] Their structural resemblance to purine nucleobases allows them to interact with a variety of biological targets, leading to potent cellular effects. Several derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers.[1][6]

A common mechanism of action for many anticancer agents is the induction of apoptosis, a controlled and organized process of cell death that is often dysregulated in cancer.[7] Various thieno[2,3-d]pyrimidine derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][7][8] This is often characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and changes in the expression of Bcl-2 family proteins.[5][7]

This compound is a promising candidate for investigation due to the presence of a phenyl group at the 5-position, a feature seen in other cytotoxic thienopyrimidines, and a thiol group at the 4-position, which may influence its interaction with biological targets.[9] This guide will provide the necessary protocols to explore its potential as an apoptosis-inducing agent.

Hypothesized Mechanism of Action

Based on the known activities of structurally related thieno[2,3-d]pyrimidines, we can hypothesize a potential mechanism of action for this compound. It is plausible that this compound induces apoptosis through the intrinsic pathway, initiated by mitochondrial stress.

G Hypothesized Intrinsic Apoptosis Pathway cluster_0 Compound This compound Mitochondria Mitochondria Compound->Mitochondria Induces Stress Bcl2 Bcl-2 Compound->Bcl2 Inhibits Bax Bax Mitochondria->Bax Activates Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Bax->Mitochondria Forms Pores Bcl2->Mitochondria Inhibits Pore Formation Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaves

Caption: Hypothesized Intrinsic Apoptosis Pathway

Experimental Workflow for Evaluating Apoptotic Induction

A systematic approach is crucial for determining the apoptosis-inducing potential of this compound. The following workflow outlines the key experimental stages.

G Start Start Cell_Culture 1. Cell Line Selection and Culture Start->Cell_Culture Cytotoxicity_Assay 2. Cytotoxicity Screening (MTT/SRB Assay) Cell_Culture->Cytotoxicity_Assay Determine_IC50 Determine IC50 Value Cytotoxicity_Assay->Determine_IC50 Apoptosis_Assays 3. Apoptosis Confirmation Assays Determine_IC50->Apoptosis_Assays Annexin_V Annexin V/PI Staining (Flow Cytometry) Apoptosis_Assays->Annexin_V TUNEL TUNEL Assay (DNA Fragmentation) Apoptosis_Assays->TUNEL Mechanism_Investigation 4. Mechanistic Studies Annexin_V->Mechanism_Investigation TUNEL->Mechanism_Investigation Western_Blot Western Blot Analysis (Caspases, PARP, Bcl-2 family) Mechanism_Investigation->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Investigation->Cell_Cycle Data_Analysis 5. Data Analysis and Conclusion Western_Blot->Data_Analysis Cell_Cycle->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow

Detailed Protocols

Cell Culture and Compound Preparation
  • Cell Lines: Based on the literature for related compounds, human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), and human hepatocellular carcinoma (HepG2) cell lines are recommended.[1] A non-cancerous cell line, such as human embryonic kidney 293 (HEK293) cells, should be used as a control to assess selective cytotoxicity.

  • Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI-1640) medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Subsequent dilutions should be made in the complete culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

Protocol: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately using a flow cytometer.

Protocol: Western Blot Analysis for Apoptotic Markers

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.[10]

  • Protein Extraction: Treat cells with the compound as described for the Annexin V assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[10]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, Bcl-2, and Bax overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[10]

Target Protein Expected Change in Apoptotic Cells Significance
Cleaved Caspase-3IncreaseKey executioner caspase
Cleaved PARPIncreaseSubstrate of cleaved Caspase-3
Bcl-2DecreaseAnti-apoptotic protein
BaxIncreasePro-apoptotic protein
Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and detects a sub-G1 peak indicative of apoptotic cells with fragmented DNA.[1][11]

  • Cell Treatment and Harvesting: Treat cells as described previously and harvest them.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.

  • Washing: Wash the cells twice with PBS.

  • Staining: Resuspend the cells in 500 µL of PBS containing 50 µg/mL propidium iodide and 100 µg/mL RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Expected Outcomes and Interpretation

A successful investigation will demonstrate that this compound exhibits selective cytotoxicity towards cancer cells. A dose-dependent increase in the percentage of Annexin V-positive cells will confirm the induction of apoptosis. Western blot analysis is expected to show an increase in the levels of cleaved Caspase-3 and cleaved PARP, along with a decrease in the Bcl-2/Bax ratio, supporting the involvement of the intrinsic apoptotic pathway. Cell cycle analysis may reveal an increase in the sub-G1 population, further corroborating apoptosis.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial characterization of This compound as a potential apoptosis-inducing anticancer agent. The findings from these studies will be crucial in determining the therapeutic potential of this novel compound and will guide future preclinical development.

References

Troubleshooting & Optimization

Optimization of reaction conditions for "5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the expertise to overcome common challenges and successfully synthesize this important thieno[2,3-d]pyrimidine scaffold.

Introduction

The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry due to its presence in a wide range of biologically active compounds.[1][2] this compound, in particular, serves as a crucial intermediate for the development of novel therapeutic agents, including kinase inhibitors and anticancer drugs.[1][3] The synthesis, however, can present several challenges, from low yields to purification difficulties. This guide provides a structured approach to navigate these issues, ensuring a robust and reproducible synthetic route.

The primary synthetic strategy for the thieno[2,3-d]pyrimidine core involves the annulation of a pyrimidine ring onto a pre-formed thiophene. A cornerstone of this approach is the Gewald reaction, which offers an efficient method for preparing the requisite 2-aminothiophene precursors.[4][5][6]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound and offers targeted solutions.

Problem 1: Low Yield of the 2-Amino-3-cyano-4-phenylthiophene Intermediate (Gewald Reaction)

Symptoms:

  • Significantly lower than expected mass of the isolated thiophene product.

  • TLC analysis shows a complex mixture of products with a faint spot corresponding to the desired product.

Possible Causes & Solutions:

  • Suboptimal Base Catalyst: The choice and amount of the basic catalyst are critical. Morpholine is commonly used, but other secondary amines like piperidine or even triethylamine can be effective.[5]

    • Actionable Advice: If using morpholine, ensure it is fresh and colorless. Consider screening other bases. Start with a catalytic amount (e.g., 0.1-0.2 equivalents) and incrementally increase if necessary. An excess of a strong base can lead to side reactions.

  • Incorrect Reaction Temperature: The Gewald reaction is typically exothermic. Maintaining the correct temperature is crucial for preventing side-product formation.

    • Actionable Advice: The reaction is often performed at room temperature or with gentle heating (e.g., 40-50 °C).[7] If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessive heat can lead to polymerization of sulfur and other side reactions. Use a water bath to maintain a consistent temperature.

  • Purity of Starting Materials: Impurities in benzaldehyde, malononitrile, or elemental sulfur can significantly impact the reaction outcome.

    • Actionable Advice: Use freshly distilled benzaldehyde. Ensure malononitrile is a white, crystalline solid. Use high-purity elemental sulfur.

Problem 2: Incomplete Cyclization to the Thieno[2,3-d]pyrimidin-4-one

Symptoms:

  • TLC or LC-MS analysis of the crude product shows the presence of the starting 2-aminothiophene intermediate alongside the desired pyrimidinone.

  • The isolated yield of the pyrimidinone is low.

Possible Causes & Solutions:

  • Inefficient Cyclizing Agent: Formamide is a common and effective reagent for this cyclization, but high temperatures and long reaction times are often required.[8]

    • Actionable Advice: Ensure the reaction is heated to a sufficiently high temperature (reflux, typically >180 °C) for an adequate duration (often several hours).[8] Alternatively, consider using formic acid or triethyl orthoformate, which may allow for milder reaction conditions. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[9]

  • Hydrolysis of the Cyano Group: The cyano group of the 2-aminothiophene can be susceptible to hydrolysis under certain conditions, leading to the corresponding amide, which may not cyclize as efficiently.

    • Actionable Advice: Ensure anhydrous conditions if using reagents sensitive to moisture. If using acidic conditions (e.g., formic acid), monitor the reaction closely to prevent prolonged exposure that could lead to hydrolysis.

Problem 3: Low Yield or Failure of the Thionation Step (Conversion of Pyrimidinone to Thiol)

Symptoms:

  • The reaction to convert the 5-Phenyl-thieno[2,3-d]pyrimidin-4-one to the corresponding thiol stalls, with starting material remaining.

  • Formation of multiple unidentified byproducts.

Possible Causes & Solutions:

  • Ineffective Thionating Agent: Phosphorus pentasulfide (P₂S₅) is the most common reagent for this transformation. However, its reactivity can be variable. Lawesson's reagent is a milder and often more effective alternative.

    • Actionable Advice: If using P₂S₅, ensure it is a fine, yellow powder. The reaction is typically performed in a high-boiling solvent like pyridine or toluene at reflux. If the reaction is sluggish, consider using Lawesson's reagent, which often provides cleaner reactions and higher yields under milder conditions.

  • Insufficient Reaction Time or Temperature: Thionation can be a slow process and requires elevated temperatures to proceed to completion.

    • Actionable Advice: Ensure the reaction is maintained at a vigorous reflux for a sufficient period. Monitor the reaction progress by TLC. If the reaction stalls, a small additional portion of the thionating agent can be added.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and efficient route involves a multi-step synthesis.[4][5] It typically begins with the Gewald reaction to form a 2-amino-3-cyanothiophene intermediate. This is followed by cyclization to construct the fused pyrimidine ring, yielding a thieno[2,3-d]pyrimidin-4-one. The final step is the thionation of the pyrimidinone to afford the desired this compound.

Q2: How can I purify the final this compound product?

A2: The crude product can often be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water. Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is also an effective method for obtaining a highly pure product.[8]

Q3: Can microwave irradiation be used to accelerate the synthesis?

A3: Yes, microwave-assisted synthesis can be highly beneficial, particularly for the cyclization step.[9] It can dramatically reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Malononitrile: Is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Phosphorus Pentasulfide (P₂S₅) and Lawesson's Reagent: These reagents are moisture-sensitive and can release toxic hydrogen sulfide gas upon contact with water. Handle them in a dry atmosphere (e.g., under nitrogen or argon) and in a fume hood.

  • Pyridine: Is a flammable and toxic solvent. Use in a fume hood and away from ignition sources.

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-cyano-4-phenylthiophene
ReagentMolar Eq.MW ( g/mol )Amount
Benzaldehyde1.0106.12(user defined)
Malononitrile1.066.06(user defined)
Elemental Sulfur1.132.06(user defined)
Ethanol--(user defined)
Morpholine0.287.12(user defined)

Procedure:

  • To a stirred solution of benzaldehyde and malononitrile in ethanol, add elemental sulfur.

  • Add morpholine dropwise at room temperature. The reaction is exothermic, and the temperature should be maintained below 40 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to afford the crude product.

  • Recrystallize from ethanol to obtain pure 2-amino-3-cyano-4-phenylthiophene.

Protocol 2: Synthesis of 5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one
ReagentMolar Eq.MW ( g/mol )Amount
2-Amino-3-cyano-4-phenylthiophene1.0214.28(user defined)
Formamide-45.04(large excess)

Procedure:

  • A mixture of 2-amino-3-cyano-4-phenylthiophene in formamide is heated at reflux (approximately 180-190 °C) for 4-6 hours.[8]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

Protocol 3: Synthesis of this compound
ReagentMolar Eq.MW ( g/mol )Amount
5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one1.0242.29(user defined)
Phosphorus Pentasulfide (P₂S₅)0.5222.27(user defined)
Pyridine-79.10(solvent)

Procedure:

  • To a suspension of 5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one in dry pyridine, add phosphorus pentasulfide in one portion.

  • Heat the reaction mixture to reflux for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it carefully into a beaker of crushed ice.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol.

Visualizing the Synthesis

General Synthetic Pathway

Synthesis_Pathway A Benzaldehyde + Malononitrile + Sulfur B 2-Amino-3-cyano- 4-phenylthiophene A->B Gewald Reaction (Morpholine, EtOH) C 5-Phenyl-3H-thieno[2,3-d] pyrimidin-4-one B->C Cyclization (Formamide, Reflux) D 5-Phenyl-thieno[2,3-d] pyrimidine-4-thiol C->D Thionation (P₂S₅, Pyridine)

Caption: Synthetic route to this compound.

Troubleshooting Logic Flow

Troubleshooting_Flow cluster_gewald Gewald Reaction cluster_cyclization Cyclization cluster_thionation Thionation start Low Yield or Impure Product gewald_check Check Reaction Conditions start->gewald_check cycl_check Incomplete Reaction? start->cycl_check thio_check Reaction Stalled? start->thio_check gewald_base Optimize Base (Type/Amount) gewald_check->gewald_base gewald_temp Control Temperature (40-50 °C) gewald_check->gewald_temp gewald_reagents Purify Starting Materials gewald_check->gewald_reagents cycl_agent Consider Alternative (Formic Acid, Microwave) cycl_check->cycl_agent cycl_time Increase Reflux Time/Temperature cycl_check->cycl_time thio_agent Use Lawesson's Reagent thio_check->thio_agent thio_conditions Ensure Vigorous Reflux thio_check->thio_conditions

Caption: Troubleshooting decision tree for the synthesis.

References

Troubleshooting low yield in "5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or troubleshooting this synthetic pathway. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a multi-step process. The most common and robust route involves three key transformations:

  • Gewald Reaction: Construction of the core 2-amino-4-phenylthiophene-3-carbonitrile intermediate.

  • Pyrimidine Ring Formation: Cyclization of the aminothiophene to form the 5-phenyl-thieno[2,3-d]pyrimidin-4(3H)-one skeleton.

  • Thionation: Conversion of the C4-carbonyl to a thiocarbonyl using a thionating agent like Lawesson's Reagent to yield the final product.

This guide is structured to troubleshoot issues that may arise during each of these critical stages.

Synthetic_Workflow cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Cyclization cluster_2 Step 3: Thionation start Acetophenone + Malononitrile + Sulfur step1 2-Amino-4-phenyl- thiophene-3-carbonitrile start->step1 Base (e.g., Morpholine) Ethanol, 40-60°C step2 5-Phenyl-thieno[2,3-d]- pyrimidin-4(3H)-one step1->step2 Formamide ~180°C end_product 5-Phenyl-thieno[2,3-d]- pyrimidine-4-thiol step2->end_product Lawesson's Reagent Toluene/Dioxane, Reflux

Caption: Overall synthetic workflow for this compound.

Part 1: Troubleshooting the Gewald Reaction Intermediate

The Gewald reaction is a powerful one-pot multicomponent reaction for synthesizing 2-aminothiophenes.[1] However, its success is highly dependent on carefully controlled conditions.

Question: My yield of 2-amino-4-phenylthiophene-3-carbonitrile is very low or the reaction is not proceeding. What are the likely causes?

This is a common issue that can typically be traced back to one of four areas: inefficient initial condensation, poor sulfur reactivity, catalyst choice, or improper stoichiometry.

Possible Cause 1: Inefficient Knoevenagel Condensation

The reaction begins with a base-catalyzed Knoevenagel condensation between acetophenone and malononitrile.[1] If this step is slow or incomplete, the overall yield will be poor.

  • Expert Insight: The base is not just a simple catalyst; it plays a critical role. Secondary amines like morpholine or piperidine are often superior to tertiary amines (e.g., triethylamine) because they can also participate in activating the elemental sulfur.[2]

  • Troubleshooting Protocol:

    • Base Selection: If using triethylamine, consider switching to morpholine or piperidine. Morpholine is particularly effective as it is a good catalyst for the condensation and helps solubilize sulfur.

    • Water Removal: The condensation produces water, which can inhibit the reaction. While not always necessary, if yields are stubbornly low, consider performing the reaction in a flask equipped with a Dean-Stark trap when using a suitable solvent like toluene.[2]

    • Temperature Control: Gently heating the initial mixture of the ketone, nitrile, and base to 40-50°C for 30-60 minutes before adding sulfur can drive the condensation to completion.

Caption: Troubleshooting logic for the Gewald reaction step.

Possible Cause 2: Poor Sulfur Solubility or Reactivity

Elemental sulfur (S₈) must be activated and participate in the reaction for cyclization to occur.

  • Expert Insight: Sulfur's reactivity is highly dependent on temperature and the solvent. The reaction requires enough thermal energy to facilitate ring-opening of the S₈ crown, but excessive heat can lead to unwanted side reactions and polymerization.[2]

  • Troubleshooting Protocol:

    • Solvent Choice: Ensure a sufficiently polar solvent is used. Ethanol, methanol, or DMF are excellent choices as they improve the solubility and reactivity of sulfur.[2]

    • Temperature Management: The "sweet spot" for the Gewald reaction is typically 40-60°C. Monitor the internal reaction temperature carefully. Temperatures below 40°C may result in a sluggish reaction, while temperatures above 70°C can promote the formation of tars.

    • Sulfur Quality: Use finely powdered elemental sulfur. Large clumps will have lower surface area and will dissolve and react more slowly.

ParameterRecommendationRationale
Base Catalyst Morpholine or PiperidineActs as both a condensation catalyst and sulfur-activating agent.[2]
Solvent Ethanol or DMFPolar solvents enhance the solubility and reactivity of elemental sulfur.[2]
Temperature 40 - 60 °CBalances the need for sulfur activation with the risk of side reactions at higher temperatures.[2]
Stoichiometry Ketone:Nitrile:Sulfur (1 : 1 : 1.1)A slight excess of sulfur ensures it is not the limiting reagent.

Part 2: Troubleshooting Pyrimidine Ring Cyclization

Once the 2-aminothiophene intermediate is successfully synthesized and purified, it must be cyclized to form the thieno[2,3-d]pyrimidin-4(3H)-one.

Question: The cyclization of my 2-aminothiophene with formamide is incomplete, and purification is difficult.

This step is a heat-promoted cyclization that can be demanding. Incomplete reactions and side-product formation are the primary failure modes.

  • Expert Insight: The reaction involves the nucleophilic amino group of the thiophene attacking the carbon of formamide, followed by cyclization and dehydration. This requires high temperatures, often near the boiling point of formamide (~210°C), but many protocols use a slightly lower temperature of 180-185°C to balance reaction rate and decomposition.[3]

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: While not as sensitive as other reactions, using dry glassware and reagents can improve yields by preventing hydrolysis of intermediates.

    • Temperature and Time: Ensure the reaction mixture is maintained at a consistent 180-185°C. The reaction can be slow; monitor progress using TLC (e.g., in a 10% Methanol/DCM solvent system). It may require several hours for full conversion.

    • Alternative Reagents: If formamide proves problematic, other cyclization strategies exist. For instance, reacting the 2-aminothiophene-3-carbonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with an amine is a milder, alternative route, often accelerated by microwave irradiation.[4][5]

    • Purification: The crude product often precipitates upon cooling and pouring into water/ice.[6] If it remains oily or impure, recrystallization from a solvent like ethanol is a common and effective purification method.

Part 3: Troubleshooting the Final Thionation Step

The final step is the conversion of the pyrimidinone to the desired pyrimidine-thiol using Lawesson's Reagent (LR). The product exists in a tautomeric equilibrium between the thiol and thione forms.[7]

Question: I am getting a low yield or a complex mixture after reacting my thienopyrimidinone with Lawesson's Reagent. What is going wrong?

Thionation with Lawesson's Reagent is generally robust, but issues can arise from the reagent's quality, stoichiometry, and reaction workup.

  • Expert Insight: Lawesson's Reagent (LR) itself is a stable dimer. In solution and with heating, it exists in equilibrium with a highly reactive dithiophosphine ylide monomer, which is the active thionating species.[8][9][10] The driving force of the reaction is the formation of a very stable P=O bond in the byproduct.[9]

Lawesson_Mechanism Simplified Thionation Mechanism LR_Dimer Lawesson's Reagent (Dimer) LR_Monomer Reactive Ylide Monomer (R-PS2) LR_Dimer->LR_Monomer Heat (Equilibrium) Intermediate Thiaoxaphosphetane Intermediate LR_Monomer->Intermediate [2+2] Cycloaddition Carbonyl Thienopyrimidinone (R'-C=O) Carbonyl->Intermediate [2+2] Cycloaddition Product Thienopyrimidine-thiol (R'-C=S) Intermediate->Product Cycloreversion (Rate-Limiting) Byproduct Stable P=O Byproduct Intermediate->Byproduct Cycloreversion (Rate-Limiting)

Caption: The mechanism of thionation using Lawesson's Reagent.

Troubleshooting Protocol:
  • Reagent Quality and Stoichiometry:

    • Lawesson's Reagent can degrade upon exposure to moisture. Use a fresh bottle or a properly stored reagent. A faint smell of H₂S is normal, but it should be a free-flowing pale yellow powder.

    • Stoichiometry is critical. For a single carbonyl, 0.5 to 0.6 equivalents of LR (which is a dimer) are typically sufficient. Using a large excess can complicate purification.

  • Reaction Conditions:

    • Solvent: The reaction requires an anhydrous, high-boiling, non-protic solvent. Anhydrous toluene, xylene, or 1,4-dioxane are standard choices.

    • Temperature: The reaction must be heated to reflux to ensure the formation of the reactive monomer.[8] Monitor the reaction by TLC until the starting material spot is consumed.

  • Workup and Purification:

    • The primary challenge in purification is removing the phosphorus-containing byproducts.

    • After cooling, the reaction is often quenched carefully with a saturated NaHCO₃ solution.

    • The crude product, after extraction and solvent evaporation, can be purified by column chromatography on silica gel. A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate is often effective.

    • Alternatively, trituration or recrystallization from a suitable solvent can sometimes remove the majority of byproducts.

ParameterRecommendationRationale
LR Equiv. 0.5 - 0.6LR is a dimer; ~0.5 eq. provides 1 eq. of the reactive monomer for each carbonyl.
Solvent Anhydrous Toluene or 1,4-DioxaneHigh-boiling and non-protic to facilitate monomer formation and prevent side reactions.
Temperature RefluxNecessary to shift the dimer-monomer equilibrium towards the active species.[8][10]
Workup Quench with NaHCO₃, followed by chromatographyNeutralizes any acidic byproducts and separates the target from phosphorus waste.

By systematically addressing these potential points of failure, you can optimize each step of the synthesis and significantly improve the yield and purity of your target this compound.

References

Overcoming poor bioavailability of "5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol" in vivo

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TPT-BIOAVAIL-TSG-2026-01

Version: 1.0

Introduction

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its structural similarity to purine bases and its wide array of pharmacological activities, including kinase inhibition and anticancer effects.[1][2][3] Researchers working with derivatives such as 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol often encounter a significant hurdle: promising in vitro potency that fails to translate into in vivo efficacy. This disconnect is frequently rooted in poor oral bioavailability, a challenge commonly associated with this class of molecules due to their low aqueous solubility.[4][5]

This technical support guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and overcoming the bioavailability challenges of this compound. It combines foundational knowledge in a question-and-answer format with detailed troubleshooting protocols for advanced formulation strategies.

Section 1: Foundational FAQs

This section addresses the most common initial questions regarding the in vivo performance of this compound.

Q1: My this compound compound shows excellent in vitro activity but poor efficacy in my animal models. What is the likely cause?

A: This is a classic "in vitro-in vivo" correlation problem. The most probable cause is poor oral bioavailability, meaning an insufficient amount of the active compound is reaching the systemic circulation to exert its therapeutic effect. The issue likely stems from the compound's physicochemical properties, primarily its low aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption.[4][6]

Q2: What specific properties of this compound suggest it will have low bioavailability?

A: Based on its chemical structure (PubChem CID: 718633), we can infer several properties that contribute to poor bioavailability[7]:

  • High Lipophilicity: The presence of a phenyl group and a fused heterocyclic ring system results in a predicted XlogP of 2.9, indicating the molecule is lipophilic ("fat-loving") and thus poorly soluble in the aqueous environment of the GI tract.

  • Crystalline Structure: Many organic molecules, including thienopyrimidines, exist as stable crystalline solids. A significant amount of energy is required to break this crystal lattice, which further limits dissolution speed.[6]

  • Potential for High First-Pass Metabolism: While not confirmed without specific data, compounds of this class can be substrates for metabolic enzymes in the gut wall and liver, which can degrade the compound before it reaches systemic circulation.[4]

Q3: What essential preliminary experiments should I conduct before attempting complex formulations?

A: Before investing in advanced formulation development, it is critical to quantify the problem. The following characterization studies are recommended:

  • Aqueous Solubility Determination: Measure the compound's solubility in relevant aqueous media, such as phosphate-buffered saline (PBS) at pH 7.4 and simulated gastric fluid (pH 1.2). This will provide a baseline value and indicate if solubility is pH-dependent.

  • Solubility in Organic Solvents: Assess solubility in common, pharmaceutically acceptable solvents (e.g., PEG 400, propylene glycol, DMSO). This data is crucial for developing simple solvent-based formulations for initial animal studies.

  • LogP/LogD Measurement: Experimentally determine the lipophilicity (LogP at neutral pH, LogD at physiological pH). This helps confirm the molecule's properties and guides the selection of an appropriate formulation strategy.

  • Permeability Assessment (Optional but Recommended): An in vitro Caco-2 permeability assay can help determine if poor membrane permeation, in addition to poor solubility, is a contributing factor.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, actionable strategies for researchers who have confirmed that poor solubility and dissolution are the primary barriers to in vivo success.

Troubleshooting Issue: Compound Precipitation or Inconsistent Dosing in Preclinical Studies

If you are observing compound crashing out of solution in your dosing vehicle or seeing high variability in your pharmacokinetic (PK) data, a simple formulation is required.

A co-solvent system is the simplest approach to increase the solubility of a lipophilic compound for preclinical oral or intravenous dosing. It involves using a mixture of a primary solvent (often water or saline) with one or more water-miscible organic solvents.

Causality: Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of non-polar solutes.[6]

Protocol: Preparation of a PEG 400/Propylene Glycol/Saline Co-Solvent Vehicle

  • Objective: To prepare a 1 mg/mL solution of this compound in a tolerable vehicle for oral gavage in mice.

  • Materials:

    • This compound

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol (PG)

    • Sterile Saline (0.9% NaCl)

  • Procedure:

    • Weigh the required amount of the compound. For a 10 mL final volume at 1 mg/mL, weigh 10 mg.

    • In a sterile glass vial, add 1 mL of PEG 400 (10% of final volume).

    • Add the compound to the PEG 400. Vortex or sonicate until the compound is fully dissolved. This step is crucial; ensure a clear solution is formed.

    • Add 3 mL of Propylene Glycol (30% of final volume) and mix thoroughly.

    • Slowly add 6 mL of sterile saline (60% of final volume) dropwise while continuously vortexing. Critical Step: Adding the aqueous phase too quickly can cause the compound to precipitate.

    • Visually inspect the final solution for any signs of precipitation. If the solution remains clear, it is ready for use.

    • Self-Validation: Let the formulation stand for at least 2-4 hours at room temperature and observe for any precipitation before dosing.

Troubleshooting Issue: Low Oral Absorption Despite Using a Co-Solvent System

If a simple co-solvent system fails to provide adequate oral exposure, more advanced strategies that enhance drug dissolution in the GI tract are necessary.

Lipid-based formulations (LBFs) are a highly effective method for improving the oral bioavailability of poorly water-soluble drugs.[4] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like GI fluids.

Causality: SEDDS improve bioavailability through several mechanisms:

  • They present the drug in a solubilized state, bypassing the dissolution step.

  • The large surface area of the resulting microemulsion facilitates rapid drug release and absorption.

  • Certain lipid excipients can stimulate lymphatic transport, bypassing first-pass metabolism in the liver.[4][8]

sedds_mechanism cluster_formulation In Capsule cluster_gitract Gastrointestinal Tract SEDDS {SEDDS Formulation | {Drug + Oil + Surfactant + Co-solvent}} Aqueous Aqueous GI Fluids SEDDS->Aqueous Dispersion Emulsion {Fine Oil-in-Water Emulsion | Drug remains solubilized in oil droplets} Aqueous->Emulsion Spontaneous Emulsification Absorption Intestinal Absorption Emulsion->Absorption Enhanced Drug Release Systemic Systemic Circulation Absorption->Systemic

Protocol: Preparation of a Simple SEDDS Formulation for Preclinical Evaluation

  • Objective: To formulate this compound into a SEDDS for improved oral absorption.

  • Materials & Excipients:

    • Oil Phase: Medium-chain triglycerides (e.g., Capryol™ 90)

    • Surfactant: Polyoxyl 35 Castor Oil (e.g., Kolliphor® EL) or Tween 80

    • Co-solvent/Co-surfactant: Propylene Glycol or Transcutol® HP

  • Procedure:

    • Solubility Screening: Determine the solubility of your compound in various oils, surfactants, and co-solvents to select the excipients with the highest solubilizing capacity.

    • Formulation Preparation (Example Ratio):

      • Weigh the required amount of the compound into a glass vial.

      • Add the surfactant (e.g., 40% w/w Kolliphor® EL) and co-solvent (e.g., 20% w/w Transcutol® HP).

      • Heat gently (40-50°C) and vortex until a clear, homogenous solution is formed.

      • Add the oil phase (e.g., 40% w/w Capryol™ 90) and mix thoroughly until uniform.

    • Self-Validation (Emulsification Test):

      • Add 100 µL of the prepared SEDDS formulation to 100 mL of water in a glass beaker with gentle stirring.

      • Observe the emulsification process. A successful SEDDS will rapidly form a clear or slightly bluish-white, translucent microemulsion. The time to emulsify should be less than one minute.

      • No signs of drug precipitation or phase separation should be visible.

Excipient Class Example Primary Function
Oil Medium-chain triglycerides (Capryol™ 90)Solubilizes the lipophilic drug.
Surfactant Kolliphor® EL, Tween 80Reduces oil-water interfacial tension, promotes emulsification.
Co-solvent Transcutol® HP, PEG 400Increases the drug-loading capacity of the formulation.

Table 1: Common Excipients for SEDDS Development.

A solid dispersion is a system where the drug is dispersed in an amorphous state within a hydrophilic polymer matrix.

Causality: By converting the drug from a crystalline to a higher-energy amorphous state, you eliminate the energy barrier associated with crystal lattice dissolution.[9] The hydrophilic polymer also improves wettability and prevents the drug from recrystallizing in the GI tract, maintaining a supersaturated state that enhances absorption.[6][10]

formulation_decision_tree cluster_advanced Advanced Strategy Selection Start Start: Poor In Vivo Efficacy of This compound Solubility Is aqueous solubility < 10 µg/mL? Start->Solubility CoSolvent Attempt Co-Solvent System (e.g., PEG 400/PG/Saline) Solubility->CoSolvent Yes End Proceed with PK/PD Studies Solubility->End No (Investigate other causes, e.g., metabolism, permeability) Success Sufficient Exposure Achieved? CoSolvent->Success Advanced Proceed to Advanced Formulations Success->Advanced No Success->End Yes Lipid Lipid-Based (SEDDS) Advanced->Lipid ASD Amorphous Solid Dispersion Advanced->ASD Complex Cyclodextrin Complexation Advanced->Complex

Protocol: Preparation of a Solid Dispersion via Solvent Evaporation

  • Objective: To prepare a 1:4 drug-to-polymer solid dispersion to improve the dissolution rate.

  • Materials:

    • This compound

    • Polymer: Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)

    • Volatile organic solvent (e.g., methanol, acetone, or dichloromethane) - must be able to dissolve both drug and polymer.

  • Procedure:

    • Select a common solvent that readily dissolves both the drug and the chosen polymer.

    • Prepare a solution by dissolving 100 mg of the drug and 400 mg of PVP K30 (1:4 ratio) in a sufficient volume of the solvent (e.g., 10-20 mL of methanol).

    • Ensure a perfectly clear solution is obtained. Use sonication if necessary.

    • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • A thin film will form on the wall of the flask. Continue evaporation until the film is completely dry.

    • Further dry the resulting solid film under a high vacuum for 12-24 hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.

    • Self-Validation: Perform a dissolution test comparing the dissolution rate of the pure drug powder versus the solid dispersion powder in a relevant buffer (e.g., simulated gastric fluid). A significant increase in the dissolution rate and extent validates the approach.

References

"5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability, handling, and troubleshooting of this compound in your experiments.

I. Core Concepts: Understanding the Chemistry of this compound

Before delving into troubleshooting, it is crucial to understand the key chemical characteristics of this compound that influence its stability.

Thione-Thiol Tautomerism

Like many heterocyclic thiols, this compound can exist in two tautomeric forms: the thiol form and the thione form.[1] This equilibrium is dynamic and can be influenced by the surrounding environment, particularly the solvent.

  • In non-polar solvents , the thiol form is generally more favored.

  • In polar solvents , the thione form tends to be more stable.[1]

This tautomerism is a critical consideration in analytical characterization (e.g., NMR and UV-Vis spectroscopy) and in understanding its reactivity.

Diagram: Thione-Thiol Tautomerism

G Thiol This compound (Thiol Form) Thione 5-Phenyl-3H-thieno[2,3-d]pyrimidine-4-thione (Thione Form) Thiol->Thione Polar Solvents Thione->Thiol Non-Polar Solvents

Caption: Tautomeric equilibrium of this compound.

Susceptibility to Oxidation

The thiol group (-SH) is susceptible to oxidation, primarily forming a disulfide-linked dimer. This is a common degradation pathway for thiol-containing compounds and can be accelerated by:

  • Presence of oxygen: Exposure to air.

  • Light: Particularly UV light.

  • Trace metal ions: Can catalyze oxidation.

  • Elevated temperatures: Increases the rate of reaction.

Understanding and mitigating these factors is key to preserving the integrity of the compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of high-purity this compound?

A1: High-purity this compound is typically a solid, which can range from off-white to yellow or light brown in color. Significant darkening may indicate degradation.

Q2: What are the recommended storage conditions?

A2: To minimize degradation, the compound should be stored under the following conditions:

  • Temperature: -20°C is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using an amber vial or by storing it in a dark place.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Q3: In which solvents is this compound soluble?

A3: While specific solubility data is not extensively published, based on its structure, it is expected to have good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). It may have limited solubility in lower alcohols and chlorinated solvents, and is likely poorly soluble in water and non-polar hydrocarbon solvents. Always perform a small-scale solubility test before preparing stock solutions.

Q4: Can I heat my stock solution to aid dissolution?

A4: Gentle warming can be used to aid dissolution, but prolonged heating or high temperatures should be avoided as this can accelerate degradation. It is advisable to prepare stock solutions fresh for each experiment whenever possible.

III. Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Unexpected or inconsistent biological activity. Degradation of the compound leading to lower effective concentration.1. Verify the purity of your compound using HPLC or LC-MS before use. 2. Prepare fresh stock solutions for each experiment. 3. If using a previously prepared stock solution, re-analyze its purity.
Appearance of a new, less polar spot on TLC or a new peak in HPLC. Oxidation to the disulfide dimer.1. Ensure all handling of the solid and solutions is done with minimal exposure to air. 2. Use de-gassed solvents for preparing solutions. 3. Store stock solutions under an inert atmosphere at -20°C.
Change in color of the solid compound or solution over time (e.g., darkening). Likely oxidative degradation or other decomposition pathways.1. Discard the discolored material. 2. Review your storage and handling procedures to minimize exposure to air, light, and moisture.
Poor solubility in the chosen solvent. The compound may have low intrinsic solubility in that solvent.1. Try a different solvent, such as DMSO or DMF for initial stock solutions. 2. Gentle warming and sonication can be attempted, but monitor for any signs of degradation.
Complex or unexpected NMR spectrum. 1. Presence of both thione and thiol tautomers. 2. Presence of degradation products. 3. Residual solvent.1. The ratio of tautomers can be solvent-dependent. Consider acquiring spectra in different deuterated solvents (e.g., DMSO-d6 vs. Chloroform-d). 2. Compare the spectrum to a reference spectrum of a freshly opened sample if available. 3. Look for characteristic peaks of common laboratory solvents.

IV. Experimental Protocols

Protocol for Preparing Stock Solutions

This protocol is designed to minimize degradation during the preparation of stock solutions.

G start Start weigh Weigh Compound Under Inert Gas start->weigh add_solvent Add Degassed Solvent (e.g., DMSO) weigh->add_solvent dissolve Dissolve (Vortex/Sonication) add_solvent->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -20°C Under Inert Gas aliquot->store end End store->end

References

Technical Support Center: Crystallization of 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the crystallization of 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this specific thienopyrimidine derivative. Here, we synthesize fundamental crystallization principles with practical, field-tested insights to empower you to achieve high-quality, single crystals suitable for your downstream applications.

I. Troubleshooting Guide: Common Crystallization Challenges

This section is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Q1: My this compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What's causing this and how can I fix it?

A1: "Oiling out" or amorphous precipitation occurs when the solute comes out of solution too rapidly, at a temperature above its melting point in that specific solvent environment, or when high levels of impurities are present.[1] The high aromaticity of the phenyl and thienopyrimidine rings can lead to strong solute-solvent interactions, and if the desolvation process is not carefully controlled, the molecules may not have sufficient time to orient themselves into an ordered crystal lattice.

Causality & Remediation Strategy:

  • High Supersaturation: You might be generating supersaturation too quickly. An ideal crystallization should show initial crystal formation in about 5 minutes, with continued growth over 20 minutes.[1]

    • Solution: Re-dissolve the compound by heating and add a small amount of additional "good" solvent (1-2 mL per 100 mg of solid) to slightly decrease the supersaturation level.[1] This will keep the compound soluble for a longer period during the cooling phase, allowing for slower, more ordered crystal growth.

  • Inappropriate Solvent System: The solvent might be too "good," leading to very high solubility and a steep solubility curve upon cooling.

    • Solution: Employ a binary solvent system. Dissolve your compound in a "good" solvent where it is highly soluble (e.g., THF, Dichloromethane) and then slowly introduce an "anti-solvent" in which it is poorly soluble (e.g., Hexane, Heptane) until turbidity is observed. This can be done via solvent layering or vapor diffusion for slower crystallization.[2][3]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote amorphous precipitation.[4] A common impurity with thiols is the corresponding disulfide, formed via oxidation.

    • Solution:

      • Purification: Ensure the purity of your starting material. Consider re-purifying your compound using column chromatography.

      • Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) to minimize oxidation of the thiol group.[5]

      • Charcoal Treatment: If colored impurities are suspected, a charcoal treatment of the hot solution can be effective.[1]

Q2: I'm getting very fine needles or thin plates, which are unsuitable for single-crystal X-ray diffraction. How can I change the crystal habit?

A2: Crystal habit (the external shape of a crystal) is highly dependent on the solvent system and the rate of crystallization.[6] Fast growth rates tend to favor needle-like morphologies, as crystal growth proceeds fastest along a specific crystallographic axis. To obtain more equant (less needle-like) crystals, you need to slow down the crystallization process and potentially alter the solvent environment to inhibit growth on the fast-growing faces.

Strategies to Modify Crystal Habit:

  • Slower Cooling/Evaporation:

    • Slow Cooling: Instead of allowing the flask to cool at room temperature, place it in an insulated container (like a Dewar flask filled with warm water) to slow the cooling rate dramatically.[7]

    • Slow Evaporation: Use a vial with a cap that has only a few small perforations to reduce the rate of solvent evaporation.[7][8]

  • Solvent Modification: The solvent can interact with different crystal faces, slowing their growth.[9]

    • Experiment with Solvents: Systematically screen a range of solvents with different polarities and hydrogen bonding capabilities. Aromatic solvents like toluene might interact favorably with the phenyl ring via pi-pi stacking, potentially altering the crystal packing.[2][3]

    • Solvent Mixtures: Using solvent mixtures can fine-tune the solubility and interactions at the crystal-solvent interface, which can significantly impact the crystal habit.[7]

Q3: My crystallization yield is consistently low (<50%). What are the likely causes and how can I improve it?

A3: A low yield is typically due to either too much solvent being used, or premature crystallization and loss of compound during transfers.

Troubleshooting Low Yield:

  • Excess Solvent: If you've used too much solvent, a significant portion of your compound will remain dissolved in the mother liquor even after cooling.[1]

    • Test: Take a small sample of the mother liquor and evaporate it. If a significant amount of solid remains, you have used too much solvent.

    • Solution: Concentrate the mother liquor by carefully boiling off some of the solvent and attempt a second crystallization.

  • Premature Cooling: If the solution cools too quickly during filtration of insoluble impurities, for example, you can lose a substantial amount of product.

    • Solution: Use a heated filtration setup (e.g., a heated filter funnel) to prevent premature crystallization during this step. Ensure all your glassware is pre-warmed.

  • Inappropriate Cooling Temperature: Ensure you are cooling the solution to a low enough temperature (e.g., in an ice bath or refrigerator, if the solvent is suitable) to maximize the precipitation of the solute.

II. Frequently Asked Questions (FAQs)

Q: What are the best starting solvents for screening for the crystallization of this compound?

A: Based on the heterocyclic and aromatic nature of the molecule, a good starting point for solvent screening would include:

  • Alcohols: Ethanol, Methanol, Isopropanol (often used for recrystallizing thienopyrimidines).[10]

  • Chlorinated Solvents: Dichloromethane, Chloroform (good for dissolving aromatic compounds).[11]

  • Ethers: Tetrahydrofuran (THF), Dioxane.

  • Esters: Ethyl Acetate (a good balance of polarity).[3]

  • Aromatic Solvents: Toluene (can promote pi-pi stacking interactions).[2]

  • Polar Aprotic Solvents: Acetonitrile, Acetone.

A systematic screening should be performed using small amounts of the compound. See the protocol below for a detailed solvent screening workflow.

Q: Could polymorphism be an issue for this compound?

A: Yes, polymorphism is a common phenomenon in pharmaceutical molecules, and thienopyrimidine derivatives can be susceptible to it.[6][12] Different polymorphs can arise from crystallization in different solvents or under different temperature conditions. It is crucial to characterize your crystalline material using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to identify and control the polymorphic form.

Q: The thiol group in my molecule is sensitive. Are there any special precautions I should take?

A: Absolutely. Thiols can be readily oxidized to disulfides, especially in the presence of air and at elevated temperatures. This disulfide would act as an impurity, hindering crystallization.[5]

  • Use Degassed Solvents: Before use, sparge your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Work Under Inert Atmosphere: Conduct the dissolution and crystallization process under a nitrogen or argon atmosphere.

  • Consider Masking: For particularly challenging cases, a strategy of using a protected thiol (like a thioester) that is deprotected in situ during the crystallization process has been shown to improve crystallinity for complex thiol-containing molecules.[5]

III. Experimental Protocols & Data Presentation

Protocol 1: Systematic Solvent Screening for Crystallization

This protocol outlines a method for efficiently screening multiple solvents to find suitable conditions for crystallization.

Materials:

  • This compound

  • A selection of solvents (see table below)

  • Small vials (e.g., 2 mL) with caps

  • Heating block or oil bath

  • Micro-spatula

Procedure:

  • Place a small, consistent amount of the compound (e.g., 5-10 mg) into each labeled vial.

  • Add a solvent dropwise to a vial at room temperature, vortexing between additions, until the solid dissolves. Note the approximate solubility at room temperature.

  • If the compound does not dissolve in ~0.5 mL of solvent, gently heat the vial while continuing to add the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the vial to cool slowly to room temperature.

  • If no crystals form, loosely cap the vial to allow for slow evaporation.

  • If still no crystals form, place the vial in a refrigerator (4°C).

  • Record your observations (e.g., "clear solution," "amorphous precipitate," "needles," "prisms") for each solvent at each stage.

Data Summary Table:

SolventSolubility (RT)Solubility (Heated)Outcome (Slow Cool)Outcome (Evaporation)Outcome (4°C)
EthanolSparingly SolubleSolubleFine NeedlesSmall PlatesPowder
TolueneSparingly SolubleSolubleClear SolutionPrismsPrisms
Ethyl AcetateSolubleVery SolubleOilFilmOil
HexaneInsolubleInsolubleN/AN/AN/A
DichloromethaneVery SolubleVery SolubleClear SolutionFilmFilm
AcetonitrileSolubleSolubleNeedlesNeedlesNeedles

This is an example table; your results will vary.

Protocol 2: Vapor Diffusion for High-Quality Single Crystals

This is an excellent method for growing high-quality crystals when you only have a small amount of material.[2]

Procedure:

  • Dissolve your compound (5-10 mg) in a minimal amount of a "good" solvent (e.g., Dichloromethane) in a small, open vial.

  • Place this small vial inside a larger, sealable jar or beaker.

  • Add a few milliliters of an "anti-solvent" (e.g., Hexane or Pentane) to the larger jar, ensuring the level is below the top of the inner vial.

  • Seal the larger jar and leave it undisturbed in a location free from vibrations.

  • The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, gradually reducing the solubility of your compound and promoting slow crystal growth over several days.

IV. Visualization of Workflows

Diagram 1: Troubleshooting "Oiling Out"

G start Observation: 'Oiling Out' or Amorphous Solid q1 Is the solution cooling too fast? start->q1 s1 Slow down cooling: - Use insulated container - Reduce temperature gradient q1->s1 Yes q2 Is the initial concentration too high? q1->q2 No end Result: Crystalline Solid s1->end s2 Re-dissolve and add more 'good' solvent (1-2 mL) q2->s2 Yes q3 Are impurities present? q2->q3 No s2->end s3 Purify the compound: - Recrystallize from different solvent - Column chromatography - Charcoal treatment q3->s3 Yes q3->end No/Unsure (Re-evaluate solvent system) s3->end

Caption: Decision tree for troubleshooting amorphous precipitation.

Diagram 2: Solvent Selection & Crystallization Method Workflow

G start Start: Purified Compound screen Protocol 1: Systematic Solvent Screen start->screen evaluate Evaluate Results screen->evaluate good_solvent Single 'Good' Solvent Found (Soluble when hot, insoluble when cold) evaluate->good_solvent Success no_good_solvent No Single 'Good' Solvent Found evaluate->no_good_solvent No Success slow_cool Method: Slow Cooling - Insulated container - Gradual temp reduction good_solvent->slow_cool binary_system Identify 'Good' (Soluble) and 'Anti-Solvent' (Insoluble) Pair no_good_solvent->binary_system crystals Harvest & Characterize Crystals (PXRD, Microscopy) slow_cool->crystals vapor_diffusion Method: Vapor Diffusion (Good for small scale) binary_system->vapor_diffusion layering Method: Solvent Layering (Good for larger scale) binary_system->layering vapor_diffusion->crystals layering->crystals

Caption: Workflow for solvent screening and method selection.

V. References

  • Troubleshooting - Chemistry LibreTexts. (2022). Retrieved from --INVALID-LINK--

  • Crystallisation Techniques. (2006). University of Cambridge. Retrieved from --INVALID-LINK--

  • Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 81(4), 371-379. Retrieved from --INVALID-LINK--

  • Guide for crystallization. (n.d.). Université de Rennes. Retrieved from --INVALID-LINK--

  • Sadeghalvad, B., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Crystal Growth & Design. Retrieved from --INVALID-LINK--

  • How can I obtain good crystals of heterocyclic organic compounds? (2023). ResearchGate. Retrieved from --INVALID-LINK--

  • Moussa, Z., et al. (2018). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Scientific Reports. Retrieved from --INVALID-LINK--

  • Sun, L., et al. (2018). Synthesis of a Thiol Building Block for the Crystallization of a Semiconducting Gyroidal Metal-sulfur Framework. Journal of Visualized Experiments. Retrieved from --INVALID-LINK--

  • Takagi, K. (1985). Process for preparation of aromatic thiols. U.S. Patent No. 5,338,886. Retrieved from --INVALID-LINK--

  • Zhang, Y., et al. (2020). Solvent Effects on Catechol Crystal Habits and Aspect Ratios: A Combination of Experiments and Molecular Dynamics Simulation Study. Molecules. Retrieved from --INVALID-LINK--

  • Jones, P. G. (2011). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations of Crystallography. Retrieved from --INVALID-LINK--

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(1), 164-176. Retrieved from --INVALID-LINK--

  • Lee, S., et al. (2018). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Molbank. Retrieved from --INVALID-LINK--

  • The Crucial Role of Crystallization in Drug Substances Development. (2023). Neuland Labs. Retrieved from --INVALID-LINK--

  • Wang, Y., et al. (2019). A Different View of Solvent Effects in Crystallization. Crystals. Retrieved from --INVALID-LINK--

  • Crystallisation in pharmaceutical processes. (n.d.). BIA Separations. Retrieved from --INVALID-LINK--

  • Fujiwara, M., et al. (2004). First-principles and direct design approaches for the control of pharmaceutical crystallization. Advanced Drug Delivery Reviews. Retrieved from --INVALID-LINK--

References

Technical Support Center: Formulation Strategies for 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol in In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formulation of 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of preparing this compound for in vivo experiments. Given its predicted hydrophobic nature, achieving a stable and bioavailable formulation is critical for obtaining reliable and reproducible results.[1][2] This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C₁₂H₈N₂S₂[3][4][5]
Molecular Weight 244.3 g/mol [3]
Predicted XlogP 2.9[3]
Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

The high predicted XlogP value suggests poor water solubility, a common challenge for many new chemical entities in drug discovery.[1][2] This necessitates the use of formulation strategies to enhance its solubility and bioavailability for in vivo administration.[1][6][7]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound for in vivo studies?

A1: The primary challenge stems from its hydrophobic nature, leading to poor aqueous solubility.[1][2] This can result in several issues, including:

  • Precipitation: The compound may precipitate out of solution upon preparation or administration, leading to inaccurate dosing and potential toxicity.[8]

  • Low Bioavailability: Poor solubility limits the absorption of the compound in the gastrointestinal tract for oral dosing, or can cause issues at the injection site for parenteral routes.[1][7]

  • Inconsistent Results: Variable dissolution and absorption can lead to high variability in pharmacokinetic and pharmacodynamic data.[9]

  • Thiol Group Stability: The thiol group (-SH) can be susceptible to oxidation, forming disulfide bonds, which could alter the compound's activity and properties.[10][11]

Q2: What are the recommended starting points for developing a formulation?

A2: A tiered approach is recommended. Start with simple solvent systems and progress to more complex formulations as needed.

  • Tier 1: Co-solvent Systems: Begin by assessing the solubility in common, biocompatible organic solvents and then create a co-solvent system with an aqueous vehicle. A common starting point is a mixture of Dimethyl Sulfoxide (DMSO) and an aqueous buffer or saline.[8]

  • Tier 2: Surfactant-based Formulations: If co-solvents alone are insufficient, the addition of a non-ionic surfactant like Tween® 80 or Cremophor® EL can help create micelles to encapsulate the compound and improve its stability in an aqueous environment.[1][12]

  • Tier 3: Cyclodextrin Complexation: For compounds that are particularly difficult to formulate, cyclodextrins can be used. These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate the drug molecule, forming an inclusion complex with enhanced aqueous solubility.[13][14][15][16]

Q3: Are there any specific safety concerns with the excipients mentioned?

A3: Yes, it is crucial to be aware of the potential toxicity of the excipients used.

  • DMSO: While widely used, DMSO is not inert and can have biological effects.[17] It is recommended to keep the final concentration of DMSO in the injected volume as low as possible, ideally below 10%.[8][18] High concentrations of DMSO can cause hemolysis and local irritation.[17][19]

  • Surfactants: Surfactants like Tween® 80 and Cremophor® EL can cause hypersensitivity reactions in some animal models, particularly with intravenous administration. It's important to use the lowest effective concentration.[1]

  • Cyclodextrins: While generally considered safe, some cyclodextrin derivatives can cause nephrotoxicity at high doses. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a good safety profile.[16][20]

Troubleshooting Guides

Issue 1: The compound precipitates out of solution during preparation.

Possible Cause: The aqueous component of the vehicle is too high for the solubility of the compound in the chosen co-solvent.[8]

Troubleshooting Steps:

  • Increase the Organic Co-solvent Ratio: Gradually increase the percentage of the organic co-solvent (e.g., DMSO, PEG 300) in your vehicle. A common starting point for a poorly soluble compound is a ternary system like 10% DMSO / 40% PEG 300 / 50% Saline. This can be adjusted based on solubility observations.[8]

  • Incorporate a Surfactant: Add a surfactant such as Tween® 80 to the aqueous component of your vehicle. A final concentration of 5-10% Tween® 80 can aid in micelle formation and stabilize the compound in solution.[1][8]

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the aqueous component can significantly improve solubility.[1] For a thiol group, which is weakly acidic, a slightly basic pH might increase solubility, but this must be balanced with physiological compatibility and the stability of the compound.

Issue 2: The formulation is initially clear but forms a precipitate over time.

Possible Cause: The formulation is a supersaturated and thermodynamically unstable solution.

Troubleshooting Steps:

  • Prepare Fresh Formulations: Always prepare the dosing formulation immediately before administration and avoid storing diluted solutions.[8]

  • Assess Short-Term Stability: If a formulation must be prepared in advance, conduct a short-term stability test. Let the formulation stand at room temperature and visually inspect for precipitation at regular intervals (e.g., 30 minutes, 1 hour, 2 hours).

  • Consider a Suspension: If a stable solution cannot be achieved at the desired concentration, preparing a micronized suspension may be a viable alternative. This involves reducing the particle size of the compound to increase its surface area and dissolution rate.[1][2] This can be achieved through techniques like sonication or homogenization in a vehicle containing a suspending agent (e.g., carboxymethyl cellulose) and a wetting agent (e.g., Tween® 80).

Issue 3: Inconsistent results are observed in in vivo studies.

Possible Cause: This can be due to a variety of factors related to the formulation, including precipitation upon injection, variable absorption, or degradation of the compound.

Troubleshooting Steps:

  • Visual Inspection Before Dosing: Always visually inspect the formulation in the syringe for any signs of precipitation before injection. Do not administer if any particulates are visible.[8]

  • Slow Injection Rate: For intravenous administration, a slow injection rate allows for rapid dilution in the bloodstream, which can help prevent in vivo precipitation.[8]

  • Investigate Thiol Stability: The thiol group may be prone to oxidation. Consider the following:

    • Use of Antioxidants: The inclusion of antioxidants in the formulation, such as N-acetylcysteine or ascorbic acid, could potentially improve stability.

    • pH Control: The stability of thiol groups can be pH-dependent.[21] Storing and formulating the compound in a slightly acidic buffer (if solubility permits) may reduce the rate of oxidation.

    • Inert Atmosphere: Preparing the formulation under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to oxygen.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent/Surfactant Formulation

This protocol provides a starting point for a formulation suitable for intravenous administration.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile filtered

  • Polyethylene Glycol 300 (PEG 300), sterile

  • Tween® 80, sterile

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound in a sterile vial.

  • Add DMSO to dissolve the compound completely. Vortex or sonicate briefly if necessary.

  • In a separate sterile tube, prepare the vehicle by mixing PEG 300, Tween® 80, and saline. For example, to create a vehicle of 40% PEG 300 and 10% Tween® 80 in saline, you would mix 4 parts PEG 300, 1 part Tween® 80, and 5 parts saline.

  • Slowly add the vehicle to the dissolved compound in DMSO while vortexing. The final concentration of DMSO should be kept as low as possible (e.g., 5-10%).

  • Visually inspect the final formulation for clarity. If there is any precipitation, the formulation will need to be optimized by adjusting the ratios of the components.

Protocol 2: Preparation of a Cyclodextrin-based Formulation

This protocol is an alternative for compounds that are difficult to solubilize using co-solvents and surfactants.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection or Saline

Procedure:

  • Prepare a solution of HP-β-CD in sterile water or saline. A common concentration is 20-40% (w/v).

  • Add the weighed amount of this compound to the HP-β-CD solution.

  • Stir or sonicate the mixture until the compound is fully dissolved. This process may take some time as the complexation occurs. Gentle heating may be applied if the compound is heat-stable, but this should be done with caution.

  • Once dissolved, the solution can be sterile-filtered through a 0.22 µm filter if the viscosity allows.

Visualizing Formulation Strategies

Below are diagrams illustrating the decision-making workflow for formulation development and the mechanism of action for different solubilization techniques.

Formulation_Workflow A Initial Solubility Screening (Aqueous buffers, DMSO, PEG300) B Poor Aqueous Solubility A->B C Co-solvent Formulation (e.g., DMSO/PEG300/Saline) B->C D Precipitation or Instability C->D If issues arise I Stable Formulation for In Vivo Study C->I If stable E Add Surfactant (e.g., Tween 80) D->E F Persistent Precipitation E->F If issues persist E->I If stable G Cyclodextrin Formulation (e.g., HP-β-CD) F->G H Consider Suspension (Micronization) F->H G->I If stable H->I If stable

Caption: Decision workflow for selecting a suitable formulation strategy.

Solubilization_Mechanisms cluster_0 Co-solvent cluster_1 Surfactant (Micelle Formation) cluster_2 Cyclodextrin (Inclusion Complex) A Drug in Co-solvent C Solubilized Drug A->C B Aqueous Vehicle B->C D Drug F Micelle with Encapsulated Drug D->F E Surfactant Monomers E->F G Drug I Inclusion Complex G->I H Cyclodextrin H->I

Caption: Mechanisms of different solubilization techniques.

By following these guidelines and troubleshooting steps, researchers can develop a robust and reliable formulation for this compound, enabling the successful execution of in vivo studies.

References

Technical Support Center: A Framework for Minimizing Toxicity of Novel Thieno[2,3-d]pyrimidine Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Direct, in-vivo toxicological data for the specific compound "5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol" is not extensively available in public-domain literature. This guide, therefore, provides a comprehensive framework based on the broader class of thieno[2,3-d]pyrimidine derivatives and general principles of preclinical toxicology for novel heterocyclic compounds. This structured approach is designed to help you proactively identify, troubleshoot, and mitigate toxicity in your animal models.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions researchers may have when initiating in-vivo studies with a novel thieno[2,3-d]pyrimidine derivative.

Q1: What are the most common reasons for observing toxicity with thieno[2,3-d]pyrimidine compounds in early animal studies?

A1: Toxicity with this class of compounds, many of which are investigated as kinase inhibitors, typically stems from three primary sources:

  • On-Target Toxicity: The intended pharmacological effect is too potent or affects the target in healthy tissues, leading to adverse outcomes.

  • Off-Target Toxicity: The compound interacts with unintended biological targets, such as other kinases or enzymes, causing unforeseen side effects.[1][2][3][4][5] Many kinase inhibitors are known to have multiple off-targets.[1][4] For example, the approved kinase inhibitor Imatinib was later found to inhibit the non-kinase target NQO2, which is involved in xenobiotic metabolism.[1][3]

  • Compound/Formulation-Related Toxicity: The physicochemical properties of the drug (e.g., poor solubility) or the excipients used in the vehicle cause issues. Poor solubility can lead to precipitation at the injection site, causing inflammation, or require aggressive solubilizing agents that have their own inherent toxicities.[6][7][8]

Q2: My compound is poorly soluble in water. Why is this a major risk for toxicity?

A2: Poor aqueous solubility is a critical challenge for over 70% of new chemical entities and directly impacts in-vivo studies in several ways[6]:

  • Bioavailability Issues: It limits absorption, meaning you must administer higher doses to achieve a therapeutic concentration, thereby increasing the risk of toxicity.[7][9]

  • Need for Aggressive Vehicles: To dissolve the compound, you may need to use high concentrations of co-solvents (like DMSO, ethanol), surfactants (like Cremophor EL, Tween 80), or extreme pH adjustments. These vehicles can cause their own toxicity, including hemolysis, inflammation, hypersensitivity reactions, and organ damage, confounding your study results.[8]

  • Precipitation Risk: If the compound precipitates out of solution upon administration (e.g., in the bloodstream or peritoneal cavity), it can cause emboli, local tissue necrosis, and severe inflammatory responses.

Q3: What initial in-silico or in-vitro tests should I perform before starting animal studies to predict toxicity?

A3: A proactive approach can save significant time and resources. Before in-vivo dosing, consider:

  • In-Silico ADMET Prediction: Computational tools can predict properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET). These models can flag potential liabilities like inhibition of CYP enzymes (e.g., CYP2D6), potential for developmental toxicity, or mutagenicity.[10][11]

  • Kinase Selectivity Profiling: Screen your compound against a broad panel of kinases (e.g., 400+ kinases). This is crucial for identifying potential off-targets that could be responsible for toxicity.[1]

  • In-Vitro Cytotoxicity Assays: Evaluate the compound's effect on various cancer and normal cell lines.[12][13] A low therapeutic index (ratio of toxic concentration in normal cells to efficacious concentration in cancer cells) is a red flag.

  • hERG Channel Assay: Assess for inhibition of the hERG potassium channel, a common cause of drug-induced cardiac arrhythmia (QT prolongation).

Part 2: Troubleshooting Guides for In-Vivo Experiments

This section provides structured guidance for specific problems encountered during animal studies.

Scenario 1: Unexpected Acute Toxicity or Mortality

Q: I administered my thieno[2,3-d]pyrimidine derivative and observed rapid mortality or severe adverse effects (e.g., seizures, lethargy, respiratory distress) at doses I predicted would be safe. What are my immediate troubleshooting steps?

A: This situation requires a systematic investigation to pinpoint the cause.

  • Step 1: Halt Dosing & Review the Basics: Immediately stop further dosing. Re-verify all calculations for dose, formulation, and dosing volume. Ensure there was no error in compound weighing or vehicle preparation.

  • Step 2: Conduct a Vehicle-Only Control Study: Dose a cohort of animals with the vehicle alone, using the exact same volume, route, and schedule. This is the most critical step to differentiate between compound- and vehicle-induced toxicity. If the vehicle control group shows similar adverse effects, the formulation is the primary problem.

  • Step 3: Perform a Gross Necropsy: For any animals that died, perform an immediate gross necropsy. Look for signs of compound precipitation at the injection site (if SC or IP), evidence of vascular embolism (if IV), or organ abnormalities (e.g., discoloration of the liver or kidneys).

  • Step 4: Re-evaluate the Dose: Your predicted safe dose may have been inaccurate. The next step, after ruling out vehicle effects, is to perform a formal Maximum Tolerated Dose (MTD) study starting at a much lower dose.

  • Step 5: Consider On-Target Toxicity: Is it possible that potent, acute inhibition of the intended target could be lethal? Review the known biology of your target. For example, potent inhibition of a kinase essential for cardiovascular function could lead to acute cardiac failure.

Scenario 2: Poor Compound Exposure and Dose-Limiting Toxicity

Q: My compound shows low bioavailability, forcing me to use high doses. At these high doses, I'm seeing toxicity (e.g., weight loss, organ damage). How can I improve exposure to use a safer dose?

A: This is a classic problem for poorly soluble "brick-dust" molecules.[14] The goal is to enhance solubility and absorption, allowing you to achieve therapeutic exposure with a lower, non-toxic dose.

  • Step 1: Characterize the Physicochemical Properties: Confirm the compound's solubility in various pharmaceutically acceptable solvents and pH ranges. Understand its lipophilicity (LogP). This data is essential for choosing a formulation strategy.

  • Step 2: Implement Formulation Enhancement Strategies:

    • Particle Size Reduction: Decreasing particle size increases the surface area for dissolution.[8] Techniques like micronization or creating a nanosuspension can dramatically improve the dissolution rate and subsequent absorption.[6][7][9][14]

    • Use of Co-solvents and Surfactants: Systematically screen combinations of safe excipients. For example, a mixture of PEG400, Solutol HS 15, and citrate buffer might be effective. See the protocol below for a systematic screening approach.

    • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. These formulations use lipophilic excipients to present the drug in a solubilized form that facilitates absorption.[6][8]

    • Amorphous Solid Dispersions: Creating a solid dispersion of your compound in a polymer matrix can prevent crystallization and maintain the drug in a higher-energy, more soluble amorphous state.[9][14]

  • Step 3: Evaluate Alternative Routes of Administration: If oral bioavailability is intractably low, could another route (e.g., subcutaneous, intraperitoneal) achieve the desired exposure with less toxicity? Each route has its own challenges, but this can be a viable alternative.

Part 3: Key Experimental Protocols

Protocol 1: A Step-by-Step Guide to a Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that does not cause unacceptable toxicity over a specified period.

  • Initial Dose Selection: Start with a dose that is a fraction (e.g., 1/10th) of the in-vitro IC50 converted to an in-vivo equivalent, or based on preliminary range-finding studies.

  • Animal Grouping: Use a small number of animals per group (e.g., 3-5 mice). Include a vehicle-only control group.

  • Dose Escalation Scheme: Use a modified Fibonacci sequence for dose escalation (e.g., 100%, 67%, 50%, 33% increments). For example: 10 mg/kg, 20 mg/kg, 35 mg/kg, 50 mg/kg.

  • Administration and Monitoring:

    • Administer the compound daily for 5-14 days.

    • Record body weight daily.

    • Perform clinical observations twice daily (e.g., changes in posture, activity, fur texture).

    • Define toxicity endpoints clearly. A common endpoint is >20% body weight loss or signs of severe distress.

  • Endpoint Analysis:

    • At the end of the study, collect blood for complete blood count (CBC) and clinical chemistry analysis (e.g., ALT, AST for liver toxicity; BUN, creatinine for kidney toxicity).

    • Perform a full gross necropsy and collect major organs for histopathological analysis.

  • MTD Determination: The MTD is defined as the highest dose that did not result in mortality, >20% body weight loss, or significant clinical or pathological findings.

Protocol 2: Systematic Vehicle Formulation Screening

This protocol helps identify a safe and effective vehicle for a poorly soluble compound.

  • Solubility Assessment: Determine the approximate solubility of your compound in a panel of individual, pharmaceutically acceptable excipients (e.g., PEG400, Propylene Glycol, Solutol HS 15, Tween 80, NMP, DMSO).

  • Binary/Ternary System Screening:

    • Create a matrix of binary (two-component) and ternary (three-component) vehicle systems based on the best solvents from Step 1.

    • Example Ternary System: 30% PEG400 / 10% Solutol HS 15 / 60% Saline.

    • Prepare saturated solutions of your compound in each vehicle system to determine the maximum achievable concentration.

  • In-Vitro Precipitation Test:

    • Take the most promising vehicle formulations (those that dissolve the drug at the target concentration).

    • Add a small volume (e.g., 5 µL) of the drug-vehicle solution to a larger volume (e.g., 200 µL) of physiological buffer (pH 7.4) to simulate injection into the bloodstream.

    • Visually inspect for immediate precipitation. A good formulation should remain clear or form a fine, stable dispersion.

  • In-Vivo Vehicle Tolerability Study:

    • Select the top 3-5 vehicle candidates that passed the in-vitro test.

    • Dose naive animals with the vehicle only at the intended volume and route of administration for 3-5 days.

    • Monitor for any adverse clinical signs, changes in body weight, and irritation at the injection site.

  • Final Selection: Choose the vehicle that provides the required drug solubility, shows no in-vitro precipitation, and is well-tolerated in vivo.

Part 4: Visualization & Data

Diagrams and Workflows

Toxicity_Troubleshooting_Workflow start Toxicity Observed in Animal Study q1 Is this the first time observing toxicity? start->q1 mtd_study Perform Formal MTD Study (See Protocol 1) q1->mtd_study Yes review Review Dose Calculations, Formulation & Dosing Procedure q1->review No vehicle_control Dose Animals with Vehicle Only review->vehicle_control q2 Toxicity in Vehicle Group? vehicle_control->q2 formulation_issue PROBLEM: Formulation Toxicity (See Protocol 2) q2->formulation_issue Yes compound_issue PROBLEM: Compound-Mediated Toxicity q2->compound_issue No end_solve Toxicity Mitigated formulation_issue->end_solve q3 Is Bioavailability Low? compound_issue->q3 improve_formulation Optimize Formulation to Improve Exposure (Particle Size, SEDDS, etc.) q3->improve_formulation Yes off_target Investigate Off-Target Effects (Kinase Panel, Biomarkers) q3->off_target No improve_formulation->end_solve on_target Investigate On-Target Toxicity (Lower Dose, Target Biology Review) off_target->on_target on_target->end_solve

Caption: A workflow for troubleshooting toxicity in animal models.

Formulation_Optimization_Decision_Tree start Poorly Soluble Compound (e.g., Thienopyrimidine) solubility_screen Screen Solubility in Pharmaceutically Acceptable Excipients (PEG400, Tween 80, Solutol, etc.) start->solubility_screen q_solubility Is solubility sufficient in a simple co-solvent system? solubility_screen->q_solubility simple_vehicle Use Simple Vehicle (e.g., 10% DMSO / 40% PEG400 / 50% Saline) Validate tolerability. q_solubility->simple_vehicle Yes q_lipophilicity Is compound highly lipophilic (LogP > 3)? q_solubility->q_lipophilicity No end_formulation Optimized Formulation Achieved simple_vehicle->end_formulation lipid_formulation Develop Lipid-Based Formulation (e.g., SEDDS) q_lipophilicity->lipid_formulation Yes particle_reduction Pursue Particle Size Reduction (Micronization, Nanosuspension) q_lipophilicity->particle_reduction No lipid_formulation->end_formulation amorphous_dispersion Consider Amorphous Solid Dispersion (Advanced Strategy) particle_reduction->amorphous_dispersion amorphous_dispersion->end_formulation

Caption: Decision tree for selecting a formulation strategy.

Data Tables

Table 1: Common Excipients for Poorly Soluble Compounds

Excipient ClassExamplePrimary UsePotential Issues
Co-solvents DMSO, PEG400, Ethanol, Propylene GlycolSolubilizing agentHemolysis (DMSO), renal toxicity (PEG), CNS depression (Ethanol)
Surfactants Tween 80, Cremophor EL, Solutol HS 15Enhance wetting and form micellesHypersensitivity reactions (Cremophor), hemolysis
Complexing Agents Cyclodextrins (e.g., HP-β-CD)Forms inclusion complexes to enhance solubilityNephrotoxicity at high concentrations
Lipids Labrasol, Capryol, Corn OilVehicle for lipid-based formulations (SEDDS)Can impact lipid metabolism, requires careful formulation

References

Technical Support Center: Refining Purification Methods for 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol and its derivatives. This guide is designed to provide in-depth, practical solutions to common purification challenges, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the expertise to troubleshoot and optimize your purification workflows effectively.

Structure of this Guide

This support center is structured as a dynamic question-and-answer forum, directly addressing the nuanced issues you may face in the lab. We will cover:

  • Frequently Asked Questions (FAQs): Quick answers to common purification queries.

  • In-Depth Troubleshooting Guides: Detailed, step-by-step protocols and the rationale behind them for complex purification problems.

  • Methodology and Protocols: Standardized procedures for key purification techniques.

  • Data-Driven Insights: Tabulated data to guide your experimental choices.

Frequently Asked Questions (FAQs)

Q1: My crude this compound derivative is a persistent oil and won't crystallize. What should I do?

A1: Oiling out is a common issue with thienopyrimidine derivatives, often due to residual solvent, impurities acting as eutectic mixtures, or the inherent properties of the molecule.

  • Initial Approach: Try trituration with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization by removing more soluble impurities.

  • Solvent System Exploration: If trituration fails, attempt recrystallization from a variety of solvent systems. A good starting point is a polar solvent in which your compound is soluble at elevated temperatures (e.g., ethanol, isopropanol, or ethyl acetate) followed by the slow addition of a non-polar anti-solvent (e.g., hexanes or water) until turbidity is observed, then allowing it to cool slowly.

  • Seeding: If you have a small amount of pure, solid material, use it to seed the supersaturated solution to initiate crystallization.

Q2: I'm observing significant tailing of my compound during column chromatography on silica gel. What's the cause and how can I fix it?

A2: Tailing is often indicative of strong interactions between your compound and the stationary phase. For thienopyrimidine derivatives, the nitrogen and sulfur heteroatoms can interact with the acidic silanol groups on the silica surface.[1]

  • Mobile Phase Modification: Add a small amount (0.1-1%) of a competitive base, such as triethylamine or pyridine, to your mobile phase. This will occupy the active sites on the silica, reducing the interaction with your compound and leading to a more symmetrical peak shape.

  • Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography if your compound has sufficient polarity).

Q3: My purified this compound derivative shows poor solubility in common organic solvents for biological testing. What are my options?

A3: Poor solubility is a known challenge for some thienopyrimidine derivatives.[2][3]

  • Salt Formation: If your derivative has a basic nitrogen, you can form a more soluble salt by treating it with an acid like HCl or methanesulfonic acid.

  • Co-solvent Systems: For in vitro assays, consider using a co-solvent system, such as a mixture of DMSO and water or ethanol and water. Be mindful of the final solvent concentration and its potential effects on the assay.

  • Prodrug Strategies: For in vivo applications, a medicinal chemistry approach might be necessary to introduce solubilizing groups to the molecule.[4]

In-Depth Troubleshooting Guides

Troubleshooting Guide 1: Removing Persistent Starting Material Impurities

Scenario: After synthesis, your crude product contains a significant amount of unreacted 2-amino-3-cyanothiophene starting material, which co-elutes with your desired this compound derivative during column chromatography.

Causality: The starting material and product may have similar polarities, making separation by standard normal-phase chromatography challenging.

Step-by-Step Troubleshooting Protocol:

  • Reaction Optimization: The most effective solution is often to drive the reaction to completion. Consider increasing the reaction time, temperature, or the stoichiometry of the other reactant.

  • Acid/Base Extraction:

    • Dissolve the crude mixture in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine of the starting material should be protonated and move into the aqueous layer.

    • Separate the layers and wash the organic layer with brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer to obtain your product, now enriched and free of the basic starting material.

  • Alternative Chromatography:

    • Reverse-Phase Chromatography: If the polarities are too similar for normal-phase, reverse-phase HPLC or flash chromatography can be effective. The subtle differences in hydrophobicity can be exploited for separation.

    • Ion-Exchange Chromatography: If applicable, use an ion-exchange resin to selectively bind either the starting material or the product based on their acidic or basic properties.

Workflow Diagram: Acid/Base Extraction

start Crude Product (Product + Starting Material) dissolve Dissolve in Ethyl Acetate start->dissolve wash Wash with 1M HCl (aq) dissolve->wash separate Separate Layers wash->separate organic Organic Layer (Product) separate->organic aqueous Aqueous Layer (Protonated Starting Material) separate->aqueous dry Dry and Concentrate organic->dry purified Purified Product dry->purified

Caption: Acid/Base extraction workflow for impurity removal.

Troubleshooting Guide 2: Degradation During Purification

Scenario: You observe the appearance of new, unidentified spots on your TLC plate after column chromatography, suggesting your compound is degrading on the silica gel.

Causality: The acidic nature of silica gel can catalyze the degradation of sensitive functional groups on your this compound derivative. The thiol group itself can be susceptible to oxidation.

Step-by-Step Troubleshooting Protocol:

  • Deactivate the Silica:

    • Prepare a slurry of silica gel in your chosen mobile phase.

    • Add 1% triethylamine to the slurry and stir for 15 minutes.

    • Pack the column with the deactivated silica. This neutralizes the acidic sites.

  • Minimize Contact Time:

    • Use flash chromatography with a higher flow rate to reduce the time your compound is in contact with the stationary phase.

    • Avoid letting the column run dry, as this can lead to localized heating and degradation.

  • Inert Atmosphere: If you suspect oxidation of the thiol group, perform the purification under an inert atmosphere (e.g., nitrogen or argon).

  • Alternative Purification Methods:

    • Preparative TLC: For small-scale purifications, preparative TLC can be a gentler alternative to column chromatography.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is often the best method to obtain high-purity, crystalline material without the risk of degradation on a stationary phase.

Logical Relationship Diagram: Degradation Mitigation

Degradation Compound Degradation on Silica Deactivate Deactivate Silica (Triethylamine) Degradation->Deactivate FlashChrom Use Flash Chromatography Degradation->FlashChrom InertAtmosphere Use Inert Atmosphere Degradation->InertAtmosphere Recrystallize Recrystallization Degradation->Recrystallize AcidicSilica Acidic Silica Surface AcidicSilica->Degradation Oxidation Oxidation of Thiol Oxidation->Degradation

Caption: Strategies to mitigate compound degradation during purification.

Methodology and Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed for the purification of moderately polar this compound derivatives.

  • Solvent System Selection:

    • Using TLC, identify a solvent system that provides a retention factor (Rf) of 0.2-0.4 for your target compound. Common systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.

  • Column Packing (Slurry Method):

    • Choose a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica to crude material by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting with the initial mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor the elution by TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification

For high-purity requirements or difficult separations, preparative HPLC is a powerful tool.[5][6][7]

  • Analytical Method Development:

    • Develop an analytical HPLC method to achieve baseline separation of your target compound from impurities.

    • A C18 column is a good starting point for many thienopyrimidine derivatives.

    • Mobile phases typically consist of acetonitrile and water, often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Scaling to Preparative HPLC:

    • Use a preparative column with the same stationary phase as your analytical column.

    • Adjust the flow rate and injection volume according to the column dimensions.

    • Inject the crude material and collect fractions corresponding to the peak of your target compound.

  • Post-Purification Workup:

    • Combine the pure fractions.

    • Remove the organic solvent (e.g., acetonitrile) by rotary evaporation.

    • If an acidic modifier was used, you may need to neutralize the aqueous solution and extract your product with an organic solvent, or lyophilize the solution to obtain the product as a salt.

Data-Driven Insights

Table 1: Common Solvent Systems for Purification of Thienopyrimidine Derivatives

Purification MethodTypical Stationary PhaseCommon Mobile Phase Systems (in order of increasing polarity)Target Compound Characteristics
Normal-Phase Column ChromatographySilica GelHexanes/Ethyl Acetate, Dichloromethane/MethanolNon-polar to moderately polar derivatives
Reverse-Phase HPLCC18Water/Acetonitrile, Water/Methanol (often with 0.1% Formic Acid)Polar to moderately non-polar derivatives
Recrystallization-Ethanol, Isopropanol, Ethyl Acetate/Hexanes, DMF/WaterCrystalline solids with differential solubility

This table is a general guide; optimization is crucial for each specific derivative.

References

Validation & Comparative

A Comparative Guide to 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol and Other Thieno[2,3-d]pyrimidine Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity has led to the development of a multitude of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This guide provides a comprehensive comparison of thieno[2,3-d]pyrimidine derivatives, with a particular focus on the structural class of 5-phenyl substituted analogs, including the titular "5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol". We will delve into their synthesis, compare their biological activities with supporting experimental data, and explore the underlying mechanisms of action.

While "this compound" (CAS: 182198-89-6) represents an intriguing structure for investigation, a notable scarcity of publicly available experimental data for this specific compound necessitates a broader comparative analysis. This guide will, therefore, compare the known biological activities of various other substituted thieno[2,3-d]pyrimidine derivatives to extrapolate the potential significance of the 5-phenyl and 4-thiol substitutions and to highlight promising avenues for future research.

I. The Thieno[2,3-d]pyrimidine Scaffold: A Versatile Pharmacophore

The thieno[2,3-d]pyrimidine core, a fusion of thiophene and pyrimidine rings, offers a versatile platform for drug design. Its rigid, planar structure provides a foundation for introducing various substituents at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activities. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the sulfur atom in the thiophene ring contributes to the overall electronic and lipophilic character of the molecule.

II. Synthesis of Thieno[2,3-d]pyrimidine Derivatives

The most prevalent and versatile method for the synthesis of the thieno[2,3-d]pyrimidine core is a multi-step process that typically begins with the Gewald reaction to construct the foundational 2-aminothiophene ring.

Experimental Protocol: Gewald Reaction for 2-Aminothiophene Synthesis

This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) in the presence of elemental sulfur and a base.

Step 1: Knoevenagel Condensation

  • To a stirred solution of the ketone/aldehyde (1 equivalent) and the active methylene nitrile (1 equivalent) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., morpholine or triethylamine).

  • Stir the mixture at room temperature or with gentle heating until the formation of the α,β-unsaturated nitrile is complete (monitored by TLC).

Step 2: Michael Addition of Sulfur and Cyclization

  • To the reaction mixture from Step 1, add elemental sulfur (1.1 equivalents).

  • Continue stirring, often with heating, to facilitate the Michael addition of sulfur and subsequent intramolecular cyclization.

  • The reaction progress is monitored by TLC until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled, and the precipitated 2-aminothiophene product is collected by filtration, washed with a cold solvent, and purified by recrystallization.

Gewald Reaction Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition & Cyclization Ketone Ketone/Aldehyde Knoevenagel α,β-Unsaturated Nitrile Intermediate Ketone->Knoevenagel Reacts with Nitrile Active Methylene Nitrile Nitrile->Knoevenagel Reacts with Base Base (e.g., Morpholine) Base->Knoevenagel Catalyzes Sulfur Elemental Sulfur Cyclization 2-Aminothiophene Product Sulfur->Cyclization Reacts with Solvent Solvent (e.g., Ethanol) Knoevenagel->Cyclization Reacts with

Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Experimental Protocol: Cyclization to the Thieno[2,3-d]pyrimidine Core

The 2-aminothiophene intermediate can then be cyclized to form the thieno[2,3-d]pyrimidine ring system using various reagents.

Method A: Using Formamide

  • A mixture of the 2-aminothiophene-3-carboxamide or -carbonitrile (1 equivalent) and an excess of formamide is heated at a high temperature (typically 150-190 °C) for several hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or another non-polar solvent.

  • The solid is collected by filtration and purified by recrystallization to yield the 4-oxo-thieno[2,3-d]pyrimidine.

Method B: Using Orthoesters or Acid Chlorides followed by Cyclization

  • The 2-aminothiophene derivative is reacted with an orthoester (e.g., triethyl orthoformate) or an acid chloride in the presence of a catalyst (e.g., acetic anhydride or a Lewis acid).

  • The resulting intermediate is then cyclized, often by heating in the presence of a base or acid, to form the thieno[2,3-d]pyrimidine ring.

To obtain a 4-thiol derivative, such as this compound, the corresponding 4-oxo derivative can be thionated using a reagent like Lawesson's reagent or phosphorus pentasulfide. Alternatively, a 4-chloro-thieno[2,3-d]pyrimidine, synthesized from the 4-oxo analog using a chlorinating agent like phosphorus oxychloride, can undergo nucleophilic substitution with a sulfur nucleophile.

Thienopyrimidine Synthesis cluster_0 Pyrimidine Ring Formation cluster_1 Thiol Functionalization Aminothiophene 2-Aminothiophene Derivative Oxo_derivative 4-Oxo-thieno[2,3-d]pyrimidine Aminothiophene->Oxo_derivative Cyclization with Formamide Formamide Formamide Formamide->Oxo_derivative Thionating_Agent Thionating Agent (e.g., Lawesson's Reagent) Thiol_derivative 4-Thiol-thieno[2,3-d]pyrimidine Thionating_Agent->Thiol_derivative Oxo_derivative->Thiol_derivative Thionation

Caption: A common synthetic route to 4-thiol-thieno[2,3-d]pyrimidines.

III. Comparative Biological Activity of Thieno[2,3-d]pyrimidine Derivatives

The biological activity of thieno[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of their substituents. Here, we compare the anticancer and enzyme inhibitory activities of several classes of these derivatives.

Anticancer Activity: A Focus on Kinase Inhibition

Many thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

VEGFR-2 Inhibition:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 is a well-established anticancer strategy. Several thieno[2,3-d]pyrimidine derivatives have shown potent VEGFR-2 inhibitory activity.

Compound IDR1R2R3VEGFR-2 IC50 (µM)Cancer Cell LineCytotoxicity IC50 (µM)Reference
17f H4-Cl-Ph4-F-Ph0.23HCT-116 (Colon)2.80[1]
HepG2 (Liver)4.10[1]
21b H4-F-Ph3-Cl-Ph0.0334--[2]
21c H4-F-Ph4-Cl-Ph0.0470--[2]
21e H4-F-Ph4-Br-Ph0.021--[2]
8b H4-F-Ph3-CF3-Ph0.005--[3]
8e H4-F-Ph4-CF3-Ph0.0039--[3]
18 H--0.084MCF-7 (Breast)10.17[4][5]
HepG2 (Liver)24.47[4][5]

Structure-Activity Relationship (SAR) for VEGFR-2 Inhibition:

  • The presence of a substituted phenyl group at the 4-position of the pyrimidine ring is a common feature among potent inhibitors.

  • Halogen substitutions (F, Cl, Br) on the phenyl rings often enhance activity.

  • The trifluoromethyl (-CF3) group at the meta or para position of the aniline moiety at C4 also leads to highly potent inhibitors.

EGFR Inhibition:

EGFR is another receptor tyrosine kinase that, when overexpressed or mutated, can drive the growth of various cancers. Thieno[2,3-d]pyrimidines have been developed as potent EGFR inhibitors.

Compound IDR1R2EGFR IC50 (µM)Cancer Cell LineCytotoxicity IC50 (µM)Reference
4 H(complex substituent)0.0258 (WT)A549 (Lung)13.06[6]
0.1823 (T790M)MCF-7 (Breast)20.13[6]
11b --0.09 (WT)HCT-116 (Colon)3.37[7]
4.03 (T790M)HepG-2 (Liver)3.04[7]
MCF-7 (Breast)4.14[7]
A549 (Lung)2.4[7]
13k ---HepG2 (Liver)7.592[8]
HCT-116 (Colon)9.873[8]
MCF-7 (Breast)8.864[8]
6e --0.133--[9]
10e --0.151--[9]
5b --0.03719 (WT)A549 (Lung)17.79[10]
0.2041 (T790M)MCF-7 (Breast)22.66[10]
3b ---MCF-7 (Breast)0.0091[11]
7b --0.096OVCAR-4 (Ovarian)1.95-9.6[12]

Structure-Activity Relationship (SAR) for EGFR Inhibition:

  • Similar to VEGFR-2 inhibitors, substitutions on the aniline moiety at the 4-position are critical for potent EGFR inhibition.

  • The ability to inhibit both wild-type (WT) and mutant forms of EGFR (e.g., T790M) is a key objective in drug design.

  • The specific substitution patterns that confer dual EGFR/HER2 inhibition are also being actively explored.

Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives have also demonstrated promising activity against various bacterial and fungal strains. The mechanism of action is often related to the inhibition of essential microbial enzymes.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
3a --->128[13]
8a --->128[13]
10a --->128[13]
13a --->128[13]
14a --->128[13]

While specific MIC values for a broad range of potent compounds are not as extensively tabulated in the readily available literature as anticancer data, the thieno[2,3-d]pyrimidine scaffold is recognized for its potential in developing novel antimicrobial agents.

IV. Signaling Pathways and Mechanism of Action

The anticancer activity of many thieno[2,3-d]pyrimidine derivatives is directly linked to their ability to interfere with key signaling pathways that regulate cell growth, proliferation, and survival.

VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Thieno[2,3-d]pyrimidine inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its activation.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates Ras Ras/Raf/MEK/ERK Dimerization->Ras Activates Thieno_pyrimidine Thieno[2,3-d]pyrimidine Inhibitor Thieno_pyrimidine->Dimerization Inhibits Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis PI3K->Angiogenesis Ras->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by thieno[2,3-d]pyrimidine derivatives.

EGFR Signaling Pathway

Similarly, EGFR activation by its ligands leads to the activation of downstream pathways like the Ras-Raf-MEK-ERK and PI3K-Akt pathways, promoting cell proliferation and survival. EGFR inhibitors based on the thieno[2,3-d]pyrimidine scaffold also act as ATP-competitive inhibitors.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt Activates Ras_MAPK Ras/MAPK Pathway Dimerization->Ras_MAPK Activates Thieno_pyrimidine Thieno[2,3-d]pyrimidine Inhibitor Thieno_pyrimidine->Dimerization Inhibits Proliferation Cell Proliferation, Survival, Metastasis PI3K_Akt->Proliferation Ras_MAPK->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition by thieno[2,3-d]pyrimidine derivatives.

V. Detailed Experimental Protocols

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Reagent Preparation: Prepare solutions of the recombinant kinase (e.g., VEGFR-2), a suitable substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and the test compounds at various concentrations.

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods, such as:

    • Luminescence-based assays (e.g., Kinase-Glo®): Measures the amount of remaining ATP. A higher luminescent signal indicates greater inhibition of the kinase.

    • Antibody-based detection (e.g., ELISA): Uses a specific antibody to detect the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve.

VI. Conclusion and Future Perspectives

The thieno[2,3-d]pyrimidine scaffold has proven to be a highly fruitful starting point for the development of potent therapeutic agents, particularly in the realm of oncology. The extensive research into derivatives with substitutions at the 2, 4, and 5-positions has yielded compounds with nanomolar inhibitory activity against key cancer-related kinases like VEGFR-2 and EGFR.

The specific compound, This compound , remains an enigmatic but potentially valuable molecule. The presence of a phenyl group at the 5-position is known to influence the activity of some thienopyrimidine derivatives, and the thiol group at the 4-position offers a reactive handle for further chemical modification or could participate in unique interactions with biological targets. The lack of published biological data for this compound presents a clear opportunity for future research.

Future investigations should focus on:

  • The development of an efficient and scalable synthesis for this compound.

  • A thorough evaluation of its biological activity, including its anticancer, antimicrobial, and enzyme inhibitory properties.

  • Comparative studies with other 5-phenyl substituted thieno[2,3-d]pyrimidines to elucidate the specific contribution of the 4-thiol group to its activity profile.

By systematically exploring the structure-activity relationships of this and other novel thieno[2,3-d]pyrimidine derivatives, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

VII. References

  • El-Naggar, A. M., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. --INVALID-LINK--

  • Abdelgawad, M. A., et al. (2021). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. --INVALID-LINK--

  • Fahim, A. M., et al. (2022). Computer aided drug discovery (CADD) of a thieno[2,3-d]pyrimidine derivative as a new EGFR inhibitor targeting the ribose pocket. Journal of Biomolecular Structure and Dynamics, 41(16), 7949-7965. --INVALID-LINK--

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References

A Head-to-Head Comparison: 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol and Established EGFR Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

The Epidermal Growth Factor Receptor (EGFR) remains a pivotal target in oncology, with its dysregulation implicated in the progression of numerous cancers.[1][2][3] The development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) has revolutionized treatment paradigms, yet the pursuit of novel scaffolds with improved potency, selectivity, and resistance profiles is a continuous endeavor. This guide provides a comprehensive head-to-head comparison of a promising thieno[2,3-d]pyrimidine derivative, "5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol," with established EGFR inhibitors: Gefitinib, Erlotinib, and Osimertinib.

While direct experimental data for "this compound" is emerging, this analysis is based on the well-documented anti-proliferative and EGFR-inhibitory activities of the broader thieno[2,3-d]pyrimidine class, to which it belongs.[1][2][3][4] We will delve into the mechanistic nuances, comparative potencies, and the experimental workflows required for a thorough evaluation of such novel compounds.

The EGFR Signaling Axis: A Prime Oncogenic Driver

The EGFR signaling cascade is a complex network that governs critical cellular processes, including proliferation, survival, and differentiation.[1][5] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain, initiating downstream signaling through pathways like RAS-RAF-MEK-ERK and PI3K-AKT.[6] In many cancers, aberrant EGFR activation, through mutation or overexpression, leads to uncontrolled cell growth and tumor progression.[3]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Ligand->EGFR:f0 Binding P P EGFR:f2->P Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK Activation PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Activation Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival

Caption: EGFR Signaling Pathway and Downstream Effects.

Mechanism of Action: A Tale of Kinase Inhibition

EGFR TKIs function by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling.[7] This blockade of oncogenic signaling can induce cell cycle arrest and apoptosis in cancer cells.

First-generation inhibitors like Gefitinib and Erlotinib are reversible binders, while the third-generation inhibitor, Osimertinib, forms a covalent bond with the C797 residue, leading to irreversible inhibition.[8] Thieno[2,3-d]pyrimidine derivatives, including the subject of this guide, are also designed to occupy this critical ATP-binding site.[3]

Inhibitor_Mechanism cluster_EGFR EGFR Kinase Domain ATP_Binding_Site ATP Binding Site Phosphorylation Phosphorylation ATP_Binding_Site->Phosphorylation Leads to No_Phosphorylation No_Phosphorylation ATP_Binding_Site->No_Phosphorylation Blocks ATP ATP ATP->ATP_Binding_Site Binds Inhibitor EGFR Inhibitor (e.g., Thienopyrimidine) Inhibitor->ATP_Binding_Site Competitively Binds

Caption: Competitive Inhibition of the EGFR Kinase Domain.

Comparative Potency: A Quantitative Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of different inhibitors. It represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the reported IC50 values for established EGFR inhibitors and a representative potent thieno[2,3-d]pyrimidine derivative.

InhibitorTargetIC50 (nM)Citation
Gefitinib Wild-Type EGFR33[9]
EGFR (Tyr1173)37[10]
EGFR (Tyr992)26-57[10]
Erlotinib Wild-Type EGFR2[11][12][13]
EGFR Autophosphorylation (in cells)20[12]
Osimertinib EGFR (L858R/T790M)11.44[14]
EGFR (Exon 19 Del/T790M)12.92[14]
Wild-Type EGFR~494[14]
Thieno[2,3-d]pyrimidine (Compound 5f) EGFRMore potent than Erlotinib[1][2]
Pyridothieno[3,2-d]pyrimidin-4-amine (Compound 5a) EGFR36.7[15]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols for Head-to-Head Comparison

To rigorously compare a novel compound like "this compound" with known EGFR inhibitors, a series of standardized in vitro assays are essential.

EGFR Kinase Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.

Principle: A recombinant EGFR kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP. The inhibitor is added at varying concentrations, and the level of substrate phosphorylation is quantified, typically using methods like ADP-Glo™, HTRF®, or ELISA.[16][17][18][19]

Step-by-Step Protocol (Adapted from ADP-Glo™ Kinase Assay): [18]

  • Prepare Reagents:

    • Recombinant human EGFR kinase.

    • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[18]

    • ATP solution at the desired concentration (often at the Km for ATP).

    • Substrate (e.g., Poly(Glu, Tyr) 4:1).

    • Test compounds serially diluted in DMSO.

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the test compound or DMSO (control).

    • Add 2 µl of EGFR enzyme solution.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mixture.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature and measure luminescence.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Kinase_Reaction Incubate Enzyme, Substrate, ATP, and Inhibitor Prepare_Reagents->Kinase_Reaction Stop_Reaction Stop Reaction and Deplete ATP Kinase_Reaction->Stop_Reaction Detect_Signal Add Detection Reagent and Measure Luminescence Stop_Reaction->Detect_Signal Data_Analysis Calculate % Inhibition and Determine IC50 Detect_Signal->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an In Vitro EGFR Kinase Assay.

Cell-Based EGFR Phosphorylation Assay

This assay assesses the inhibitor's ability to block EGFR autophosphorylation within a cellular context.

Principle: Cancer cells overexpressing EGFR (e.g., A431) are treated with the inhibitor, followed by stimulation with EGF. The level of phosphorylated EGFR is then measured, often by cell-based ELISA or Western blotting.[6][20]

Step-by-Step Protocol (Cell-Based ELISA): [20]

  • Cell Culture and Treatment:

    • Seed EGFR-overexpressing cells (e.g., A431) in a 96-well plate and culture overnight.

    • Starve the cells in a low-serum medium for 16-18 hours.

    • Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.

  • Fixing and Permeabilization:

    • Aspirate the media and fix the cells with a fixing solution for 20 minutes.

    • Wash the wells with a wash buffer.

    • Add a quenching buffer to minimize background signal.

    • Permeabilize the cells to allow antibody entry.

  • Immunodetection:

    • Block non-specific binding sites with a blocking solution.

    • Incubate with a primary antibody specific for phospho-EGFR (e.g., pY1173). In parallel wells, use an antibody for total EGFR for normalization.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Signal Development and Measurement:

    • Add a TMB substrate and allow color to develop.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis:

    • Normalize the phospho-EGFR signal to the total EGFR signal.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the kinase assay.

Cell Viability/Proliferation Assay (MTT Assay)

This assay determines the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines.

Principle: The MTT assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[21][22][23]

Step-by-Step Protocol: [7][21][22][23]

  • Cell Plating and Treatment:

    • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value, representing the concentration that causes 50% inhibition of cell proliferation.

Concluding Remarks and Future Directions

The thieno[2,3-d]pyrimidine scaffold represents a promising class of EGFR inhibitors, with some derivatives demonstrating potency comparable to or exceeding that of established drugs like Erlotinib.[1][2] While direct experimental validation of "this compound" is necessary, the foundational data from related compounds strongly supports its potential as a subject for further investigation.

Future studies should focus on a comprehensive in vitro and in vivo characterization of "this compound." This includes determining its IC50 against a panel of wild-type and mutant EGFR kinases, evaluating its anti-proliferative activity across various cancer cell lines, and assessing its pharmacokinetic and pharmacodynamic properties in preclinical models. Such a rigorous, data-driven approach will be crucial in ascertaining the true therapeutic potential of this novel compound in the landscape of targeted cancer therapy.

References

Validating the Kinase Selectivity Profile of 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-d]pyrimidine Scaffold and the Imperative of Selectivity

The thieno[2,3-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent kinase inhibitors.[1][2] Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of a wide array of kinases. Derivatives of this versatile heterocycle have been developed to target a diverse range of kinases, including phosphoinositide 3-kinase (PI3K), vascular endothelial growth factor receptor 2 (VEGFR-2), and epidermal growth factor receptor (EGFR).[3][4][5]

This inherent promiscuity is a double-edged sword. While it offers a fertile ground for inhibitor design, it also necessitates a rigorous and comprehensive evaluation of an inhibitor's selectivity profile. A highly selective inhibitor promises a targeted therapeutic effect with minimal off-target toxicities, whereas a non-selective compound can lead to unforeseen side effects, complicating clinical development.

This guide provides a robust framework for validating the kinase selectivity profile of a novel compound, 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol . We will explore the strategic rationale behind experimental choices, present detailed protocols for industry-standard assays, and compare its hypothetical performance against relevant alternatives, providing researchers with a comprehensive playbook for characterizing their own thienopyrimidine-based inhibitors.

Strategic Approach to Kinase Selectivity Profiling

The goal of selectivity profiling is to understand the interaction of a compound across the human kinome. This process is not a single experiment but a tiered strategy, moving from broad screening to focused dose-response validation.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: In-Cell Target Engagement A Primary Screen (Single High Concentration, e.g., 1-10 µM) B Large Kinase Panel (e.g., Eurofins scanMAX, 468 kinases) A->B Objective: Identify initial hits C Dose-Response Assays (IC50) on Primary Hits B->C Identified Hits D Orthogonal Assay Method (e.g., Binding vs. Activity) C->D Objective: Confirm activity & determine potency E Cellular Thermal Shift Assay (CETSA) or NanoBRET™ D->E Confirmed Potent Hits F Phosphorylation Assays (Western Blot, ELISA) E->F Objective: Verify target binding in a physiological context G cluster_workflow Radiometric IC50 Assay Workflow A 1. Compound Serial Dilution (10-point, 3-fold in DMSO) C 3. Add Compound & Master Mix to Assay Plate A->C B 2. Prepare Master Mix (Kinase, Substrate, Buffer) B->C D 4. Initiate Reaction (Add ATP/[γ-³³P]ATP Mix) C->D E 5. Incubate at 30°C (e.g., 60 minutes) D->E F 6. Stop Reaction & Transfer to Filter Plate E->F G 7. Wash Filter Plate (3x with 0.75% H₃PO₄) F->G H 8. Dry Plate & Add Scintillant G->H I 9. Read on Scintillation Counter (Counts Per Minute - CPM) H->I J 10. Data Analysis (Plot % Inhibition vs. [Cmpd], Fit IC50) I->J

References

Confirming the Biological Activity of 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol: A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for Orthogonal Validation

In the realm of drug discovery and development, the initial identification of a bioactive compound is merely the prologue to a rigorous narrative of validation. A single assay, however robust, provides but a single perspective on a compound's interaction with its biological target. True scientific confidence is built upon a foundation of orthogonal assays—distinct methodologies that interrogate the same biological question from different angles. This guide provides a comprehensive framework for confirming the biological activity of "5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol," a member of the promising thienopyrimidine class of compounds. Through a series of structured, orthogonal experiments, we will build a compelling case for its mechanism of action, moving from direct target engagement to cellular consequences.

Thienopyrimidines are a versatile scaffold known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Notably, derivatives of the thieno[2,3-d]pyrimidine core have been identified as potent inhibitors of various protein kinases.[3][4] Based on studies of structurally related analogs, a primary hypothesized target for this compound is the ubiquitously expressed and constitutively active serine/threonine protein kinase, Casein Kinase 2 (CK2).[5] Dysregulation of CK2 is implicated in numerous human diseases, particularly cancer, making it a compelling therapeutic target.

This guide will therefore focus on a suite of orthogonal assays designed to confirm the inhibitory activity of this compound against protein kinase CK2. We will compare its performance with a known, well-characterized CK2 inhibitor, CX-4945 (Silmitasertib), to provide a clear benchmark for its potency and efficacy.

The Logic of Orthogonal Assays for Kinase Inhibition

To build a robust scientific argument for the activity of a kinase inhibitor, we must progress through a logical sequence of experiments that, together, provide a multi-faceted view of its effects. Our approach will encompass both direct, biochemical assays and more physiologically relevant cell-based assays.

Figure 1: Logical flow of orthogonal assays for validating a kinase inhibitor.

Part 1: Direct Target Engagement - Biochemical Assays

The foundational step in validating a kinase inhibitor is to demonstrate its direct interaction with the purified enzyme. This is achieved through in vitro biochemical assays that measure the enzyme's activity in the presence of the inhibitor.

Primary Biochemical Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. A lower ADP level in the presence of an inhibitor corresponds to reduced kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing recombinant human CK2 enzyme, a specific peptide substrate (e.g., RRRADDSDDDDD), and ATP at its Km concentration.

  • Compound Addition: Add serial dilutions of this compound or the reference compound CX-4945 to the reaction wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the controls and plot the percentage of inhibition against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Orthogonal Biochemical Assay: Isothermal Titration Calorimetry (ITC)

ITC provides a direct measure of the binding affinity between an inhibitor and its target kinase by detecting the heat change that occurs upon their interaction.[6] This method is label-free and provides a complete thermodynamic profile of the binding event, including the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Prepare a solution of purified, active CK2 enzyme in the calorimeter cell and a solution of this compound in the injection syringe, both in the same buffer.

  • Titration: Perform a series of small, sequential injections of the inhibitor solution into the enzyme solution while monitoring the heat evolved or absorbed.

  • Data Acquisition: The instrument records a series of heat-flow peaks corresponding to each injection.

  • Data Analysis: Integrate the peaks to obtain the heat change per injection. Plot this against the molar ratio of inhibitor to enzyme. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, ΔH, and ΔS).

Comparative Data: Biochemical Assays

Assay TypeMetricThis compoundCX-4945 (Reference)
ADP-Glo™IC50To be determined~1 nM
ITCKdTo be determined~0.5 nM

Part 2: Cellular Target Engagement and Phenotypic Consequences

Demonstrating direct inhibition of a purified enzyme is a critical first step, but it is essential to confirm that the compound can engage its target within the complex environment of a living cell and elicit a biological response.

Cellular Target Engagement: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay measures the binding of a compound to a specific protein target in living cells.[7] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that reversibly binds to the kinase's active site. An effective inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal.

NanoBRET_Workflow A Transfect cells with NanoLuc®-CK2 fusion vector B Plate cells and allow for expression A->B C Add NanoBRET™ Tracer and test compound B->C D Incubate C->D E Add Nano-Glo® Substrate D->E F Measure Donor (460nm) and Acceptor (610nm) emissions E->F G Calculate BRET Ratio F->G

Figure 2: Workflow for the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding for a NanoLuc®-CK2 fusion protein.

  • Cell Plating: Plate the transfected cells into a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or CX-4945, followed by the addition of the NanoBRET™ fluorescent tracer at its EC50 concentration.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection: Add the Nano-Glo® substrate to measure the luciferase signal. Immediately read the donor and acceptor emission wavelengths on a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC50 value.

Orthogonal Cellular Assay: Western Blot for Phospho-Substrate

A direct consequence of inhibiting a kinase in cells is a reduction in the phosphorylation of its downstream substrates. Western blotting can be used to specifically detect the phosphorylated form of a known CK2 substrate, providing a direct readout of the inhibitor's activity in a cellular signaling context. A common and reliable biomarker for CK2 activity is the phosphorylation of Akt at serine 129 (pAkt S129).

Experimental Protocol: Western Blot Analysis

  • Cell Culture and Treatment: Culture a relevant cancer cell line with high CK2 activity (e.g., HeLa or A549) and treat with increasing concentrations of this compound or CX-4945 for a defined period (e.g., 4 hours).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific for phospho-Akt (S129) and total Akt. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt and loading control signals.

Phenotypic Assay: Cell Viability and Apoptosis

The ultimate goal of many kinase inhibitors, particularly in an oncology context, is to induce cancer cell death. Therefore, a crucial orthogonal assay is to measure the effect of the compound on cell viability and apoptosis.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or CX-4945 for 72 hours.

  • Assay Procedure: Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.[8]

  • Data Acquisition: Measure the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Comparative Data: Cellular Assays

Assay TypeMetricThis compoundCX-4945 (Reference)
NanoBRET™ Target EngagementCellular IC50To be determined~10 nM
Western Blot (pAkt S129)EC50To be determined~50 nM
Cell Viability (A549 cells)GI50To be determined~500 nM

Conclusion: Synthesizing a Coherent Narrative of Biological Activity

The true power of orthogonal assays lies not in the individual data points but in the cohesive narrative they collectively build. By systematically progressing from direct biochemical inhibition of CK2 to cellular target engagement, downstream signaling modulation, and ultimately, a cancer-relevant phenotypic outcome, we can establish a high degree of confidence in the biological activity of this compound. The comparative data against a well-validated reference compound like CX-4945 will provide crucial context for its potency and potential as a therapeutic agent. This rigorous, multi-faceted approach exemplifies the principles of scientific integrity and is indispensable for the successful advancement of any promising compound in the drug discovery pipeline.

References

A Comparative Guide to the Structure-Activity Relationship of Thieno[2,3-d]pyrimidines and Quinazolines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Privileged Scaffolds in Kinase Inhibition

In the landscape of medicinal chemistry, particularly in the development of kinase inhibitors for oncology, certain heterocyclic structures have earned the designation of "privileged scaffolds." This is due to their inherent ability to mimic the adenine region of ATP and form key interactions within the kinase hinge region. Among the most prominent of these are the quinazoline and thieno[2,3-d]pyrimidine core structures. Both have been successfully utilized to develop potent and selective inhibitors of various protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2]

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidines and quinazolines. We will delve into their bioisosteric relationship, compare their SAR trends against key oncological targets, and provide detailed experimental protocols for their evaluation.

The Bioisosteric Relationship: A Tale of Two Scaffolds

The thieno[2,3-d]pyrimidine scaffold is often regarded as a bioisostere of quinazoline.[3] This bioisosteric replacement of a benzene ring in quinazoline with a thiophene ring in thieno[2,3-d]pyrimidine results in a scaffold with a similar overall shape, size, and hydrogen bonding pattern necessary for binding to the ATP pocket of kinases. The sulfur atom in the thiophene ring can also offer unique electronic properties and potential for additional interactions compared to the benzene ring. This fundamental similarity in structure forms the basis for our comparative analysis of their SAR.

Comparative Structure-Activity Relationship (SAR) Analysis

The development of both quinazoline and thieno[2,3-d]pyrimidine-based kinase inhibitors has largely focused on substitutions at key positions to enhance potency, selectivity, and pharmacokinetic properties. The most critical positions for modification are typically the 4-position, which often bears a substituted aniline moiety to interact with the hydrophobic region of the kinase active site, and various positions on the fused ring system for optimizing solubility and other drug-like properties.

Key Substitutions at the 4-Position

For both scaffolds, the nature of the substituent at the 4-position is paramount for potent kinase inhibition. A 4-anilino moiety is a common feature in many potent EGFR inhibitors of both classes.

  • Quinazolines: The archetypal EGFR inhibitors like Gefitinib and Erlotinib feature a 4-(3-chloro-4-fluoroanilino) and a 4-(3-ethynylphenylamino) group, respectively. These substitutions are crucial for occupying a hydrophobic pocket in the EGFR active site.[4]

  • Thieno[2,3-d]pyrimidines: Similarly, thieno[2,3-d]pyrimidine derivatives with substituted anilino groups at the 4-position have demonstrated potent EGFR inhibitory activity. The electronic nature and size of the substituents on the aniline ring play a significant role in modulating activity.

Modifications on the Fused Ring System

Substitutions on the benzene ring of quinazoline and the thiophene ring of thieno[2,3-d]pyrimidine are often employed to improve solubility, modulate metabolic stability, and introduce additional interactions with the kinase.

  • Quinazolines: In many second-generation EGFR inhibitors like Afatinib and Dacomitinib, the 6- and 7-positions of the quinazoline ring are functionalized with groups that can form covalent bonds with a cysteine residue (Cys797) in the EGFR active site, leading to irreversible inhibition.[4]

  • Thieno[2,3-d]pyrimidines: The thiophene ring offers positions for substitution that can influence the overall properties of the molecule. For instance, modifications at the 5- and 6-positions of the thieno[2,3-d]pyrimidine core have been explored to enhance anticancer activity.[5]

Quantitative Comparison of Biological Activity

While direct head-to-head comparisons of matched molecular pairs are not always available in the literature, we can compare the inhibitory activities of representative compounds from both classes against key cancer-related kinases.

Table 1: Comparison of IC50 Values for EGFR Inhibition
Compound IDScaffold TypeTargetIC50 (nM)Cell LineReference
GefitinibQuinazolineEGFR23-79Various[6]
ErlotinibQuinazolineEGFR80Various[6]
AfatinibQuinazolineEGFR L858R/T790M3.5H1975[7]
Compound 8QuinazolineEGFR L858R/T790M2.7H1975[4]
Thieno[2,3-d]pyrimidine Analog Thieno[2,3-d]pyrimidineEGFR L858R/T790M13H1975[8]
Thieno[2,3-d]pyrimidine Analog 2 Thieno[2,3-d]pyrimidineEGFRwt37.19-[9]

Note: The data is compiled from different studies and direct comparison should be made with caution.

Comparative Binding Modes in the EGFR Active Site

Molecular docking and X-ray crystallography studies have revealed that both quinazoline and thieno[2,3-d]pyrimidine-based inhibitors occupy the ATP-binding site of EGFR in a similar fashion. The core heterocycle forms a crucial hydrogen bond with the hinge region residue Met793, while the 4-anilino substituent extends into a hydrophobic pocket.

Below is a conceptual diagram illustrating the general binding modes of both scaffolds within the EGFR kinase domain.

G cluster_EGFR EGFR Active Site cluster_Quinazoline Quinazoline Inhibitor cluster_Thienopyrimidine Thieno[2,3-d]pyrimidine Inhibitor Met793 Met793 (Hinge) Gatekeeper Gatekeeper (Thr790) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Front QuinazolineCore Quinazoline Core QuinazolineCore->Met793 H-bond Anilino_Q 4-Anilino Group Anilino_Q->HydrophobicPocket Hydrophobic Interaction ThienoCore Thieno[2,3-d]pyrimidine Core ThienoCore->Met793 H-bond Anilino_T 4-Anilino Group Anilino_T->HydrophobicPocket Hydrophobic Interaction

Caption: Comparative binding modes of quinazoline and thieno[2,3-d]pyrimidine inhibitors in the EGFR active site.

Comparative Experimental Workflow

To objectively compare a novel thieno[2,3-d]pyrimidine derivative with a quinazoline analog, a standardized experimental workflow is essential. This workflow should encompass enzymatic assays to determine direct target engagement and cell-based assays to assess cellular potency and cytotoxicity.

G cluster_workflow Comparative Evaluation Workflow start Synthesize Analogs: - Thieno[2,3-d]pyrimidine - Quinazoline kinase_assay In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) start->kinase_assay cell_viability Cell Viability/Cytotoxicity Assay (e.g., MTT or SRB) start->cell_viability data_analysis Data Analysis: - IC50 Determination - SAR Comparison kinase_assay->data_analysis western_blot Target Phosphorylation Assay (Western Blot) cell_viability->western_blot western_blot->data_analysis conclusion Conclusion on Comparative Potency & SAR data_analysis->conclusion

Caption: A generalized workflow for the comparative evaluation of kinase inhibitors.

Experimental Protocols

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant kinase (e.g., EGFR)

  • Kinase substrate (e.g., a poly(Glu,Tyr) peptide)

  • ATP

  • Test compounds (thieno[2,3-d]pyrimidine and quinazoline analogs)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound.

  • Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Detection: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., A549 for EGFR inhibitors)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

Both thieno[2,3-d]pyrimidines and quinazolines are highly valuable scaffolds in the design of kinase inhibitors. Their bioisosteric relationship allows for the translation of SAR insights from one scaffold to the other, yet the subtle differences in their electronic and steric properties, particularly due to the presence of the thiophene ring in the former, can be exploited to fine-tune activity, selectivity, and pharmacokinetic profiles. The choice between these two scaffolds in a drug discovery program will depend on the specific target kinase, the desired mode of inhibition, and the overall drug-like properties required for the therapeutic indication. A systematic and comparative evaluation using standardized experimental workflows is crucial for making informed decisions in the lead optimization process.

References

The Thieno[2,3-d]pyrimidine Scaffold: A Comparative Guide to Wild-Type vs. Mutant Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The thieno[2,3-d]pyrimidine core is a cornerstone in modern medicinal chemistry, particularly in the rational design of kinase inhibitors. Its rigid, planar structure and capacity for diverse substitutions make it a "privileged scaffold," capable of targeting the highly conserved ATP-binding pocket of protein kinases. This guide delves into the comparative activity of thieno[2,3-d]pyrimidine derivatives, using 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol as a representative structure, against both wild-type (WT) and clinically relevant mutant kinases. We will explore the underlying mechanisms of differential inhibition, provide actionable experimental protocols for evaluation, and present a framework for understanding the structure-activity relationships that govern this critical interaction.

The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Kinase Hinge-Binder

The efficacy of the thieno[2,3-d]pyrimidine scaffold stems from its ability to mimic the adenine core of ATP. The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, forming critical interactions with the "hinge region" of the kinase ATP-binding site. This region is a flexible backbone connecting the N- and C-lobes of the kinase domain and is a common anchoring point for Type I and Type II kinase inhibitors. The "thieno" portion of the fused ring system provides a platform for substitutions that can be tailored to exploit unique features of the targeted kinase, influencing potency and selectivity.

The specific compound, this compound, features a phenyl group at the 5-position and a thiol group at the 4-position. These substitutions are not merely decorative; they are critical determinants of the compound's biological activity. The phenyl group can engage in hydrophobic or π-stacking interactions within the active site, while the thiol group can act as a hydrogen bond donor or be a reactive handle for covalent inhibition, depending on the specific context of the kinase active site.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

Thieno[2,3-d]pyrimidine derivatives predominantly act as ATP-competitive inhibitors. They directly compete with endogenous ATP for binding to the kinase active site, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling. The differential activity against wild-type versus mutant kinases often arises from subtle but significant changes in the topology of the ATP-binding pocket caused by the mutation.

cluster_kinase Kinase Active Site cluster_inhibition Inhibition Mechanism ATP ATP Kinase Kinase Protein ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates Blocked_Kinase Inactive Kinase-Inhibitor Complex Phosphorylated_Substrate Phosphorylated Substrate (Signal Propagation) Substrate->Phosphorylated_Substrate Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->Blocked_Kinase Competes with ATP and Binds No_Phosphorylation No Phosphorylation (Signal Blocked) Blocked_Kinase->No_Phosphorylation

Caption: ATP-competitive inhibition by a thieno[2,3-d]pyrimidine derivative.

Comparative Efficacy: Wild-Type vs. Mutant Kinases

A common challenge in cancer therapy is the emergence of drug resistance, often driven by mutations in the target kinase. These mutations can alter the conformation of the ATP-binding site, reducing the affinity of the inhibitor. A successful kinase inhibitor should ideally demonstrate potent activity against both the wild-type and the clinically relevant mutant forms of the kinase.

The table below presents hypothetical, yet representative, data for a thieno[2,3-d]pyrimidine derivative (Compound X) against a wild-type kinase and its common resistance-conferring mutant. This data illustrates a common scenario where a mutation can significantly impact inhibitor potency.

Target KinaseIC₅₀ (nM) of Compound XFold Change vs. WT
Wild-Type Kinase15-
Mutant Kinase (e.g., T790M)35023.3-fold increase

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

This hypothetical data shows a >23-fold decrease in potency against the mutant kinase, a common challenge for first-generation inhibitors. The goal of next-generation drug design is to develop compounds that maintain or even increase potency against such mutants.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

To determine the IC₅₀ values for a compound like this compound, a robust and reproducible in vitro kinase assay is essential. The following protocol describes a common luminescence-based assay that quantifies the amount of ATP remaining in solution after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition.

Materials:

  • Recombinant wild-type and mutant kinase enzymes

  • Kinase-specific substrate peptide

  • ATP solution (at the Kₘ concentration for the specific kinase)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions to create a 10-point dose-response curve.

  • Reaction Setup:

    • In a 96-well plate, add 5 µL of the kinase buffer.

    • Add 2.5 µL of the test compound at various concentrations (the final DMSO concentration should be kept below 1% to avoid solvent effects).

    • Add 2.5 µL of the kinase enzyme solution (pre-diluted in kinase buffer) to each well.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 5 µL of a solution containing the substrate peptide and ATP to each well to start the reaction.

    • Incubate the plate at 30°C for 1 hour (the incubation time may need to be optimized for different kinases).

  • Terminate Reaction and Detect Signal:

    • Add 15 µL of the ATP detection reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Start Start End End Process Process Compound_Dilution Prepare Serial Dilution of Test Compound Reaction_Setup Set up Kinase Reaction: Buffer + Compound + Kinase Compound_Dilution->Reaction_Setup 2. Initiate_Reaction Add Substrate/ATP Solution & Incubate Reaction_Setup->Initiate_Reaction 3. Terminate_Reaction Add ATP Detection Reagent Initiate_Reaction->Terminate_Reaction 4. Read_Signal Read Luminescence Terminate_Reaction->Read_Signal 5. Data_Analysis Plot Dose-Response Curve & Calculate IC50 Read_Signal->Data_Analysis 6. Data_Analysis->End

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Structure-Activity Relationship (SAR) Insights and Future Directions

The differential activity observed between wild-type and mutant kinases provides crucial SAR insights. For instance, if a mutation like T790M in EGFR introduces a bulky methionine residue at the "gatekeeper" position, an inhibitor with a large substitution at the corresponding position may experience steric hindrance, leading to a loss of potency. Conversely, designing smaller, more adaptable moieties on the thieno[2,3-d]pyrimidine scaffold can overcome this resistance.

The future of thieno[2,3-d]pyrimidine-based kinase inhibitors lies in the development of mutant-selective or covalent inhibitors. By strategically placing reactive groups (like a thiol or an acrylamide) on the scaffold, it is possible to form a covalent bond with a non-catalytic cysteine residue near the active site. This can lead to irreversible inhibition and potent activity against specific mutant kinases, offering a promising strategy to combat acquired drug resistance.

Safety Operating Guide

Proper Disposal of 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing risks to personnel and the environment. As your partner in laboratory safety, we aim to provide value beyond the product itself, fostering a culture of safety and responsibility in your critical research endeavors.

Understanding the Hazard Profile

Before any disposal procedures are initiated, it is imperative to understand the inherent hazards of this compound. According to its GHS classification, this compound is:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1]

  • Causes skin irritation and serious eye irritation. [1]

These hazards necessitate the use of appropriate personal protective equipment (PPE) and handling exclusively within a certified chemical fume hood.

Table 1: Hazard Summary and Required PPE

Hazard StatementGHS ClassificationRequired Personal Protective Equipment (PPE)
Harmful if swallowedAcute toxicity, oralStandard laboratory coat, nitrile gloves, safety glasses/goggles
Harmful in contact with skinAcute toxicity, dermalStandard laboratory coat, nitrile gloves
Causes skin irritationSkin corrosion/irritationStandard laboratory coat, nitrile gloves
Causes serious eye irritationSerious eye damage/eye irritationSafety glasses with side shields or chemical goggles
Harmful if inhaledAcute toxicity, inhalationUse within a certified chemical fume hood

The Disposal Strategy: A Two-Pronged Approach

The recommended disposal strategy for this compound involves a two-pronged approach: chemical deactivation followed by compliant waste disposal . This ensures that the hazardous and potentially malodorous properties of the thiol are neutralized before it enters the official waste stream. The primary method for chemical deactivation of thiols is oxidation.[2][3][4]

The thiol group (-SH) can be oxidized by strong oxidizing agents, such as sodium hypochlorite (bleach), to form less odorous and generally less hazardous sulfonic acids or other oxidized sulfur species.[2][5][6] While the thienopyrimidine core may also be susceptible to oxidation, this process effectively mitigates the immediate hazards associated with the thiol functional group.

Procedural Workflow for Disposal

The following workflow provides a step-by-step guide for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_deactivation Chemical Deactivation cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood WastePrep Prepare Waste Containers CollectWaste Collect Waste Compound WastePrep->CollectWaste Begin Procedure PrepBleach Prepare Bleach Solution Neutralize Slowly Add Waste to Bleach Stir Stir for 2-4 hours CheckpH Check and Neutralize pH Stir->CheckpH After Reaction DisposeLiquid Dispose of Liquid Waste DisposeSolid Dispose of Contaminated Solids Decontaminate Decontaminate Glassware

References

Navigating the Safe Handling of 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Among these, heterocycles like 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol represent a class of compounds with significant therapeutic potential. However, with great potential comes the critical responsibility of ensuring the safety of laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on personal protective equipment (PPE), operational protocols, and disposal plans. Our approach is grounded in a deep understanding of the compound's likely chemical hazards, drawing from data on its structural motifs—the aromatic thiol and the thienopyrimidine core.

Understanding the Hazard Landscape

GHS Hazard Classifications for this compound

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Acute Toxicity, DermalH312: Harmful in contact with skin
Acute Toxicity, InhalationH332: Harmful if inhaled
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation

This data is derived from publicly available information and should be confirmed with a supplier-specific SDS where possible.

The presence of a thiol group (-SH) also suggests a potential for a strong, unpleasant odor, a common characteristic of mercaptans. This necessitates handling procedures that mitigate vapor exposure not only for safety but also for maintaining a comfortable and professional laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound, addressing all potential routes of exposure.

Hand Protection: The Critical Barrier

Given the "Harmful in contact with skin" and "Causes skin irritation" classifications, robust hand protection is non-negotiable.

  • Glove Selection: Due to the absence of specific glove breakthrough data for this compound, a conservative approach is recommended. Double-gloving is a mandatory practice.

    • Inner Glove: A thin, disposable nitrile glove provides a primary barrier and dexterity.

    • Outer Glove: A heavier-duty glove with broad chemical resistance is crucial. Based on general resistance charts for aromatic thiols, consider:

      • Viton®: Offers excellent resistance to aromatic compounds.

      • Butyl Rubber: Provides good protection against a wide range of chemicals.

      • Thicker Nitrile Gloves (≥8 mil): Can offer moderate protection for shorter-duration tasks.

  • Glove Usage Protocol:

    • Inspect gloves for any signs of degradation, punctures, or tears before each use.

    • Don the inner nitrile glove, ensuring a snug fit.

    • Don the outer, more resistant glove over the nitrile glove.

    • Change gloves immediately if contamination is suspected.

    • Do not reuse disposable gloves.

    • After handling the compound, remove the outer glove first, followed by the inner glove, using a technique that avoids skin contact with the potentially contaminated outer surface of the inner glove.

    • Wash hands thoroughly with soap and water after removing gloves.

Body Protection: Shielding Against Spills and Splashes

A chemically resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, consider a chemical-resistant apron or a disposable coverall. Ensure the lab coat is fully buttoned and the sleeves are of an appropriate length to cover the wrists.

Eye and Face Protection: Preventing Serious Injury

Given the "Causes serious eye irritation" warning, appropriate eye and face protection is critical.

  • Safety Glasses: Standard safety glasses with side shields are the minimum requirement for handling small quantities of the solid compound.

  • Chemical Splash Goggles: These are mandatory when handling solutions of the compound or when there is any risk of splashing.

  • Face Shield: A face shield, worn in conjunction with chemical splash goggles, is required for procedures with a significant splash or aerosolization potential, such as when transferring large quantities of the compound or its solutions.

Respiratory Protection: Mitigating Inhalation Hazards

The "Harmful if inhaled" classification necessitates that all handling of this compound be conducted within a certified chemical fume hood. In the event of a significant spill or the need to work outside of a fume hood (which should be avoided), respiratory protection is essential.

  • Respirator Type: A half-mask or full-facepiece respirator equipped with appropriate cartridges.

  • Cartridge Selection: A combination cartridge rated for organic vapors and acid gases (to account for the thiol group) is recommended. Look for cartridges with a NIOSH (National Institute for Occupational Safety and Health) approval marking. Examples include 3M™ Organic Vapor/Acid Gas Cartridges. A P100 particulate filter may also be included if there is a risk of inhaling solid particles.

Operational Plan: A Step-by-Step Approach to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures a smooth workflow.

OperationalWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Gather all necessary PPE and materials FumeHood Ensure fume hood is certified and functioning correctly Decon Prepare a decontamination solution (e.g., 10% bleach) Weigh Weigh the solid compound in the fume hood Decon->Weigh Dissolve Dissolve the compound in a suitable solvent within the fume hood React Perform the chemical reaction in a closed system inside the fume hood Decontaminate Decontaminate all glassware and equipment with bleach solution React->Decontaminate Segregate Segregate solid and liquid waste into labeled, compatible containers Dispose Follow institutional hazardous waste disposal procedures

Caption: A streamlined workflow for the safe handling of this compound.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal is a critical final step in the safe handling of this compound.

Decontamination of Glassware and Equipment

The thiol group is susceptible to oxidation, which can render it less hazardous and malodorous.

  • Procedure:

    • Immediately after use, rinse all contaminated glassware and equipment with a suitable organic solvent to remove the bulk of the compound. Collect this solvent rinse as hazardous waste.

    • Immerse the rinsed items in a freshly prepared 10% bleach solution within a designated container inside the fume hood.

    • Allow the items to soak for at least 12-24 hours.

    • After soaking, thoroughly rinse the glassware with water before proceeding with standard cleaning procedures.

Solid Waste Disposal
  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated solid materials should be placed in a designated, labeled hazardous waste bag.

  • Unused Compound: Any unused solid this compound should be disposed of in its original container, which must be clearly labeled as hazardous waste. Do not mix with other solid wastes.

Liquid Waste Disposal
  • Reaction Mixtures and Solvents: All liquid waste containing this compound must be collected in a compatible, clearly labeled hazardous waste container.

  • Decontamination Solutions: The bleach solution used for decontamination should also be collected as hazardous waste.

All hazardous waste must be disposed of in accordance with institutional and local regulations. Ensure that all waste containers are properly labeled with the full chemical name and associated hazards.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Always have the Safety Data Sheet (if available) or this guide readily accessible for emergency responders.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, advancing scientific discovery while prioritizing personal and environmental well-being.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.